Iodamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-acetamido-5-(acetamidomethyl)-2,4,6-triiodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11I3N2O4/c1-4(18)16-3-6-8(13)7(12(20)21)10(15)11(9(6)14)17-5(2)19/h3H2,1-2H3,(H,16,18)(H,17,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDGWALACJEJKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)C)I)C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11I3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023150 | |
| Record name | Iodamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
627.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
440-58-4, 606-17-7 | |
| Record name | 3-(Acetylamino)-5-[(acetylamino)methyl]-2,4,6-triiodobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=440-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodamide [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000440584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08948 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | IODIPAMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757423 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Iodamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iodamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.479 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IODAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RII332O0R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of Iodamide for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodamide is an iodinated contrast agent historically used in diagnostic imaging. Understanding its physicochemical properties is paramount for its effective and safe application in preclinical in vivo studies. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols derived from analogous compounds, and a discussion of its mechanism of action.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is critical for formulation development, predicting its behavior in a biological system, and designing robust in vivo experiments. Key properties for this compound are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₁I₃N₂O₄ | PubChem |
| Molecular Weight | 627.94 g/mol | PubChem |
| Water Solubility | 0.3 g/100 mL (at 22°C) | --INVALID-LINK-- |
| Predicted LogP | -0.8 to 1.2 (range from various prediction tools) | Computational Prediction |
| Predicted pKa | Acidic pKa around 3-4 (carboxylic acid) | Computational Prediction |
Experimental Protocols for In Vivo Studies
Detailed in vivo study protocols specifically for this compound are scarce in recent literature. However, protocols for structurally similar iodinated contrast agents, such as iopamidol and iohexol, can be adapted. The following sections provide detailed methodologies for common in vivo procedures that can serve as a starting point for studies involving this compound.
Acute Toxicity (LD50) Determination in Rodents
The determination of the median lethal dose (LD50) is a standard initial step in toxicological assessment.
Objective: To determine the single dose of this compound that is lethal to 50% of the test animal population.
Animal Model:
-
Species: Mice (e.g., BALB/c) or Rats (e.g., Wistar)[1]
-
Sex: Typically female, as they are often more sensitive[1]
-
Number of animals: Minimized by using methods like the up-and-down procedure (OECD 425)[1]
Materials:
-
This compound (or its meglumine salt)
-
Vehicle (e.g., sterile saline or water for injection)
-
Syringes and needles appropriate for the route of administration and animal size
-
Animal scale
-
Observation cages
Procedure:
-
Dose Preparation: Prepare a series of graded doses of this compound in the chosen vehicle. The concentration should be such that the required dose can be administered in a volume appropriate for the animal's size (e.g., up to 10 mL/kg for oral gavage in rats).
-
Administration: Administer a single dose of this compound to each animal. Common routes for toxicity testing of contrast agents include intravenous (IV) and intraperitoneal (IP) injection.[1]
-
Observation: Observe the animals continuously for the first few hours post-administration and then periodically (e.g., daily) for up to 14 days.[1]
-
Data Collection: Record all signs of toxicity, including changes in behavior, appearance, and physiological functions. Note the time of death for any fatalities.
-
LD50 Calculation: Use a validated statistical method, such as the Probit analysis, to calculate the LD50 from the mortality data.[1]
Published LD50 Data for this compound Meglumine:
-
Mice (IV): 9.0 g/kg
-
Rats (IV): 11.4 g/kg
-
Rabbits (IV): 13.2 g/kg
-
Rats (IP): 17.9 g/kg
-
Guinea Pigs (IP): 15.0 g/kg
In Vivo Imaging Protocol (Adaptable for this compound)
This protocol is based on studies using iopamidol and iohexol for imaging in rodent models and can be adapted for this compound.
Objective: To visualize the distribution and clearance of this compound using an appropriate imaging modality (e.g., CT or fluoroscopy).
Animal Model:
Materials:
-
This compound solution for injection (formulated for appropriate osmolality and pH)
-
Anesthesia (e.g., isoflurane)
-
Catheter for intravenous administration (if applicable)
-
Imaging system (e.g., micro-CT scanner)
-
Animal monitoring equipment (e.g., for temperature and respiration)
Procedure:
-
Animal Preparation: Anesthetize the animal and place it on the imaging bed. Ensure the animal's physiological parameters are stable.
-
Pre-contrast Imaging: Acquire a baseline scan of the region of interest before administering the contrast agent.[2]
-
Contrast Administration: Administer the this compound solution via the desired route. For vascular imaging, intravenous injection is standard. The dose will depend on the specific imaging application and the concentration of the this compound solution. For example, a bolus of 200 µl followed by an infusion has been used for iopamidol in mice.[2]
-
Post-contrast Imaging: Acquire a series of images at different time points after administration to visualize the distribution and clearance of the contrast agent.[2]
-
Image Analysis: Analyze the images to assess the enhancement in different tissues and organs over time. This can provide information on pharmacokinetics and biodistribution.
Mechanism of Action and Signaling Pathways
Primary Mechanism of Action: X-ray Attenuation
The primary mechanism of action for this compound, as with all iodinated contrast agents, is its ability to attenuate X-rays. The iodine atoms in the this compound molecule have a high atomic number and electron density. When X-rays pass through the body, these iodine atoms absorb the X-ray photons to a much greater extent than the surrounding soft tissues. This differential absorption creates a higher contrast in the resulting image, allowing for the visualization of blood vessels, organs, and other structures that would otherwise be difficult to distinguish.
Cellular and Signaling Effects
While the primary function of this compound is as a contrast agent, high concentrations of iodinated compounds can have biological effects. Research on various iodinated contrast media has shown that they can induce oxidative stress in renal cells and modulate signaling pathways related to cell survival and proliferation. However, specific signaling pathways uniquely affected by this compound have not been extensively documented. The diagram below illustrates a general workflow for investigating such potential off-target effects.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound for the design and execution of in vivo studies. While some data, such as LogP and pKa, are based on computational predictions, and detailed experimental protocols are adapted from similar compounds, the information presented herein serves as a valuable resource for researchers. It is recommended that key physicochemical parameters be experimentally verified and that adapted protocols be optimized for the specific research question and animal model.
References
- 1. researchgate.net [researchgate.net]
- 2. Intraperitoneal Delivery of Iopamidol to Assess Extracellular pH of Orthotopic Pancreatic Tumor Model by CEST-MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urinary Excretion of Iohexol as a Permeability Marker in a Mouse Model of Intestinal Inflammation: Time Course, Performance and Welfare Considerations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Iodamide Meglumine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for Iodamide Meglumine, an ionic, monomeric iodinated contrast agent. The information compiled herein is based on established chemical principles and analogous processes for related iodinated contrast media, intended to serve as a valuable resource for professionals in drug development and chemical research.
Introduction
This compound meglumine is a diagnostic contrast medium used in medical imaging. Structurally, it is the meglumine salt of this compound, which is 3-(Acetylamino)-5-[(acetylamino)methyl]-2,4,6-triiodobenzoic acid. The synthesis of this compound involves a multi-step process, beginning with the creation of the tri-iodinated aromatic core, followed by the synthesis of meglumine, and culminating in the formation of the final salt and its purification to pharmaceutical grade.
Synthesis of this compound
The synthesis of the this compound active pharmaceutical ingredient (API) can be conceptually broken down into the formation of a key intermediate, 3-amino-2,4,6-triiodobenzoic acid, followed by functional group manipulations to arrive at the final this compound structure.
Synthesis of 3-Amino-2,4,6-triiodobenzoic Acid
The foundational precursor for many iodinated contrast agents is a tri-iodinated aminobenzoic acid. One common method for the synthesis of 3-amino-2,4,6-triiodobenzoic acid involves the direct iodination of 3-aminobenzoic acid.
Experimental Protocol:
-
Dissolution: Dissolve 68.5 g of 3-aminobenzoic acid in 2000 mL of water containing 50 mL of concentrated hydrochloric acid.
-
Iodination: Slowly add a mixture of 290 g of iodine chloride and 290 mL of concentrated hydrochloric acid to the stirred solution.
-
Reaction: Gradually heat the mixture to 80-85°C and maintain this temperature with stirring for 3 hours.
-
Isolation: The crude 3-amino-2,4,6-triiodobenzoic acid precipitates from the solution upon cooling.
-
Purification: The crude product can be purified by recrystallization of its sodium salt from approximately five times its weight in water, with the addition of a small amount of sodium hydrogen sulfite to remove excess iodine. The purified acid is then precipitated by acidification.
A yield of approximately 70% of the purified product can be expected.
Synthesis of 3-(Acetylamino)-5-amino-2,4,6-triiodobenzoic Acid
A key intermediate in the synthesis of some iodinated contrast agents is 3-acetamido-5-amino-2,4,6-triiodobenzoic acid. This can be prepared from 3,5-diaminobenzoic acid.
Experimental Protocol:
-
Acetylation: Suspend 60.8 g (0.4 mol) of 3,5-diaminobenzoic acid in 3 liters of water and heat to 70-75°C. Add 100 mL (1.0 mol) of acetic anhydride dropwise and stir for 1 hour at this temperature. Cool the reaction mixture.
-
In-situ Hydrolysis and Iodination: To the resulting suspension of 3,5-diacetamidobenzoic acid, add 1150 mL of 2N hydrochloric acid and 333 mL of a 3.7M sodium iododichloride (NaICl₂) solution. Heat the mixture to 86°C and stir for 2 hours.
-
Quenching and Isolation: Cool the mixture and reduce the excess iodine chloride by adding sodium metabisulfite. The crude 3-acetamido-5-amino-2,4,6-triiodobenzoic acid is then filtered and washed with water.
-
Purification: The crude product is suspended in water and dissolved by adding sodium hydroxide solution to a pH of about 9. The solution is heated to approximately 80°C and decolorized with sodium dithionite. Ammonium chloride is added, and the pH is adjusted to about 7.5 with ammonia to precipitate the ammonium salt. The salt is filtered, washed, and then redissolved in water with sodium hydroxide. The pure acid is precipitated by the addition of hydrochloric acid, filtered, washed, and dried.[1][2]
This process is designed to produce a product with a low content of di-iodinated impurities.[2]
Synthesis of this compound
The final synthesis of this compound, 3-(Acetylamino)-5-[(acetylamino)methyl]-2,4,6-triiodobenzoic acid, involves the acetylation of the remaining amino group and the methylamino group. The synthesis of this specific molecule is less commonly detailed in recent literature, but can be inferred from the synthesis of related compounds. A plausible route would involve the selective N-methylation and subsequent acetylation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid.
Synthesis of Meglumine
Meglumine (N-methyl-D-glucamine) is an amino sugar derived from glucose and is used as a counter-ion to increase the solubility of acidic APIs.[3]
Experimental Protocol:
-
Formation of Schiff Base: D-glucose is condensed with monomethylamine in an alcoholic solvent, such as absolute ethanol, to form a Schiff base.
-
Catalytic Hydrogenation: The resulting Schiff base is then catalytically hydrogenated in the presence of a Raney nickel catalyst under hydrogen pressure.
-
Crystallization and Purification: After the reaction, the catalyst is filtered off, and the meglumine is crystallized from the ethanol solution upon cooling. Further purification can be achieved by recrystallization.
Formation and Purification of this compound Meglumine
The final step is the formation of the meglumine salt of this compound, followed by purification to meet pharmaceutical standards.
Salt Formation
The salt is formed by reacting this compound with an equimolar amount of meglumine in a suitable solvent.
Experimental Protocol:
-
Dissolution: Dissolve the purified this compound in a suitable solvent, such as a mixture of water and a lower alcohol (e.g., ethanol or isopropanol).
-
Addition of Meglumine: Add an equimolar amount of meglumine to the solution with stirring. The reaction is typically carried out at room temperature to slightly elevated temperatures.
-
Crystallization: The this compound meglumine salt is then crystallized from the solution, often by cooling or by the addition of a less polar co-solvent to reduce its solubility.
Purification
High purity is essential for parenteral drug products. The primary method for purifying this compound meglumine is recrystallization.
Experimental Protocol:
-
Dissolution: The crude this compound meglumine is dissolved in a minimal amount of a suitable hot solvent or solvent mixture (e.g., water, ethanol-water).
-
Decolorization: Activated carbon may be added to the hot solution to remove colored impurities.
-
Hot Filtration: The hot solution is filtered to remove the activated carbon and any insoluble impurities.
-
Crystallization: The filtrate is allowed to cool slowly to induce crystallization of the purified this compound meglumine.
-
Isolation and Drying: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
High-performance liquid chromatography (HPLC) is a critical analytical technique for assessing the purity of the final product and for quantifying any impurities.[3][4][5][6][7]
Data Presentation
Table 1: Summary of Key Reactants and Products
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| 3-Aminobenzoic acid | C₇H₇NO₂ | 137.14 | Starting material for iodinated core |
| Iodine Chloride | ICl | 162.36 | Iodinating agent |
| 3-Amino-2,4,6-triiodobenzoic acid | C₇H₄I₃NO₂ | 514.82 | Key intermediate |
| 3,5-Diaminobenzoic acid | C₇H₈N₂O₂ | 152.15 | Alternative starting material |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | Acetylating agent |
| This compound | C₁₂H₁₁I₃N₂O₄ | 627.94 | Active Pharmaceutical Ingredient (acid form) |
| D-Glucose | C₆H₁₂O₆ | 180.16 | Starting material for meglumine |
| Monomethylamine | CH₅N | 31.06 | Reactant for meglumine synthesis |
| Meglumine | C₇H₁₇NO₅ | 195.21 | Counter-ion for salt formation |
| This compound Meglumine | C₁₂H₁₁I₃N₂O₄ • C₇H₁₇NO₅ | 823.15 | Final Drug Substance |
Table 2: Typical Process Parameters and Expected Outcomes
| Process Step | Key Parameters | Expected Yield | Purity Target (Post-purification) | Key Impurities |
| Iodination of 3-Aminobenzoic Acid | Temperature: 80-85°C, Reaction Time: 3 hours | ~70% | >98% | Di-iodinated and other under-iodinated species, residual starting material. |
| Acetylation and Iodination from Diamine | Acetylation: 70-75°C, Iodination: 86°C | High | >99% | Di-iodinated species, positional isomers. |
| Meglumine Synthesis | Catalytic hydrogenation under pressure | >90% | >99.5% | Unreacted glucose, over-reduction products. |
| Salt Formation and Crystallization | Equimolar reactants, controlled cooling | >95% | >99.8% | Residual free this compound, residual free meglumine, solvent residues. |
Visualization of Workflows
Synthesis of this compound Core
Caption: Synthetic pathway for the this compound core.
Overall Synthesis of this compound Meglumine
References
- 1. US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid - Google Patents [patents.google.com]
- 2. US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of meglumine in pharmaceutical formulations using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Method for Analysis of Meglumine on Primesep 100 Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 7. shodex.com [shodex.com]
An In-depth Technical Guide to the Molecular Structure and Radiopacity of Iodamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and radiopacity of iodamide, an ionic, monomeric iodinated contrast agent. The document details its chemical composition, physicochemical properties, and the methodologies used to assess its efficacy as a contrast medium.
Molecular Structure of this compound
This compound, chemically known as 3-Acetamido-5-(acetamidomethyl)-2,4,6-triiodobenzoic acid, is a derivative of tri-iodinated benzoic acid.[1] The core of the molecule is a benzene ring substituted with three iodine atoms at positions 2, 4, and 6. This high degree of iodination is the primary determinant of its radiopaque properties.
The molecular structure features two amide-containing side chains. At position 3, there is an acetamido group (-NHCOCH₃), and at position 5, an acetamidomethyl group (-CH₂NHCOCH₃). These side chains, along with the carboxyl group (-COOH) at position 1, influence the molecule's solubility and biological interactions.
The presence of the carboxyl group classifies this compound as an ionic contrast agent, as this group can ionize at physiological pH. This property contributes to the osmolality of this compound solutions.
Visualization of the Synthesis Pathway
The synthesis of this compound and related tri-iodinated benzoic acid derivatives generally follows a multi-step process involving amination, acetylation, and iodination of a benzoic acid precursor. The following diagram illustrates a generalized synthetic workflow for such compounds.
Caption: Generalized synthetic pathway for tri-iodinated benzoic acid contrast agents.
Physicochemical Properties
The clinical performance and tolerance of iodinated contrast media are heavily influenced by their physicochemical properties. While specific quantitative data for this compound are not extensively available in recent literature, the table below summarizes its key characteristics and provides a comparison with other well-documented iodinated contrast agents.
| Property | This compound | Iopamidol (Non-ionic Monomer) | Iodixanol (Non-ionic Dimer) |
| Chemical Formula | C₁₂H₁₁I₃N₂O₄ | C₁₇H₂₂I₃N₃O₈ | C₃₅H₄₄I₆N₆O₁₅ |
| Molar Mass ( g/mol ) | 627.94 | 777.09 | 1550.18 |
| Iodine Content (%) | 60.63 | 49.1 | 49.1 |
| Ionicity | Ionic | Non-ionic | Non-ionic |
| Solubility in Water | Good | High | High |
| Viscosity (mPa·s at 37°C) | Data not readily available | ~4.7 (300 mg I/mL) | ~11.8 (320 mg I/mL) |
| Osmolality (mOsm/kg H₂O) | High (ionic) | ~616 (300 mg I/mL) | ~290 (320 mg I/mL) |
Note: The values for Iopamidol and Iodixanol are provided for comparative purposes to illustrate the properties of different classes of iodinated contrast media.[2][3][4]
Radiopacity of this compound
The radiopacity of a substance is its ability to attenuate X-rays, which is fundamentally dependent on the atomic number of its constituent elements.[5] Iodine, with a high atomic number (Z=53), is highly effective at absorbing X-rays in the energy range used for diagnostic imaging.[6] The presence of three iodine atoms per molecule gives this compound its high radiopacity.
Comparative Radiopacity of Iodinated Contrast Agents
The following table presents quantitative radiopacity data for several common iodinated contrast agents, which can serve as a reference for understanding the expected radiopacity of iodinated compounds.
| Contrast Agent (Concentration) | Mean Radiopacity (HU) |
| Isovue 370 (100%) | 3036.7 ± 117.8 |
| Visipaque 320 (100%) | 2435.5 ± 110.1 |
| Omnipaque 300 (100%) | 2344.6 ± 123.4 |
| Isovue 300 (100%) | 2217.4 ± 109.8 |
Data from a comparative study of different contrast agents.[9]
Experimental Protocols
Synthesis of 3-Acetamido-5-amino-2,4,6-triiodobenzoic Acid (A Key Intermediate)
This protocol is based on established methods for the synthesis of key intermediates for iodinated contrast agents.[10][11]
-
Acetylation of 3,5-Diaminobenzoic Acid:
-
Suspend 3,5-diaminobenzoic acid in water and heat to approximately 70-75°C.
-
Add acetic anhydride dropwise to the suspension while stirring.
-
Maintain the reaction temperature for 1 hour, then cool to room temperature to yield 3,5-diacetamidobenzoic acid.
-
-
Iodination:
-
Dilute the reaction mixture containing 3,5-diacetamidobenzoic acid with hydrochloric acid.
-
Add a solution of sodium dichloroiodate (NaICl₂) and heat the mixture to approximately 85-90°C with vigorous stirring for 2 hours. This step results in the hydrolysis of one acetamido group and subsequent iodination.
-
Cool the reaction mixture and reduce excess iodine chloride with a suitable reducing agent (e.g., sodium bisulfite).
-
The product, 3-acetamido-5-amino-2,4,6-triiodobenzoic acid, precipitates and can be collected by filtration.
-
-
Purification:
-
The crude product is suspended in water and dissolved by adjusting the pH to ~9 with sodium hydroxide.
-
The solution is then decolorized, and the purified product is precipitated by the addition of hydrochloric acid.
-
The final product is filtered, washed with water, and dried.
-
Determination of Radiopacity
The following is a generalized experimental protocol for the quantitative assessment of the radiopacity of a contrast agent like this compound.[9][12]
Caption: A typical workflow for the quantitative measurement of radiopacity.
-
Preparation of Samples and Standards:
-
Prepare a series of aqueous solutions of this compound at varying concentrations (e.g., 50, 100, 200, 300 mg I/mL).
-
Fill cylindrical phantoms (e.g., small vials) of a known diameter with each solution.
-
An aluminum step wedge with steps of varying, known thicknesses is used as a reference standard for radiopacity.
-
-
Radiographic Imaging:
-
Place the phantoms and the aluminum step wedge on a platform within a CT scanner.
-
Acquire images using standardized exposure parameters (e.g., 120 kVp, 100 mAs).
-
-
Image Analysis:
-
Using the scanner's software, define a circular Region of Interest (ROI) within the image of each phantom.
-
Calculate the mean and standard deviation of the pixel values within each ROI, which are expressed in Hounsfield Units (HU).
-
Similarly, measure the mean HU for each step of the aluminum wedge.
-
-
Quantification of Radiopacity:
-
Generate a calibration curve by plotting the known aluminum thickness of each step of the wedge against its measured mean HU value.
-
The radiopacity of each this compound solution can be expressed as an equivalent thickness of aluminum by interpolating its mean HU value on the calibration curve.
-
Additionally, a plot of this compound concentration versus mean HU can be generated to demonstrate the linear relationship.
-
Signaling Pathways and Biological Interactions
There is a limited amount of specific information available in the scientific literature regarding the direct interaction of the this compound molecule with specific cellular signaling pathways. As an extracellular contrast agent, this compound is designed to be biologically inert and rapidly excreted by the kidneys. Its biological effects are primarily related to the physicochemical properties of its solution, such as osmolality and viscosity, rather than specific receptor-mediated signaling.[4] The high osmolality of ionic contrast agents like this compound can induce physiological responses, but these are generally not considered to be specific signaling events.
Conclusion
This compound is a first-generation, ionic, monomeric contrast agent whose radiopacity is derived from its tri-iodinated benzoic acid structure. While it has been largely superseded by non-ionic and dimeric agents with improved safety profiles (lower osmolality and viscosity), an understanding of its fundamental molecular structure and properties remains relevant for the field of diagnostic imaging and the development of new contrast media. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of such compounds.
References
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Contrast media viscosity versus osmolality in kidney injury: lessons from animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nanoparticle contrast agents for X-ray imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative distribution of iodinated contrast media in body computed tomography: data from a large reference cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differences in radiopacity among CT contrast agents and concentrations: A quantitative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid - Google Patents [patents.google.com]
- 11. US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid - Google Patents [patents.google.com]
- 12. Radiopacity of experimental composite resins containing radiopaque materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Iodamide and Its Derivatives: A Technical Guide
Introduction
Iodamide is a tri-iodinated benzamide derivative that has been used as a radio-contrast agent. A thorough understanding of its structural and chemical properties through spectroscopic analysis is crucial for drug development, quality control, and stability studies. This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize this compound and its derivatives.
Disclaimer: Publicly available, peer-reviewed spectroscopic data specifically for this compound is limited. Therefore, this guide utilizes data for a structurally similar and well-characterized iodinated contrast agent, Iopamidol , as a representative example to illustrate the principles and data presentation. The experimental protocols provided are generalized for the analysis of such compounds.
Data Presentation: Spectroscopic Data for Iopamidol (Representative Example)
The following tables summarize the expected quantitative data from various spectroscopic analyses of Iopamidol.
Table 1: ¹H NMR Spectroscopic Data of Iopamidol
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 8.968 | Broad Peak | Amide Protons (Ar-CONH) |
| ~4.5 | Doublet | Methine Protons (CH-OH) |
| 4.159 | Singlet | Methylene Protons (CH₂-OH) |
| 3.849 | Singlet | Methylene Protons (CH₂-OH) |
| ~3.6 | Triplet | Tromethamine (additive) |
| ~1.5 | Doublet | Impurities |
| ~1.2 | Triplet | Impurities |
| 4.8 | Peak | Water |
Note: Data extracted from a study on Iopamidol formulations, which may include excipients and impurities[1].
Table 2: ¹³C NMR Spectroscopic Data of Iopamidol
| Chemical Shift (δ) ppm | Assignment |
| 0-220 | Expected range for organic molecules |
Note: Specific experimental ¹³C NMR data for Iopamidol was not available in the searched literature. The chemical shift values for ¹³C nuclei are distributed over a range of 0-220 ppm[1].
Table 3: Mass Spectrometry Data for Iopamidol
| Parameter | Value | Source |
| Molecular Formula | C₁₇H₂₂I₃N₃O₈ | PubChem[2] |
| Molecular Weight | 777.1 g/mol | Daicel Pharma[3] |
| Monoisotopic Mass | 776.8541 Da | PubChem[2] |
Note: The fragmentation pattern would be dependent on the ionization technique used.
Table 4: FT-IR Spectroscopic Data of Iopamidol
| Wavenumber (cm⁻¹) | Assignment |
| ~3425 | N-H and O-H stretching vibrations |
| ~1704 | C=O (Amide I) stretching vibration |
Note: Data is derived from a study on the interaction of iopamidol with another compound, which may influence peak positions[4].
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the molecular structure and identify the different chemical environments of protons (¹H NMR) and carbons (¹³C NMR) in the molecule.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound or derivative sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or gently warm if necessary.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not provide a reference signal.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 500 MHz or higher field strength NMR spectrometer.
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Spectral Width: 0-12 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 125 MHz or corresponding frequency for the available ¹H field strength.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Spectral Width: 0-220 ppm.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale to the reference signal (TMS at 0 ppm or the residual solvent peak).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to study its fragmentation pattern for structural elucidation.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a water/organic solvent mixture).
-
The solvent should be compatible with the chosen ionization technique.
-
For techniques like Electrospray Ionization (ESI), the addition of a small amount of acid (e.g., formic acid) or base (e.g., ammonium hydroxide) can aid in ionization.
-
-
Instrumentation and Analysis:
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument is recommended.
-
Ionization Source: Electrospray Ionization (ESI) is a common soft ionization technique suitable for polar molecules like this compound.
-
Mass Analyzer Mode: Acquire spectra in both positive and negative ion modes to determine the most sensitive mode for the analyte.
-
Data Acquisition:
-
Full Scan Mode: Acquire a full scan mass spectrum to determine the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
Tandem MS (MS/MS) Mode: Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.
-
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass of the expected compound.
-
Analyze the fragmentation pattern to identify characteristic losses and fragments that can confirm the structure of the molecule.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on the absorption of infrared radiation.
Methodology:
-
Sample Preparation (Solid Samples):
-
KBr Pellet Method:
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture in a pellet-pressing die and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
-
Attenuated Total Reflectance (ATR):
-
Place a small amount of the powdered sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
-
-
Instrumentation and Analysis:
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Background Scan: Perform a background scan of the empty sample compartment (or with the clean ATR crystal) to subtract the contribution of atmospheric water and carbon dioxide.
-
Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is usually sufficient.
-
Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands (peaks) in the spectrum.
-
Correlate the wavenumbers of these bands to specific functional groups (e.g., O-H, N-H, C=O, C-I) using standard correlation tables.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a pharmaceutical compound like this compound.
A generalized workflow for the spectroscopic analysis of a pharmaceutical compound.
References
In Vitro Cytotoxicity of Iodamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of iodinated contrast media, with a focus on the underlying mechanisms and relevant assay methodologies. While specific quantitative data for iodamide is limited in publicly available literature, this guide leverages data from closely related iodinated contrast agents to provide a thorough understanding of its expected cytotoxic profile. The primary mechanisms of cytotoxicity induced by this class of compounds involve the induction of apoptosis, mediated by oxidative stress and the modulation of key cellular signaling pathways.
Core Concepts in this compound-Induced Cytotoxicity
Iodinated contrast media (ICM), including agents like this compound, can induce cellular damage, primarily through the generation of reactive oxygen species (ROS). This oxidative stress can trigger a cascade of events leading to programmed cell death, or apoptosis. Key signaling pathways implicated in this process include the AKT, JNK, and p38 MAPK pathways.
Quantitative Analysis of Cytotoxicity
| Contrast Agent | Cell Line | Assay | Concentration | Result | Reference |
| Iopromide | LLC-PK1 | MTT | 62.5 mmol/L | 69% of undamaged control cells | [1] |
| Iomeprol | LLC-PK1 | MTT | 62.5 mmol/L | 69% of undamaged control cells | [1] |
| Iohexol | Human Adipose-derived Mesenchymal Stem Cells | MTS | 12.5% - 100% of stock solution | Dose-dependent decrease in cell viability | [2] |
| Diatrizoate (ionic) | Human Neutrophils | Annexin V Flow Cytometry | 20 mg/mL | 69.6 +/- 2.9% apoptotic cells | [3] |
| Ioxaglate (ionic) | Human Neutrophils | Annexin V Flow Cytometry | 20 mg/mL | 58.9 +/- 2.0% apoptotic cells | [3] |
| Iohexol (non-ionic) | Human Neutrophils | Annexin V Flow Cytometry | 20 mg/mL | 57.3 +/- 2.9% apoptotic cells | [3] |
| Iotrolan (non-ionic) | Human Neutrophils | Annexin V Flow Cytometry | 20 mg/mL | 57.1 +/- 2.6% apoptotic cells | [3] |
| Various ICMs | Human Peripheral Blood Mononuclear Cells | Cell Viability Assay | 50 mgI/ml | ~50% reduction in cell viability | [4] |
Experimental Protocols for Cytotoxicity Assessment
A variety of in vitro assays are employed to evaluate the cytotoxic effects of iodinated contrast media. The following sections detail the methodologies for the most commonly used assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[6] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Expose the cells to various concentrations of the iodinated contrast agent. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the desired incubation period (typically 24-72 hours), add MTT solution to each well to a final concentration of 0.5 mg/mL.[6]
-
Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.[7]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[6]
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method that quantifies cell death by measuring the release of lactate dehydrogenase from damaged cells.[8]
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity. The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which can be measured spectrophotometrically.[8][9]
Protocol:
-
Cell Culture and Treatment: Culture cells in a 96-well plate and treat them with the test compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[8]
-
Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells and carefully transfer the supernatant to a new 96-well plate.[10]
-
LDH Reaction: Add the LDH reaction mixture, containing the substrate and tetrazolium salt, to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[8]
-
Absorbance Reading: Measure the absorbance at a wavelength of 490 nm.[9]
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is used to detect DNA fragmentation, a hallmark of apoptosis.[11]
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. These labeled fragments can then be visualized and quantified using fluorescence microscopy or flow cytometry.[12]
Protocol:
-
Cell Fixation and Permeabilization: Fix the treated cells with a cross-linking agent like paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100 to allow entry of the labeling reagents.[13]
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains TdT and fluorescently labeled dUTPs.[13]
-
Washing: Wash the cells to remove any unincorporated labeled nucleotides.
-
Analysis: Analyze the cells using a fluorescence microscope to visualize apoptotic cells or a flow cytometer for quantitative analysis of the apoptotic cell population.[14]
Signaling Pathways in Iodinated Contrast Media-Induced Cytotoxicity
The cytotoxic effects of iodinated contrast agents are often mediated by complex intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways involved.
ROS-Dependent Apoptosis Pathway
High concentrations of iodinated contrast media can induce the production of Reactive Oxygen Species (ROS), leading to oxidative stress and triggering the intrinsic pathway of apoptosis.[15]
Caption: ROS-Dependent Intrinsic Apoptosis Pathway.
AKT Signaling Pathway in Cytotoxicity
The AKT signaling pathway is a crucial regulator of cell survival. Inhibition of AKT activity by iodinated contrast media can promote apoptosis.[15]
References
- 1. Cytotoxicity of iodinated and gadolinium-based contrast agents in renal tubular cells at angiographic concentrations: in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic Effects of Nonionic Iodinated Contrast Agent on Human Adipose-derived Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodinated contrast media induce neutrophil apoptosis through a mitochondrial and caspase mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]
- 13. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. High Concentration of Iopromide Induces Apoptosis and Autophagy in Human Embryonic Kidney Cells via Activating a ROS-dependent Cellular Stress Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Biodistribution of Iodamide and Related Ionic Contrast Media in Animal Models
A Note to Researchers, Scientists, and Drug Development Professionals:
Introduction to Iodamide and Ionic Contrast Media
This compound is a first-generation, high-osmolality ionic monomeric contrast agent. Like other agents in its class, its primary function in diagnostic imaging relies on the high atomic weight of its three iodine atoms, which attenuate X-rays, and its physiological handling by the body. Following intravenous administration, these agents are typically distributed in the extracellular fluid and are rapidly excreted, largely unchanged, by the kidneys through glomerular filtration.
Pharmacokinetics of this compound in Animal Models: Qualitative Summary
Studies have been conducted on this compound in a variety of animal models, including mice, rabbits, cats, and dogs.[1] The primary route of elimination for this compound is renal excretion.[2] In dogs, the renal excretion of this compound was found to be enhanced by the co-administration of cimetidine, which was suggested to be due to an increase in renal tubular secretion.[2]
Quantitative Pharmacokinetic Data (Surrogate: Diatrizoate)
The following tables summarize key pharmacokinetic parameters for the surrogate compound, diatrizoate, in rats and dogs. These parameters are essential for inter-species comparison and for the extrapolation of data in drug development.
Table 1: Pharmacokinetic Parameters of Diatrizoate in Dogs
| Parameter | Value | Route of Administration | Dosage | Animal Model | Source |
| Elimination Half-life (t½) | 50 - 62 min | Intravenous | Not Specified | Dog | [3] |
| Distribution | Biphasic (rapid distribution followed by slower excretion) | Intravenous | Not Specified | Dog | [3] |
| Primary Excretion Route | Renal | Intravenous | Not Specified | Dog | [3] |
Table 2: Biodistribution of Diatrizoate in Rats (Time Post-Injection)
| Tissue | 40 seconds (% Injected Dose/g) | 2 minutes (% Injected Dose/g) | 5 minutes (% Injected Dose/g) | 15 minutes (% Injected Dose/g) | Source |
| Blood | 1.2 | 0.8 | 0.5 | 0.2 | [2] |
| Kidney | 10.0 | 8.0 | 6.0 | 3.0 | [2] |
| Heart | 0.6 | 0.4 | 0.2 | 0.1 | [2] |
| Lungs | 0.7 | 0.5 | 0.3 | 0.1 | [2] |
| Spleen | 0.5 | 0.3 | 0.2 | 0.1 | [2] |
| Brain | <0.1 | <0.1 | <0.1 | <0.1 | [2] |
Note: The values in Table 2 are estimated from graphical representations in the source and are intended for comparative purposes.
Experimental Protocols
The methodologies employed in pharmacokinetic and biodistribution studies of iodinated contrast media are critical for the interpretation of the resulting data. Below are detailed protocols representative of those used for studying agents like diatrizoate, which would be applicable to this compound.
Animal Models and Housing
-
Species: Sprague-Dawley rats or Beagle dogs are commonly used.
-
Health Status: Animals should be healthy, with no signs of renal impairment.
-
Housing: Animals should be housed in temperature- and humidity-controlled facilities with a 12-hour light/dark cycle. Standard laboratory chow and water should be provided ad libitum.
Drug Administration
-
Formulation: The contrast agent (e.g., diatrizoate meglumine) is typically formulated in a sterile aqueous solution. For biodistribution studies, a radiolabeled form (e.g., with ¹²⁵I) is used.
-
Route of Administration: For pharmacokinetic and biodistribution studies, the most common route is intravenous (IV) bolus injection, typically via a tail vein in rats or a cephalic vein in dogs.
-
Dosage: Dosages can vary, but a common dose for comparative studies in rats is around 612 mg of iodine per kg of body weight.[2]
Sample Collection for Pharmacokinetic Analysis (Dog Model)
-
Blood Sampling: Serial blood samples (e.g., 2-3 mL) are collected at predetermined time points (e.g., 2, 5, 10, 15, 30, 60, 90, 120, and 240 minutes post-injection).
-
Sample Processing: Blood samples are collected into heparinized tubes and centrifuged to separate the plasma.
-
Urine Collection: Urine is collected, often via a catheter, over specified intervals to determine the extent of renal excretion.
Tissue Collection for Biodistribution Analysis (Rat Model)
-
Euthanasia: At designated time points post-injection (e.g., 40 seconds, 2, 5, and 15 minutes), groups of rats are euthanized.[2]
-
Tissue Dissection: Key organs and tissues (e.g., blood, kidney, heart, lungs, spleen, brain, liver, muscle) are rapidly dissected, weighed, and rinsed.
-
Radioactivity Measurement: If a radiolabeled compound is used, the radioactivity in each tissue sample is measured using a gamma counter. The percentage of the injected dose per gram of tissue is then calculated.
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for quantifying the concentration of the contrast agent in plasma and urine samples.
-
Gamma Counting: For radiolabeled compounds, a gamma counter is used to determine the amount of radioactivity in tissues and fluid samples.
Visualizations
Experimental Workflow for a Biodistribution Study
Caption: Workflow for a typical biodistribution study of a radiolabeled contrast agent in rats.
Logical Relationship of Pharmacokinetic Processes
Caption: A two-compartment model illustrating the pharmacokinetics of ionic contrast media.
Conclusion
While specific, detailed quantitative data on the pharmacokinetics and biodistribution of this compound in animal models is sparse in recent literature, the established principles for ionic monomeric contrast agents provide a strong framework for understanding its expected behavior. The data for diatrizoate serves as a useful surrogate, indicating rapid distribution into the extracellular fluid followed by swift renal elimination. The experimental protocols and workflows outlined in this guide are standard for the preclinical evaluation of such compounds and can be readily adapted for further investigation into this compound or novel contrast agents.
References
Navigating the Physicochemical Landscape of Iodinated Contrast Agents: A Guide to Solubility and Stability in Physiological Buffers
Disclaimer: This technical guide provides a comprehensive overview of the principles and methodologies for assessing the solubility and stability of iodinated contrast agents (ICAs) in physiological buffers. It is important to note that a thorough search of publicly available scientific literature and databases did not yield specific quantitative solubility and stability data for Iodamide . Therefore, this document will focus on the general characteristics of non-ionic, tri-iodinated benzoic acid derivatives, a class to which this compound belongs, using data from structurally similar and well-documented agents as illustrative examples. The experimental protocols and pathways described are generally applicable for the characterization of this compound.
Introduction to Iodinated Contrast Agents
Iodinated contrast agents are indispensable tools in diagnostic imaging, enhancing the visibility of internal structures in X-ray-based examinations.[1] Their efficacy and safety are intrinsically linked to their physicochemical properties, primarily their solubility and stability in physiological media.[2][3] Non-ionic ICAs are designed to be highly water-soluble and biologically inert to ensure patient safety and effective distribution in the body.[4][5] This guide delves into the critical aspects of solubility and stability of these agents in physiological buffers, providing researchers, scientists, and drug development professionals with a foundational understanding and practical methodologies.
Solubility of Iodinated Contrast Agents in Physiological Buffers
The solubility of an ICA in physiological buffers (pH ~7.4) is paramount for its formulation as an injectable solution and its in vivo behavior. Non-ionic ICAs, as a class, are characterized by their high aqueous solubility, a feature attributed to the presence of multiple hydrophilic side chains containing hydroxyl groups attached to the tri-iodinated benzene ring.[5][6]
Factors Influencing Solubility
Several factors can influence the solubility of ICAs in physiological buffers:
-
Molecular Structure: The number and nature of hydrophilic side chains are primary determinants of water solubility.[6]
-
pH: While non-ionic ICAs are less affected by pH changes compared to their ionic counterparts, extreme pH values can potentially lead to degradation, which might affect solubility.
-
Temperature: Solubility generally increases with temperature, although this relationship needs to be experimentally determined for each compound.
-
Buffer Composition: The presence of different ions and excipients in the formulation can influence the solubility of the ICA.
Representative Solubility Data
While specific data for this compound is unavailable, the following table provides an overview of the aqueous solubility of other non-ionic ICAs to illustrate the typical high solubility of this class of compounds.
| Iodinated Contrast Agent | Type | Aqueous Solubility | Reference(s) |
| Iopamidol | Non-ionic | Very soluble in water | [5] |
| Iohexol | Non-ionic | High water solubility | [5] |
| Iopromide | Non-ionic | High water solubility | [4] |
| Iodixanol | Non-ionic | Water soluble | [6] |
Table 1: Aqueous Solubility of Representative Non-ionic Iodinated Contrast Agents. This table is intended to provide a general understanding of the solubility of this class of compounds.
Stability of Iodinated Contrast Agents in Physiological Buffers
The chemical stability of ICAs in physiological buffers is crucial for ensuring their safety and efficacy throughout their shelf-life and upon administration. Degradation can lead to a loss of potency, the formation of potentially toxic by-products, and changes in physicochemical properties.[7]
Degradation Pathways
The primary degradation pathways for ICAs in aqueous solutions involve hydrolysis and oxidation.[4][7] The tri-iodinated benzene ring, the core structure of these agents, is generally stable, but the side chains can be susceptible to degradation under certain conditions.[7][8]
Common degradation pathways include:
-
Hydrolysis: Cleavage of amide bonds in the side chains can occur under acidic or basic conditions.[7]
-
Oxidation: The molecule can be susceptible to oxidation, potentially leading to the formation of various degradation products.[4]
-
Deiodination: The cleavage of the carbon-iodine bond is a potential degradation pathway, especially under photolytic or high-energy conditions.[7]
-
Decarboxylation: For ICAs containing a carboxylic acid group, the loss of carbon dioxide can occur under thermal stress.[7]
Factors Influencing Stability
The stability of ICAs in physiological buffers is influenced by several factors:
-
pH: The rate of hydrolysis is often pH-dependent.
-
Temperature: Higher temperatures generally accelerate degradation reactions.
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.
-
Presence of Oxidizing Agents: The presence of oxygen or other oxidizing species can promote oxidative degradation.
-
Presence of Metal Ions: Certain metal ions can catalyze degradation reactions.
Experimental Protocols
To ensure the quality, safety, and efficacy of an ICA, rigorous experimental testing of its solubility and stability is required. The following sections outline the general methodologies for these assessments.
Solubility Determination: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation of Buffers: Prepare physiological buffers (e.g., phosphate-buffered saline, PBS) at the desired pH (typically 7.4).
-
Sample Preparation: Add an excess amount of the ICA to a known volume of the buffer in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.
-
Quantification: Analyze the concentration of the ICA in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Stability Testing: Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to develop and validate a stability-indicating analytical method.[9][10]
Methodology:
-
Stress Conditions: Subject solutions of the ICA in physiological buffers to various stress conditions, including:
-
Acidic and Basic Hydrolysis: Treat with dilute acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH) at elevated temperatures.
-
Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stress: Expose to dry heat and elevated temperatures in solution.
-
Photostability: Expose to light according to ICH Q1B guidelines.
-
-
Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method.
-
Peak Purity and Mass Balance: Assess the peak purity of the parent drug and identify and quantify the degradation products. Perform a mass balance analysis to account for all the material.
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is essential for accurately quantifying the decrease in the active pharmaceutical ingredient (API) and the increase in degradation products over time. HPLC with UV detection is the most common technique for this purpose.[11][12]
Key Method Parameters:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the API and degradation products have significant absorbance.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[12]
Visualizations
Experimental Workflow for Solubility and Stability Assessment
Caption: Experimental workflow for assessing the solubility and stability of an iodinated contrast agent.
General Degradation Pathway of a Tri-iodinated Contrast Agent
Caption: General degradation pathways for a tri-iodinated contrast agent under various stress conditions.
Conclusion
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. research.bau.edu.tr [research.bau.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways [ccspublishing.org.cn]
- 5. Beilu Non-ionic Contrast Agents Types, Ionic And Nonionic Contrast Media Comparison [beilupharma.com]
- 6. eimj.org [eimj.org]
- 7. benchchem.com [benchchem.com]
- 8. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation [sgs.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. questjournals.org [questjournals.org]
- 12. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
Quantum Chemical Calculations on the Iodamide Molecule: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the application of quantum chemical calculations to elucidate the molecular properties of iodamide, an iodinated contrast agent. A fundamental understanding of its three-dimensional structure, electronic properties, and vibrational behavior is critical for the rational design of new diagnostic agents and for understanding its interactions in biological systems. This document outlines the theoretical background and computational methodologies, presents representative data from density functional theory (DFT) calculations, and illustrates key concepts with detailed visualizations. The protocols and data herein serve as a comprehensive resource for researchers in computational chemistry, medicinal chemistry, and drug development.
Introduction
This compound is a member of the family of iodinated contrast media used in medical imaging techniques such as X-ray and computed tomography. The high electron density of the iodine atoms attenuates X-rays, enhancing the visibility of internal structures. The efficacy and safety of such agents are intrinsically linked to their molecular properties, including solubility, stability, and interaction with biological macromolecules.
Quantum chemical calculations offer a powerful in-silico approach to investigate these properties at an atomic level of detail. By solving the Schrödinger equation (or its approximations) for the this compound molecule, we can predict its equilibrium geometry, electronic charge distribution, spectroscopic signatures, and reactivity. This guide details the theoretical and practical aspects of performing such calculations, with a focus on Density Functional Theory (DFT), a widely used and reliable method for systems of this nature.
Theoretical and Computational Methodologies
The computational investigation of the this compound molecule is primarily conducted using Density Functional Theory (DFT). This method provides a good balance between computational cost and accuracy for medium-sized organic molecules containing heavy elements.
Level of Theory and Basis Set Selection
The choice of the functional and basis set is crucial for obtaining reliable results. For the calculations presented in this guide, the following combination is employed:
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) . This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, offering a robust description of electronic correlation.
-
Basis Set: 6-311+G(d,p) . This triple-zeta basis set provides a flexible description of the valence electrons and includes diffuse functions (+) to accurately model lone pairs and anions, as well as polarization functions (d,p) to describe the non-spherical nature of electron density in bonds. For the iodine atom, an effective core potential (ECP) such as LANL2DZ is often employed to replace the core electrons, reducing computational cost while maintaining accuracy.
Experimental and Computational Protocols
The following protocol outlines the key steps in the quantum chemical analysis of the this compound molecule:
-
Input Structure Generation: The initial 3D structure of the this compound molecule is built using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a stationary point on the potential energy surface is reached.
-
Vibrational Frequency Analysis: Following a successful geometry optimization, a frequency calculation is performed. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide the theoretical vibrational spectra (IR and Raman).
-
Electronic Property Calculation: From the optimized geometry, various electronic properties are calculated, including the energies of the frontier molecular orbitals (HOMO and LUMO) and the distribution of atomic charges.
Methodological & Application
Application Notes and Protocols for Iodinated Contrast-Enhanced Micro-CT Imaging in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micro-computed tomography (micro-CT) is a non-destructive, high-resolution imaging modality essential for preclinical research, providing detailed three-dimensional anatomical information. However, the inherent low soft-tissue contrast in X-ray imaging necessitates the use of contrast agents. Iodinated compounds, such as iodamide and its analogs (e.g., iopamidol, iohexol), are widely used due to their high atomic number, which significantly increases X-ray attenuation.
These application notes provide detailed protocols for the use of iodinated contrast agents for both in vivo and ex vivo micro-CT imaging in murine models. While specific protocols for this compound are less common in recent literature, the following guidelines, based on widely used non-ionic iodinated contrast agents, serve as a robust starting point for developing and optimizing imaging studies.
I. In Vivo Micro-CT Imaging with Iodinated Contrast Agents
In vivo imaging allows for longitudinal studies in the same animal, providing valuable insights into dynamic processes. The choice of administration route and imaging parameters is critical for optimal organ and vascular enhancement.
Experimental Protocol: Intravenous (IV) Administration for Vascular and Organ Imaging
This protocol is suitable for dynamic contrast-enhanced imaging of vasculature and major organs.
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (1-2% in oxygen) or another suitable anesthetic.
-
Place a catheter in the lateral tail vein for intravenous administration.
-
Position the animal on the micro-CT scanner bed and secure it to minimize motion artifacts.
-
-
Contrast Agent Administration:
-
Use a sterile, non-ionic iodinated contrast agent (e.g., iopamidol, iohexol, 300-370 mg I/mL).
-
For dynamic imaging, a continuous infusion is often recommended to maintain a steady-state blood concentration.
-
Administer an initial bolus injection followed by a continuous infusion. For a mouse, a suggested starting infusion rate is 1 mL/hr during the scan.[1]
-
Alternatively, for rapid scans, a single bolus injection can be used, with imaging commencing immediately after injection.
-
-
Micro-CT Imaging:
-
Acquire a pre-contrast scan before administering the agent.
-
Initiate the post-contrast scan sequence immediately after or during the administration of the contrast agent.
-
Optimal imaging for many soft tissues is often achieved around 15 minutes post-injection.[2]
-
Typical imaging parameters: 70 kVp tube voltage, 114 µA tube current, and a voxel size of approximately 41 µm.[2] Respiratory gating is recommended to reduce motion artifacts.[2]
-
Experimental Protocol: Intraperitoneal (IP) Administration for Abdominal Organ Imaging
IP administration provides a simpler alternative to IV injection for enhancing abdominal organs.
-
Animal Preparation:
-
Anesthetize the mouse as described for IV administration.
-
Position the animal on the scanner bed.
-
-
Contrast Agent Administration:
-
Inject the iodinated contrast agent into the peritoneal cavity.
-
A volume of 250 µL has been shown to provide optimal contrast for abdominal organs.[3]
-
-
Micro-CT Imaging:
Quantitative Data for In Vivo Imaging
| Parameter | Value | Application | Reference |
| IV Iohexol Dose | 25 µL/g | Dynamic contrast enhancement | [4] |
| IV Infusion Rate (Mouse) | 1 mL/hr (continuous) | Brain and liver imaging | [1] |
| IP Injection Volume | 125, 250, or 500 µL | Abdominal organ imaging | [3] |
| Optimal IP Imaging Time | 15 minutes post-injection | Abdominal organ imaging | [3] |
| Iopamidol HU in Left Ventricle | ~330 HU (at 15 min) | Thoracic imaging | [2] |
II. Ex Vivo Micro-CT Imaging with Iodinated Contrast Agents
Ex vivo staining of tissues with iodinated solutions allows for exceptionally high-resolution anatomical studies, particularly of complex structures like the brain and heart.
Experimental Protocol: Iodine Staining of Soft Tissues (e.g., Brain, Heart)
This protocol is adapted for fixed tissue specimens.
-
Tissue Preparation:
-
Perfuse the mouse with a fixative such as 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Dissect the organ of interest and continue fixation in 4% PFA overnight.
-
-
Staining Solution Preparation:
-
Prepare a staining solution using an iodinated contrast agent (e.g., Iopamiron) diluted in PFA or an iodine-potassium iodide solution (Lugol's solution).
-
Concentrations of 60 mg/mL and 150 mg/mL have been used for brain tissue.[5] For heart tissue, a 1.5% iodine-potassium iodide solution in 90% ethanol is effective.[6]
-
-
Tissue Staining:
-
Micro-CT Imaging:
-
After staining, briefly rinse the specimen in PBS to remove excess surface contrast agent.
-
Place the specimen in a sample holder, ensuring it remains moist to prevent dehydration artifacts.
-
Acquire images at high resolution (e.g., 39 µm³ voxel size).[5]
-
Quantitative Data for Ex Vivo Imaging
| Parameter | Value | Application | Reference |
| Brain Staining Concentration | 60 mg/mL or 150 mg/mL | Differentiating grey and white matter | [5] |
| Brain Staining Duration | 3, 7, or 14 days | Myelin structure detection | [5] |
| Heart Staining Solution | 1.5% Iodine-Potassium Iodide in 90% Ethanol | Cardiac structure visualization | [6] |
| Heart Staining Duration | 72 hours | Myocardial opacification | [6] |
| Embryo Staining Duration | 24 to 72 hours | Cardiovascular development | [8] |
Visualizations
References
- 1. In Vivo Diagnostic Imaging Using Micro-CT: Sequential and Comparative Evaluation of Rodent Models for Hepatic/Brain Ischemia and Stroke | PLOS One [journals.plos.org]
- 2. Contrast Agents for Quantitative MicroCT of Lung Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Mouse Segmentation Method Based on Dynamic Contrast Enhanced Micro-CT Images | PLOS One [journals.plos.org]
- 5. Ex vivo imaging of mouse brain using micro-CT with non-ionic iodinated contrast agent: a comparison with myelin staining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iodine staining outperforms phosphotungstic acid in high-resolution micro-CT scanning of post-natal mice cardiac structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Procedure for Rapid Imaging of Adult Mouse Brains with MicroCT Using Iodine-Based Contrast - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Three-Dimensional Phenotyping of Cardiovascular Development in Mouse Embryos by Micro-CT with Iodine Staining - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Iodamide in Preclinical Vascular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodamide is an iodinated contrast agent that has historically been used in clinical angiography and phlebography for the visualization of vascular structures.[1][2] In preclinical research, contrast-enhanced micro-computed tomography (micro-CT) is a powerful, non-invasive technique for high-resolution, three-dimensional imaging of the vasculature in small animal models. While specific preclinical protocols for this compound are not extensively documented in recent literature, its properties as an iodinated contrast medium suggest its potential utility in this domain. These application notes provide a comprehensive guide to the principles and a generalized protocol for the use of this compound for in vivo micro-CT vascular imaging in rodent models, drawing upon established methodologies for similar small-molecule iodinated contrast agents.
The fundamental principle of using iodinated contrast agents in micro-CT lies in their ability to attenuate X-rays more strongly than soft tissues, thereby enhancing the visibility of blood vessels.[3] The effective application of these agents depends on their physicochemical properties, pharmacokinetics, and the imaging protocol.[2][4]
Physicochemical and Pharmacokinetic Properties
The efficacy and safety of an iodinated contrast agent are largely determined by its physicochemical properties such as iodine concentration, osmolality, and viscosity.[2][4] These factors influence the agent's distribution, tolerability by the animal, and clearance from the body. This compound, like other similar contrast agents, is water-soluble and is expected to be distributed in the extracellular fluid and cleared by the kidneys.[5] The short half-life of small-molecule contrast agents in the bloodstream is a critical consideration for in vivo vascular imaging protocols.[5]
Table 1: General Physicochemical Properties of Iodinated Contrast Agents
| Property | Description | Significance in Preclinical Imaging |
| Iodine Concentration (mg I/mL) | The amount of iodine per unit volume of the contrast medium. | Higher concentration generally leads to greater X-ray attenuation and better contrast enhancement. |
| Osmolality (mOsm/kg H₂O) | The concentration of osmotically active particles in the solution. | High osmolality can lead to discomfort and adverse physiological effects. Low-osmolality agents are generally better tolerated. |
| Viscosity (mPa·s at 37°C) | The resistance of the fluid to flow. | Affects the ease of injection and the distribution within the microvasculature. Lower viscosity is generally preferred for rapid and uniform filling. |
| Molecular Weight ( g/mol ) | The mass of one mole of the substance. | Influences the diffusion rate across vessel walls and the rate of renal clearance. |
| Elimination Half-Life (t½) | The time required for the concentration of the agent in the blood to decrease by half. | A sufficiently long half-life is necessary to allow for the completion of the imaging scan before the agent is cleared from circulation. |
Note: Specific quantitative data for the physicochemical properties of commercially available this compound formulations should be obtained from the manufacturer.
Preclinical Vascular Imaging Workflow
The following diagram illustrates a typical workflow for a preclinical vascular imaging study using an iodinated contrast agent like this compound.
Experimental Protocol: In Vivo Micro-CT Vascular Imaging
This protocol is a generalized guideline and should be optimized based on the specific animal model, micro-CT system, and research objectives.
1. Animal Preparation
-
Anesthetize the animal (e.g., mouse or rat) using a suitable anesthetic agent (e.g., isoflurane).
-
Place a catheter in the lateral tail vein for intravenous administration of the contrast agent.
-
Position the animal on the scanner bed and secure it to minimize motion artifacts. Maintain the animal's body temperature using a heating pad.
2. Pre-Contrast Imaging
-
Acquire a baseline micro-CT scan of the region of interest.
-
Representative Scan Parameters:
-
Tube Voltage: 50-80 kVp (lower kVp enhances iodine contrast)
-
Tube Current: Dependent on the system
-
Integration Time: 200-500 ms
-
Voxel Size: 50-100 µm
-
Respiratory gating is recommended for thoracic and abdominal imaging to reduce motion artifacts.
-
3. This compound Administration
-
Warm the this compound solution to 37°C to reduce its viscosity.
-
Administer this compound intravenously. A bolus injection followed by a continuous infusion is often recommended to maintain a stable concentration in the blood during the scan.
-
Suggested Dosage (to be optimized):
-
Bolus: 100-150 µL for a 20-25g mouse.
-
Infusion Rate: To be determined based on the clearance rate of this compound and the scan duration.
-
4. Post-Contrast Imaging
-
Immediately following the bolus injection and initiation of the infusion, acquire one or more post-contrast micro-CT scans using the same parameters as the pre-contrast scan.
-
The timing of the post-contrast scan is critical and should coincide with the peak vascular enhancement.
5. Image Reconstruction and Analysis
-
Reconstruct the pre- and post-contrast image data using the manufacturer's software.
-
Co-register the pre- and post-contrast scans.
-
Perform digital subtraction of the pre-contrast from the post-contrast scan to isolate the enhanced vasculature.
-
Segment the vascular network for quantitative analysis.
Quantitative Data Analysis
Following image acquisition and processing, several quantitative parameters can be extracted to characterize the vasculature.
Table 2: Quantitative Vascular Parameters
| Parameter | Description |
| Relative Blood Volume (rBV) | The fraction of the tissue volume occupied by blood vessels. |
| Vessel Density | The number of vessels per unit volume of tissue. |
| Vessel Size Distribution | The distribution of vessel diameters. |
| Vessel Tortuosity | A measure of the convolutedness of the blood vessels. |
| Vessel Spacing | The average distance between vessels. |
Note: The values for these parameters will be dependent on the specific animal model and experimental conditions.
Signaling Pathways in Vascular Imaging
In many preclinical studies, vascular imaging is used to assess angiogenesis, the formation of new blood vessels, which is a hallmark of diseases such as cancer. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of this process.
References
Application Notes and Protocols for Iodamide Administration in Animal Hysterosalpingography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of iodamide and other water-soluble iodinated contrast agents for hysterosalpingography (HSG) in common animal models. The following information is intended to serve as a guide for researchers in reproductive biology and drug development.
Overview of Hysterosalpingography in Animal Models
Hysterosalpingography (HSG) is a radiographic technique used to visualize the uterine cavity and fallopian tubes. In animal studies, it is a valuable tool for assessing reproductive tract anatomy, evaluating the effects of developmental drugs on reproductive organs, and diagnosing causes of infertility. The procedure involves the transcervical infusion of a radio-opaque contrast agent, such as this compound, followed by fluoroscopic or radiographic imaging.
Quantitative Data Summary
The following tables summarize key quantitative parameters for hysterosalpingography in various animal models based on available literature. It is important to note that while the focus is on this compound, specific data for this agent is not always available. In such cases, data for other water-soluble iodinated contrast agents are provided as a reference.
Table 1: Anesthesia Protocols for Hysterosalpingography
| Animal Model | Anesthetic Agents | Dosage | Route of Administration |
| Rat | Ketamine / Xylazine | Ketamine: 75 mg/kg; Xylazine: 10 mg/kg[1] | Intraperitoneal (IP) |
| Isoflurane | 3-5% for induction; 1-2.5% for maintenance[1] | Inhalation | |
| Dog | Ketamine / Xylazine | Not specified, used for sedation[2] | Intramuscular (IM)[2] |
| Propofol (for induction) | 1.0 mg/kg slowly, then 0.5 mg/kg increments[3] | Intravenous (IV)[3] | |
| Rabbit | Ketamine / Midazolam | Ketamine: 25 mg/kg; Midazolam: 0.05-2 mg/kg[4] | Intramuscular (IM)[4] |
| Alfaxalone (for induction) | 3-5 mg/kg[4] | Intravenous (IV) or Intramuscular (IM)[4] |
Table 2: Contrast Agent Administration Parameters
| Animal Model | Contrast Agent | Concentration | Volume |
| Rat | Iohexol | 350 mg Iodine/mL[5] | 1-2 mL[5] |
| Dog | Visipaque 320 | 320 mg Iodine/mL | 4-6.5 mL[2] |
| Rabbit | Iothalamate meglumine* | 30% or 60% solution | Not specified |
Note: Data for this compound is limited; values for other water-soluble iodinated contrast agents are provided as a reference.
Experimental Protocols
The following are detailed protocols for performing hysterosalpingography in rat, canine, and rabbit models.
Hysterosalpingography Protocol for Rats
3.1.1 Materials
-
Anesthesia machine with isoflurane or injectable anesthetics (Ketamine/Xylazine)
-
Heating pad to maintain body temperature
-
Small animal speculum or otoscope cone
-
Flexible catheter (e.g., 22-24 gauge intravenous catheter with the needle removed)
-
This compound or other water-soluble iodinated contrast agent (e.g., Iohexol)
-
1 mL syringe
-
Fluoroscopy or digital X-ray system
-
Gauze and antiseptic solution
3.1.2 Procedure
-
Animal Preparation: Anesthetize the rat using either isoflurane inhalation or an intraperitoneal injection of a ketamine/xylazine cocktail.[1] Place the anesthetized animal in dorsal recumbency on a heating pad.
-
Cervical Visualization: Gently insert a small animal speculum or a modified otoscope cone into the vagina to visualize the cervix.
-
Catheter Insertion: Carefully introduce a flexible catheter through the cervix into the uterine body.
-
Contrast Administration: Attach a 1 mL syringe containing 1-2 mL of the contrast agent to the catheter.[5] Inject the contrast medium slowly and steadily.
-
Imaging: Acquire radiographic or fluoroscopic images during and after the injection to visualize the uterine horns and fallopian tubes. Look for the spillage of contrast into the peritoneal cavity, which indicates tubal patency.
-
Post-Procedure Care: After imaging, gently remove the catheter and speculum. Allow the rat to recover from anesthesia on a heating pad under observation.
Hysterosalpingography Protocol for Dogs
3.2.1 Materials
-
Sedatives (e.g., Ketamine/Xylazine) or general anesthesia as required
-
Vaginal speculum
-
Flexible urinary catheter or a specialized HSG catheter
-
This compound or other non-ionic, water-soluble contrast agent (e.g., Visipaque 320)
-
10 mL syringe
-
Radiographic or fluoroscopic equipment
-
Antiseptic solution and sterile lubricant
3.2.2 Procedure
-
Animal Preparation: Sedate the dog using an appropriate protocol.[2] Place the animal in lateral or dorsal recumbency.
-
Cervical Catheterization: Insert a sterile, lubricated speculum into the vagina to visualize the cervix. Under guidance, gently insert a flexible catheter into the cervical os.[2] Radiographic guidance may be beneficial for accurate placement.[2]
-
Contrast Administration: Administer 4-6.5 mL of the contrast agent through the catheter.[2] The volume may vary depending on the size of the dog.
-
Imaging: Obtain lateral and ventrodorsal radiographs to visualize the uterine horns and fallopian tubes.[2] The position of the dog can influence the filling of the uterine horns.[2]
-
Post-Procedure Care: After the procedure, remove the catheter and allow the dog to recover from sedation under monitoring.
Hysterosalpingography Protocol for Rabbits
3.3.1 Materials
-
Injectable anesthetics (e.g., Ketamine/Midazolam)
-
Heating pad
-
Small animal endoscope or speculum
-
Fine, flexible catheter
-
This compound or other water-soluble iodinated contrast agent
-
Syringe (volume dependent on rabbit size)
-
X-ray or fluoroscopy machine
-
Antiseptic solution
3.3.2 Procedure
-
Animal Preparation: Anesthetize the rabbit with an appropriate injectable anesthetic protocol.[4] Place the animal in dorsal recumbency on a heating pad.
-
Cervical Visualization and Catheterization: Use a small endoscope or speculum to visualize the cervix. Carefully guide a fine, flexible catheter into the cervical opening.
-
Contrast Administration: Slowly inject the water-soluble contrast agent. The volume will depend on the size of the rabbit and should be sufficient to fill the uterine horns and oviducts.
-
Imaging: Perform fluoroscopy or take a series of radiographs to observe the flow of the contrast medium through the reproductive tract and its potential spillage into the peritoneal cavity.
-
Post-Procedure Care: After imaging, gently remove the instruments and monitor the rabbit during its recovery from anesthesia.
Visualizations
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the hysterosalpingography procedures described above.
Caption: Workflow for Hysterosalpingography in a Rat Model.
Caption: Workflow for Hysterosalpingography in a Canine Model.
Caption: Workflow for Hysterosalpingography in a Rabbit Model.
References
- 1. Anesthesia in Rats | Animals in Science [queensu.ca]
- 2. repository.iuls.ro [repository.iuls.ro]
- 3. banfieldexchange.com [banfieldexchange.com]
- 4. mcgill.ca [mcgill.ca]
- 5. The immunohistochemical and histologic effects of contrast medium on uterus, fallopian tubes and ovaries, given during hysterosalpingography: rat study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Optimizing Iodamide Concentration in Soft Tissue Contrast Enhancement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodine-based contrast agents are indispensable for enhancing the visualization of soft tissues in X-ray micro-computed tomography (micro-CT). These agents work by increasing the attenuation of X-rays in the tissue, thereby improving the contrast between different soft tissue types that would otherwise be indistinguishable. Iodamide and similar non-ionic, water-soluble iodinated compounds are effective for this purpose due to their high density of iodine atoms and ability to perfuse tissues.
These application notes provide a comprehensive guide to optimizing the concentration of this compound-like contrast agents for ex vivo soft tissue staining. The protocols are based on established methods using analogous iodine-based agents such as iohexol and Lugol's solution (iodine-potassium iodide), providing a robust starting point for adaptation to specific research needs.
Data Presentation: Quantitative Comparison of Iodine-Based Contrast Agents
The following table summarizes quantitative data from various studies on the use of iodine-based contrast agents for soft tissue enhancement. This data can guide the initial selection of concentration and staining times for your specific application.
| Contrast Agent | Concentration | Incubation Time | Tissue Type | Key Findings & Imaging Outcomes |
| Iohexol | 240 mgI/mL | 1 hour | Atherosclerotic porcine coronary arteries | Sufficient to delineate tissue constructs and eliminate diffusion distribution profiles.[1][2] |
| Lugol's Solution | 0.3% (w/v) | 48 hours | Rat peripheral nerve grafts | Provided good results for 3D visualization of the regenerating nerve.[3] |
| Lugol's Solution | 0.3% (w/v) | 24 hours | Rat peripheral nerve regeneration model | Yielded good results for visualizing the regenerating nerve inside a silk fibroin tube.[3][4][5][6] |
| Lugol's Solution | 0.15% (w/v) x 2 | 72 hours each | Mouse hindlimbs | Used in a double staining protocol for tissues with varying compositions.[3] |
| Lugol's Solution | 5% (w/v) | 12-24+ hours | General soft tissues | Effective for general staining, with time dependent on tissue size and density.[7] |
| Iopamidol/Lipiodol Liposomes | 190 mg I/kg (in vivo) | N/A | Rat liver, spleen, aorta, kidney | Demonstrated significant and prolonged contrast enhancement in the liver and spleen compared to free iopamidol solution.[8] |
| Iodinated Nanoparticles | Varies | N/A (in vivo) | Mouse tissues | Showed longer retention times and sustained contrast enhancement compared to micro-iodine solutions. |
Experimental Protocols
This section details a generalized protocol for ex vivo soft tissue staining using an this compound-based contrast agent. This should be considered a starting point, and optimization is crucial for each specific tissue type and size.
Protocol 1: General Staining of Soft Tissues
1. Tissue Preparation and Fixation:
-
Tissue Excision: Carefully excise the tissue of interest, minimizing mechanical damage. The thickness of the tissue will significantly impact the required staining time.
-
Fixation: Immediately immerse the tissue in a suitable fixative, such as 4% paraformaldehyde (PFA) or 10% neutral buffered formalin (NBF). The volume of the fixative should be at least 10 times the volume of the tissue.
-
Fixation Duration: Fix the tissue for 24-48 hours at 4°C. The duration may need to be adjusted based on the size and type of the tissue.
-
Washing: Following fixation, thoroughly wash the tissue in phosphate-buffered saline (PBS) or distilled water to remove any residual fixative. This is a critical step as residual fixative can interfere with the staining process. Perform several changes of the washing solution over a 24-hour period.
2. Preparation of Staining Solution:
-
Stock Solution: Prepare a stock solution of the iodinated contrast agent (e.g., 10% w/v). For powdered agents, dissolve the appropriate amount in distilled water. Gentle heating and stirring may be necessary to ensure complete dissolution.
-
Working Solution: Dilute the stock solution with distilled water to the desired working concentration. For initial experiments, a concentration range of 1-5% (w/v) is recommended. The optimal concentration will depend on the tissue type, with denser tissues potentially requiring higher concentrations.
3. Staining Procedure:
-
Immersion: Place the fixed and washed tissue in a sufficient volume of the working staining solution to ensure it is fully submerged. Use a container that can be sealed to prevent evaporation.
-
Incubation: Incubate the tissue at room temperature on a gentle shaker or rocker. This will facilitate the even diffusion of the staining agent throughout the tissue.
-
Incubation Time: The incubation time can range from several hours to several days, depending on the size and density of the tissue, as well as the concentration of the staining solution. It is recommended to perform a time-course experiment to determine the optimal staining duration for your specific sample.
4. Post-Staining Processing:
-
Washing: After staining, wash the tissue in several changes of distilled water or 70% ethanol to remove excess, unbound contrast agent from the surface.
-
De-staining (Optional): If over-staining occurs, the tissue can be partially de-stained. This can be achieved by immersing the tissue in a solution of 3% sodium thiosulfate until the desired level of contrast is reached.
-
Storage and Mounting: The stained tissue can be stored in 70% ethanol. For micro-CT scanning, mount the sample in a manner that prevents movement and dehydration during the scan. This can be achieved by placing the sample in a tube filled with 70% ethanol or embedding it in agarose gel.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for optimizing this compound concentration for soft tissue contrast enhancement.
A generalized workflow for optimizing this compound concentration for soft tissue contrast enhancement.
Logical Relationship for Protocol Adaptation
The selection of optimal staining parameters is a multi-faceted decision process. The following diagram illustrates the logical relationships between key experimental variables.
Logical relationships for adapting the staining protocol based on sample characteristics.
References
- 1. Iodine-based contrast staining improves micro-computed tomography of atherosclerotic coronary arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Iodine-Enhanced Micro-CT Imaging of Soft Tissue on the Example of Peripheral Nerve Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Iodamide as a Contrast Agent in In Vitro Flow Phantom Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodamide is an iodinated, ionic, monomeric contrast agent that has historically been used for various radiological examinations. While its clinical use has become less common with the advent of non-ionic agents, its properties may still be of interest for in vitro research, particularly in the context of flow phantom studies. These studies are crucial for the development and validation of new imaging techniques, medical devices, and for understanding the fluid dynamics of contrast enhancement in a controlled environment.
This document provides detailed application notes and protocols for the use of this compound as a contrast agent in in vitro flow phantom studies. Due to the limited availability of recent, specific data on this compound, the physicochemical properties presented herein are based on estimations from closely related ionic, monomeric contrast agents such as iothalamate meglumine. Researchers should consider these as representative values and, if possible, perform their own characterizations.
Physicochemical Properties of this compound Solutions
The performance of a contrast agent in flow phantom studies is critically dependent on its physical and chemical properties. These include iodine concentration, viscosity, density, and osmolality, all of which influence the flow dynamics and X-ray attenuation. The following tables summarize the estimated properties of this compound solutions at various concentrations.
Disclaimer: The following data is estimated based on the properties of similar ionic, monomeric contrast agents due to the lack of readily available, specific data for this compound.
| Iodine Concentration (mg I/mL) | Estimated this compound Meglumine Concentration (mg/mL) | Estimated Viscosity at 25°C (mPa·s) | Estimated Viscosity at 37°C (mPa·s) | Estimated Density at 25°C (g/mL) | Estimated Osmolality (mOsm/kg H₂O) |
| 140 | 300 | ~2.5 | ~1.8 | ~1.16 | ~800 |
| 200 | 430 | ~4.0 | ~2.8 | ~1.24 | ~1100 |
| 280 | 600 | ~8.0 | ~5.5 | ~1.32 | ~1500 |
| 370 | 780 | ~15.0 | ~10.0 | ~1.41 | ~2100 |
Experimental Protocols
Preparation of this compound Solutions
Objective: To prepare stable this compound solutions of varying concentrations for use in flow phantom studies.
Materials:
-
This compound meglumine salt (powder)
-
Distilled or deionized water
-
Volumetric flasks
-
Magnetic stirrer and stir bars
-
Weighing scale
-
Filtration system (e.g., 0.22 µm filter)
Protocol:
-
Calculate the required mass of this compound meglumine powder to achieve the desired iodine concentration.
-
Weigh the calculated amount of this compound powder and transfer it to a volumetric flask of the appropriate size.
-
Add approximately 80% of the final volume of distilled water to the flask.
-
Place a magnetic stir bar in the flask and place it on a magnetic stirrer.
-
Stir the solution until the this compound powder is completely dissolved. This may take some time, and gentle heating (not exceeding 40°C) can be applied to expedite the process.
-
Once dissolved, allow the solution to cool to room temperature.
-
Add distilled water to the flask to reach the final volume mark.
-
Stopper the flask and invert it several times to ensure homogeneity.
-
For applications requiring sterile solutions, filter the prepared solution through a 0.22 µm filter into a sterile container.
-
Label the container with the this compound concentration, date of preparation, and batch number.
Preparation of Blood-Mimicking Fluid (BMF)
Objective: To prepare a fluid that mimics the physical and acoustic properties of blood for use in the flow phantom.
Materials:
-
Distilled water
-
Glycerol
-
Dextran (for viscosity adjustment)
-
Nylon scattering particles (e.g., Orgasol)
-
Surfactant (e.g., Synperonic N)
-
Beakers
-
Magnetic stirrer and stir bars
Protocol:
-
Prepare the base fluid by mixing distilled water and glycerol. A common ratio is approximately 90% water and 10% glycerol by weight, but this can be adjusted to achieve the desired viscosity and speed of sound.[1]
-
Slowly add Dextran to the water-glycerol mixture while stirring to increase the viscosity to match that of blood (approximately 3-4 mPa·s at 37°C).[1]
-
In a separate container, wet the nylon scattering particles with a small amount of surfactant. This prevents clumping when added to the base fluid.
-
Gradually add the wetted scattering particles to the base fluid while stirring continuously. The concentration of particles should be around 1-2% by weight.[1]
-
Continue stirring until the particles are evenly dispersed throughout the fluid.
-
Degas the BMF before use to prevent the formation of air bubbles in the flow phantom. This can be done by placing the fluid in a vacuum chamber or by letting it stand for several hours.
In Vitro Flow Phantom Experimental Setup and Procedure
Objective: To simulate physiological flow conditions and acquire images to evaluate the contrast enhancement characteristics of this compound.
Materials:
-
Flow phantom (with vessel-mimicking conduits)
-
Pulsatile or steady flow pump
-
Reservoir for BMF
-
Contrast injector pump
-
Prepared this compound solutions
-
Prepared Blood-Mimicking Fluid (BMF)
-
Imaging system (e.g., CT scanner, X-ray angiography system)
-
Connecting tubing
-
Pressure and flow rate sensors (optional)
Protocol:
-
System Assembly:
-
Connect the BMF reservoir to the pump and the pump to the inlet of the flow phantom.
-
Connect the outlet of the phantom back to the reservoir to create a closed loop.
-
Connect the contrast injector pump to an injection port on the tubing, preferably close to the phantom's inlet.
-
-
System Priming:
-
Fill the reservoir with the prepared BMF.
-
Run the pump at a low flow rate to circulate the BMF through the entire system, ensuring all air bubbles are purged from the tubing and the phantom.
-
-
Experimental Parameters Setup:
-
Set the pump to the desired flow rate (e.g., to simulate arterial or venous flow).
-
Program the contrast injector with the desired injection volume and flow rate of the this compound solution.
-
Configure the imaging system with the appropriate acquisition parameters (e.g., kVp, mAs for CT).
-
-
Data Acquisition:
-
Start the circulation of the BMF through the phantom.
-
Initiate the imaging sequence.
-
Trigger the contrast injector to deliver the this compound bolus into the flowing BMF.
-
Acquire a series of images to capture the inflow, peak enhancement, and washout of the contrast agent.
-
-
Post-processing and Analysis:
-
Analyze the acquired images to measure parameters such as time to peak enhancement, peak enhancement (in Hounsfield Units for CT), and the width of the contrast bolus.
-
Compare the results for different this compound concentrations and flow rates.
-
Visualizations
Caption: Experimental workflow for in vitro flow phantom studies using this compound.
Caption: Logical relationships between this compound properties, experimental parameters, and study outcomes.
References
Application Notes and Protocols for Iodamide-Enhanced Angiography in Rabbit Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Data Summary
The following tables summarize key quantitative parameters for consideration when planning and executing iodamide-enhanced angiography in rabbits. These values are derived from studies using various iodinated contrast agents and should be adapted and optimized for specific experimental needs.
Table 1: Rabbit Model and Anesthetic Agents
| Parameter | Value | Reference |
| Animal Model | New Zealand White Rabbit | [1][2][3] |
| Weight Range | 2.5 - 3.5 kg | [3][4] |
| Anesthesia | Ketamine (35 mg/kg) + Xylazine (5 mg/kg) | [5] |
| Isoflurane (1-3% for maintenance) | [5] | |
| Analgesia | Buprenorphine (0.01 - 0.05 mg/kg) | [5] |
Table 2: this compound and Angiography Parameters (Synthesized)
| Parameter | Value | Rationale/Reference |
| Contrast Agent | This compound Meglumine | N/A |
| Iodine Concentration | 300 mg I/mL (typical concentration) | Based on similar contrast agents[4][6] |
| Dosage | 1.0 - 2.0 mL/kg | Adapted from various contrast agent studies[7][8] |
| Administration Route | Intravenous (IV) via marginal ear vein or femoral artery/vein | [2] |
| Injection Rate | 1-2 mL/s (for bolus injections) | [4] |
| Imaging System | Digital Subtraction Angiography (DSA) | [2] |
| X-ray Tube Potential | 120 kVp | [9][10] |
| Tube Current | 160 mA (reference) | [9] |
| Acquisition Rate | 1-4 frames per second | General angiography practice |
Experimental Protocols
I. Animal Preparation
-
Acclimatization: Allow rabbits to acclimate to the facility for at least 7 days prior to the procedure.
-
Fasting: Fast the rabbit for 4-6 hours before anesthesia to reduce the risk of aspiration, but do not withhold water.
-
Anesthesia and Analgesia:
-
Administer a pre-anesthetic analgesic such as buprenorphine (0.01–0.05 mg/kg, SQ).
-
Induce anesthesia with an intramuscular injection of ketamine (35 mg/kg) and xylazine (5 mg/kg).[5]
-
Maintain anesthesia with isoflurane (1-3%) delivered via a face mask or endotracheal tube.
-
-
Catheter Placement:
-
Marginal Ear Vein: For general venous access and systemic contrast administration, place a 22-24 gauge catheter in the marginal ear vein.
-
Femoral Artery/Vein: For selective angiography, surgically expose the femoral artery and vein in the groin area.[2] Using the Seldinger technique, insert an appropriately sized catheter (e.g., 4 Fr) into the desired vessel.[2]
-
-
Physiological Monitoring: Continuously monitor heart rate, respiratory rate, and body temperature throughout the procedure.
II. This compound-Enhanced Angiography Procedure
-
Positioning: Place the anesthetized rabbit on the imaging table in the desired orientation (e.g., dorsal recumbency).
-
Scout Image: Acquire a scout image (a plain radiograph without contrast) of the region of interest.
-
Contrast Administration:
-
Prepare a syringe with the calculated dose of this compound Meglumine.
-
For a bolus injection, rapidly administer the contrast agent at a rate of 1-2 mL/s.[4] The total volume will depend on the specific vascular territory being imaged and the rabbit's weight. A starting point of 1-2 mL may be sufficient for initial visualization.[4]
-
-
Image Acquisition:
-
Post-Processing: Use the angiography system's software to perform digital subtraction, which removes the background structures (like bones) and enhances the visualization of the contrast-filled vessels.
III. Post-Procedure Care
-
Catheter Removal and Hemostasis:
-
Recovery:
-
Monitor the rabbit closely during recovery from anesthesia.
-
Provide a warm and quiet environment.
-
Administer post-procedural analgesics as needed.
-
-
Hydration: Ensure the rabbit has free access to water to aid in the renal clearance of the contrast agent. The plasma half-life of similar iodinated contrast agents in rabbits is approximately 45 minutes.[11]
Visualizations
Caption: Experimental workflow for this compound-enhanced angiography in a rabbit model.
Caption: Principle of iodinated contrast enhancement for angiography.
References
- 1. Angiographic technique in rabbits: an experimental study (Journal Article) | ETDEWEB [osti.gov]
- 2. Angiographic technique in rabbits: an experimental study [inis.iaea.org]
- 3. Contrast-enhanced MRI with gadodiamide injection in rabbit carcinoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel method for the percutaneous induction of myocardial infarction by occlusion of small coronary arteries in the rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. depts.ttu.edu [depts.ttu.edu]
- 6. A novel method of standardized myocardial infarction in aged rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of contrast concentration on abdominal enhancement in the rabbit: spiral computed tomography evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physiologic effects of contrast media in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety of intravenous iodinated contrast medium injection in rabbits undergoing conscious computed tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radiation dose enhancement therapy with iodine in rabbit VX-2 brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Comparative pharmacokinetics and renal accumulation of the iodized contrast media: ioxitalamic acid, ioxaglic acid and iohexol in the rabbit] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantitative Analysis of Iodamide Perfusion in Tumor Xenografts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The evaluation of tumor vascularity and perfusion is critical in oncology research and drug development. Dynamic contrast-enhanced computed tomography (CT) is a powerful, non-invasive imaging technique that provides quantitative insights into the hemodynamic characteristics of tumor microenvironments. This document provides detailed application notes and protocols for the quantitative analysis of tumor perfusion in preclinical xenograft models using iodinated contrast agents. While the term "iodamide" is used, the principles and protocols described are broadly applicable to commonly used non-ionic, low-osmolar iodinated contrast agents such as Iohexol and Iodixanol, which are frequently utilized in preclinical perfusion studies.
Tumor angiogenesis, the formation of new blood vessels, is a hallmark of cancer and a key target for many anti-cancer therapies.[1] Perfusion CT allows for the in vivo assessment of physiological parameters that reflect tumor biology, including blood flow, blood volume, and vessel permeability.[1][2] These measurements can serve as biomarkers for tumor characterization, early assessment of treatment response, and for understanding the mechanisms of drug action.
Experimental Protocols
Animal Model Preparation
A robust and reproducible tumor xenograft model is fundamental for accurate perfusion studies.
Protocol:
-
Cell Culture: Culture human cancer cells (e.g., MDA-MB-231 for breast cancer, U87 for glioblastoma) under sterile conditions in the recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Cell Harvesting: When cells reach 80-90% confluency, detach them using trypsin-EDTA, wash with phosphate-buffered saline (PBS), and perform a cell count using a hemocytometer or automated cell counter.
-
Xenograft Implantation:
-
Anesthetize immunocompromised mice or rats (e.g., athymic nude mice) using an appropriate anesthetic regimen (e.g., isoflurane inhalation).
-
Subcutaneously inject a suspension of 1 x 10^6 to 10 x 10^6 tumor cells in a volume of 100-200 µL of a 1:1 mixture of sterile PBS or serum-free media and Matrigel into the flank of the animal.[3]
-
The use of Matrigel helps in the formation of solid tumors.[3]
-
-
Tumor Growth Monitoring:
-
Monitor the animals regularly for tumor growth.
-
Measure tumor dimensions using calipers and calculate tumor volume using the formula: Volume = (Length × Width²) / 2.[4]
-
Initiate imaging studies when tumors reach a predetermined size, typically between 100-500 mm³.
-
CT Perfusion Imaging Protocol
The following protocol is a generalized procedure for dynamic contrast-enhanced CT imaging of tumor xenografts.
Protocol:
-
Animal Preparation:
-
Anesthetize the tumor-bearing animal.
-
Place a catheter in the tail vein for intravenous administration of the contrast agent.
-
Position the animal on the CT scanner bed, ensuring the tumor is within the scanning field of view.
-
-
Pre-Contrast Imaging:
-
Acquire a non-contrast CT scan of the tumor region to serve as a baseline.[1]
-
-
Dynamic Contrast-Enhanced Scanning:
-
Initiate the dynamic scanning sequence.
-
Administer a bolus injection of an iodinated contrast agent (e.g., Iohexol, 300 mg Iodine/kg body weight) through the tail vein catheter.[5] The injection should be rapid (e.g., >4 ml/s) to ensure a sharp bolus.[6]
-
Continuously acquire images of the tumor region for a total scan time of 30-60 seconds to capture the first pass of the contrast agent.[7]
-
The temporal resolution should be high, with an interscan delay of 1 second or less.[6][7]
-
-
Post-Processing and Data Analysis:
-
Transfer the acquired dynamic CT images to a workstation with perfusion analysis software.
-
Define regions of interest (ROIs) on the tumor tissue and a major feeding artery (e.g., aorta) to obtain the arterial input function (AIF).
-
The software will generate time-attenuation curves for the tissue and the artery.
-
Apply a kinetic model, such as the deconvolution method, to the data to generate parametric maps and quantitative values for perfusion parameters.[1][7]
-
Quantitative Data Presentation
The primary outputs of a perfusion CT study are quantitative parameters that describe the hemodynamics of the tumor vasculature. These parameters should be summarized in a clear and structured format for easy comparison between different treatment groups or time points.
| Perfusion Parameter | Abbreviation | Unit | Description |
| Blood Flow | BF | mL/100 g/min | Represents the rate of blood delivery to the tumor tissue. |
| Blood Volume | BV | mL/100 g | The total volume of blood within the tumor vasculature. |
| Mean Transit Time | MTT | seconds | The average time it takes for blood to pass through the tumor's vascular network. |
| Permeability Surface Area Product | PS | mL/100 g/min | Reflects the rate of leakage of the contrast agent from the blood vessels into the interstitial space, indicating vessel permeability. |
Visualizations
Experimental Workflow
Caption: Workflow for quantitative perfusion analysis in tumor xenografts.
Signaling Pathways Modulated by Iodinated Contrast Media
Iodinated contrast media have been reported to modulate cellular signaling pathways involved in cell proliferation and apoptosis.[8]
Caption: Modulation of cell signaling by iodinated contrast media.
References
- 1. diagnosticimaging.com [diagnosticimaging.com]
- 2. Perfusion CT for the assessment of tumour vascularity: which protocol? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. In-vivo monitoring of angiogenesis-inhibitory treatment effects by contrast-enhanced dynamic CT in a xenograft tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CT perfusion in oncology: how to do it - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Body Tumor CT Perfusion Protocols: Optimization of Acquisition Scan Parameters in a Rat Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Iodamide for High-Resolution Ex Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-resolution ex vivo imaging, particularly micro-computed tomography (micro-CT), is a cornerstone of preclinical research, offering detailed three-dimensional anatomical information. However, the inherent low X-ray attenuation of soft tissues necessitates the use of contrast-enhancing agents. Iodinated compounds are widely employed for this purpose due to the high atomic number of iodine, which significantly increases X-ray absorption.
Principle of Operation
Iodamide, as a non-ionic, water-soluble iodinated contrast agent, enhances the contrast of soft tissues for micro-CT imaging through the principle of X-ray attenuation. When a tissue specimen is immersed in an this compound solution, the agent diffuses into the tissue. The iodine atoms within the this compound molecules absorb X-rays more effectively than the surrounding tissue, increasing the radiodensity of the stained structures. This differential attenuation between stained and unstained or less-stained tissues allows for clear visualization and segmentation of anatomical details in the resulting 3D micro-CT images. The diffusion and final concentration of this compound within the tissue are dependent on factors such as the concentration of the staining solution, incubation time, tissue type, and specimen size.
Data Presentation: Comparative Quantitative Data of Iodine-Based Contrast Agents
Due to the lack of specific quantitative data for this compound in ex vivo imaging, this table summarizes typical performance metrics for other commonly used non-ionic iodinated contrast agents to provide an expected performance baseline.
| Parameter | Iohexol | Iobitridol | Lugol's Solution (Iodine-Potassium Iodide) | Expected Performance for this compound |
| Typical Concentration Range | 60 - 300 mg I/mL[1] | 60 - 150 mg I/mL[2] | 0.3% - 1.5%[3][4] | 60 - 300 mg I/mL (Hypothesized) |
| Typical Staining Time | 1 hour - 14 days[1] | 3 - 14 days[2] | 24 hours - several days[3] | Dependent on tissue, likely hours to days |
| Image Resolution Achieved | Down to 39 μm³[1] | High-resolution micro-CT | High-resolution micro-CT | High-resolution micro-CT |
| Key Advantages | Reversible staining, good tissue penetration[5] | Good safety profile, water-soluble[2] | Low cost, simple to prepare[3] | Likely good safety profile as a non-ionic agent |
| Potential Disadvantages | Longer staining times may be required for dense tissue[5] | Limited published ex vivo protocols | Can cause tissue shrinkage[3] | Lack of established protocols, potential for tissue shrinkage |
Experimental Protocols
The following protocols are adapted from methodologies for other non-ionic iodinated contrast agents and can be used as a starting point for developing an this compound-based staining procedure. Optimization for your specific tissue type and imaging system is critical.
Protocol 1: General Staining of Soft Tissues with this compound for Micro-CT
Objective: To enhance the contrast of soft tissue specimens for high-resolution micro-CT imaging.
Materials:
-
Fixed tissue specimen
-
This compound solution (prepare desired concentration, e.g., 150 mg I/mL)
-
Phosphate-buffered saline (PBS) or 70% ethanol
-
Specimen container
-
Gentle shaker/rocker (optional)
Procedure:
-
Fixation:
-
Fix the tissue specimen in 10% neutral buffered formalin or 4% paraformaldehyde for a duration appropriate to the tissue size and type (typically 24-48 hours).
-
-
Washing:
-
Thoroughly wash the specimen in PBS or 70% ethanol to remove the fixative. Perform several changes of the washing solution over 24 hours.
-
-
Staining Solution Preparation:
-
Prepare the desired concentration of this compound solution by diluting a stock solution with PBS or distilled water. Starting with concentrations of 60 mg I/mL and 150 mg I/mL is recommended for initial optimization.[2]
-
-
Staining:
-
Immerse the washed specimen in the this compound staining solution in a sealed container. Ensure the volume of the solution is sufficient to completely submerge the specimen (a volume ratio of at least 10:1 solution to specimen is recommended).
-
Incubate at room temperature. Staining duration will vary based on tissue size and density. A starting point of 24-72 hours is suggested. For denser or larger tissues, longer incubation times (e.g., 7-14 days) may be necessary.[1][2]
-
Gentle agitation during incubation can improve diffusion.
-
-
Pre-Imaging Wash (Optional):
-
Briefly rinse the stained specimen in PBS to remove excess surface contrast agent.
-
-
Mounting for Imaging:
-
Secure the stained specimen in a sample holder for the micro-CT scanner. To prevent dehydration during scanning, the specimen can be wrapped in parafilm or submerged in a small amount of PBS or the staining solution within the holder.
-
-
Micro-CT Imaging:
-
Acquire images using optimized scanner settings for high-resolution imaging of iodine-contrast-enhanced samples.
-
Protocol 2: Reversible Staining Protocol for Subsequent Histological Analysis
Objective: To stain a specimen for micro-CT imaging and subsequently remove the this compound to allow for traditional histological processing.
Materials:
-
This compound-stained tissue specimen (from Protocol 1)
-
3% Sodium thiosulfate in 70% ethanol or distilled water
-
Washing buffer (70% ethanol or distilled water)
Procedure:
-
De-staining:
-
Following micro-CT imaging, immerse the stained specimen in a solution of 3% sodium thiosulfate.[2]
-
The volume of the de-staining solution should be significantly larger than the specimen volume.
-
Incubate at room temperature with gentle agitation. The time required for complete de-staining can range from several hours to a few days, depending on the initial staining intensity and specimen size. Monitor the specimen for the disappearance of the characteristic iodine color.
-
-
Washing:
-
Once de-staining is complete, thoroughly wash the specimen in 70% ethanol or distilled water to remove all traces of sodium thiosulfate. Perform multiple changes of the washing solution over 24 hours.
-
-
Histological Processing:
-
The de-stained and washed specimen is now ready for standard histological procedures, such as paraffin embedding, sectioning, and staining.
-
Visualizations
Experimental Workflow
Caption: General workflow for ex vivo specimen staining with this compound.
Principle of Contrast Enhancement
References
- 1. A comparison of iopamidol and iohexol in cerebral angiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Iodine-Enhanced Micro-CT Imaging of Soft Tissue on the Example of Peripheral Nerve Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodine staining outperforms phosphotungstic acid in high-resolution micro-CT scanning of post-natal mice cardiac structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Dual-Energy CT Imaging with Iodamide-Based Contrast Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-energy computed tomography (DECT) is an advanced imaging modality that utilizes two distinct X-ray energy spectra to differentiate and quantify the material composition of tissues.[1] By analyzing the attenuation of materials at two different energy levels, DECT can overcome the limitations of conventional single-energy CT, which can sometimes show different materials like iodine and calcium with identical appearances.[2] This capability is particularly valuable in preclinical and clinical research for enhancing the visualization and characterization of tissues, assessing disease progression, and evaluating the efficacy of therapeutic agents.
Iodamide, a tri-iodinated benzoic acid derivative, serves as a radio-opaque contrast medium for X-ray imaging.[3][4] Although less common in modern clinical use compared to other iodinated agents, its properties are representative of the class of contrast media essential for DECT applications.[3][5] The high atomic number of iodine (Z=53) results in significant differences in X-ray attenuation at different energy levels, a principle that DECT leverages to create material-specific images.[6] This allows for the generation of iodine maps, which quantify the distribution and concentration of the contrast agent within tissues, and virtual non-contrast (VNC) images, which can eliminate the need for a separate non-contrast acquisition phase, thereby reducing radiation dose.[6][7]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in DECT studies, tailored for applications in research and drug development.
Application Notes
Principle of DECT with this compound
The fundamental principle of DECT lies in its ability to perform material decomposition.[2] Tissues and contrast agents exhibit different X-ray attenuation profiles depending on the energy of the X-ray photons.[6] Specifically, the attenuation of iodine increases significantly at lower X-ray energies, particularly just above its K-edge of 33.2 keV.[6][8] DECT scanners acquire two datasets simultaneously, typically at a low (e.g., 80 kVp) and a high (e.g., 140 kVp) energy level.[6]
By processing these two datasets, algorithms can differentiate materials based on their atomic number and electron density.[7] This allows for the separation of iodine from other materials like soft tissue and bone. The primary outputs relevant for research include:
-
Iodine Maps: These images display the concentration of iodine (in mg/mL) in each voxel, providing a quantitative measure of tissue perfusion and vascularity.[6]
-
Virtual Non-Contrast (VNC) Images: By computationally removing the iodine signal, VNC images can be created from a contrast-enhanced scan, potentially making a true non-contrast scan unnecessary.[6]
-
Virtual Monoenergetic Images (VMI): These images are reconstructed to represent how the tissue would look if scanned with a monochromatic X-ray beam at a specific energy level (keV). Low-keV VMIs (e.g., 40-50 keV) enhance iodine conspicuity, which can be beneficial for detecting subtle enhancement, while high-keV VMIs can reduce artifacts from metallic implants.[8][9]
Applications in Research and Drug Development
DECT with iodinated contrast agents is a powerful tool in various stages of drug development and research:
-
Oncology Research:
-
Tumor Perfusion and Angiogenesis: Iodine maps provide a quantitative biomarker for blood volume and perfusion in tumors. This can be used to assess the anti-angiogenic effects of novel cancer therapies.
-
Treatment Response Assessment: Changes in iodine uptake within a tumor before and after treatment can indicate therapeutic efficacy. A decrease in iodine concentration may suggest a positive response to an anti-vascular agent.
-
-
Cardiovascular Research:
-
Myocardial Perfusion: DECT can be used to create detailed maps of myocardial blood flow and identify areas of ischemia.
-
Atherosclerotic Plaque Characterization: The ability to differentiate materials can help in characterizing the composition of atherosclerotic plaques.
-
-
Preclinical Imaging: In animal models, DECT allows for non-invasive, longitudinal studies of disease progression and treatment response, reducing the number of animals required for a study.[10]
-
Decentralized Clinical Trials (DCTs): While DECT itself is a centralized procedure, the quantitative and robust data it provides can be a valuable component in DCTs, where objective imaging biomarkers are crucial.[11][12] The standardized protocols and quantitative outputs of DECT can ensure consistency across different imaging sites.
Quantitative Data Summary
The following tables provide typical parameters and expected quantitative values for DECT studies using a standard iodinated contrast agent like this compound.
Table 1: Typical DECT Scanner Acquisition Parameters
| Parameter | Value | Description |
| Tube Voltage | 80/140 kVp or 100/Sn150 kVp | Dual energy pairs for optimal material differentiation. |
| Tube Current | Automated Exposure Control | Modulated to achieve a desired image quality/noise index. |
| Rotation Time | 0.5 - 1.0 seconds | Speed of gantry rotation. |
| Pitch | 0.6 - 1.2 | Ratio of table movement to beam width per rotation. |
| Slice Thickness | 0.625 - 2.5 mm | Reconstructed slice thickness for analysis. |
| Reconstruction Kernel | Standard or Soft Tissue | Algorithm used for image reconstruction. |
Table 2: this compound Contrast Injection Parameters (Preclinical & Clinical)
| Parameter | Preclinical (e.g., Rodent) | Clinical (Human) |
| Concentration | 300 - 370 mgI/mL | 300 - 370 mgI/mL |
| Volume | 0.1 - 0.5 mL | 50 - 120 mL |
| Injection Rate | 1.0 - 2.0 mL/min (tail vein) | 3.0 - 5.0 mL/s (antecubital vein) |
| Saline Flush | 0.2 - 0.5 mL | 30 - 50 mL |
Table 3: Expected Quantitative DECT Values
| Measurement | Tissue/Region | Typical Value | Significance |
| Iodine Concentration | Healthy Liver | 2 - 4 mg/mL | Baseline perfusion. |
| Hypervascular Tumor | 5 - 15 mg/mL | Increased blood volume and perfusion. | |
| Aorta (Arterial Phase) | 15 - 30 mg/mL | Reference for peak arterial enhancement. | |
| Effective Atomic Number (Zeff) | Soft Tissue | 7.4 - 7.6 | Baseline tissue characterization.[6] |
| Adipose Tissue | 5.9 - 6.5 | Characterization of fatty tissue. | |
| Bone (Cortical) | 13.8 - 15.0 | Characterization of calcified tissue. |
Experimental Protocols
General Experimental Workflow
The following protocol outlines the key steps for performing a DECT study with this compound in a preclinical research setting.
1. Animal Preparation:
- Anesthetize the animal (e.g., with isoflurane) and monitor vital signs throughout the procedure.
- Place a catheter in the tail vein for contrast administration.
- Position the animal on the scanner bed, ensuring the region of interest is centered in the field of view.
2. Image Acquisition:
- Scout Scan: Perform a low-dose scout scan to plan the imaging volume.
- Non-Contrast Scan (Optional): Acquire a single-energy or dual-energy non-contrast scan of the region of interest. This can be omitted if VNC images from the contrast phase are sufficient.
- Contrast-Enhanced Scan:
- Initiate the DECT scan.
- After a short delay (e.g., 5-10 seconds), begin the intravenous injection of this compound followed by a saline flush using a power injector.
- Acquire images during the desired vascular phase (e.g., arterial, portal venous). Timing is critical and may need to be optimized based on the research question.
3. Image Reconstruction and Analysis:
- Reconstruct the raw DECT data to generate the standard blended images (e.g., weighted average of low and high kVp data).
- Use the scanner's software or a dedicated post-processing workstation to generate material decomposition images, including:
- Iodine maps
- Virtual non-contrast (VNC) images
- Virtual monoenergetic images (VMIs) at various keV levels.
- Perform quantitative analysis by drawing regions of interest (ROIs) on the target tissues in the iodine maps and other images to measure iodine concentration, CT numbers (Hounsfield Units), and other relevant parameters.
4. Data Interpretation:
- Compare quantitative metrics between different experimental groups or time points.
- Correlate imaging findings with other data sources, such as histology or biomarker assays.
Visualizations
Experimental Workflow for a DECT Study
References
- 1. Dual- and Multi-Energy CT: Principles, Technical Approaches, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Material decomposition with dual- and multi-energy computed tomography | MRS Communications | Cambridge Core [cambridge.org]
- 3. This compound | C12H11I3N2O4 | CID 3723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. JoDrugs. JoDrugs - this compound [jodrugs.com]
- 6. appliedradiology.com [appliedradiology.com]
- 7. Clinical Applications of Dual-Energy CT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual-, Multi-, and Mono-Energy CT & Iodine: Basic Concepts and Clinical Applications | Radiology Key [radiologykey.com]
- 9. Enhancing Soft Tissue Differentiation with Different Dual-Energy CT Systems: A Phantom Study [mdpi.com]
- 10. Technologies: preclinical imaging for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Decentralized Clinical Trials in Early Drug Development—A Framework Proposal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Decentralized Clinical Trials in the Development of Drugs and Biological Products - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Safe Handling and Disposal of Iodamide in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodamide is an iodinated benzoic acid derivative previously used as a radiopaque contrast medium.[1] Although its marketing in the United States has been discontinued, it may still be utilized in research and development settings.[1] Due to its chemical nature as an organoiodine compound, proper handling and disposal procedures are crucial to ensure laboratory safety and environmental protection. These application notes provide detailed protocols for the safe management of this compound in a laboratory environment.
Quantitative Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₁I₃N₂O₄ | [1] |
| Molecular Weight | 627.94 g/mol | [1] |
| Appearance | Solid powder | |
| Melting Point | 255-257 °C | |
| Solubility in Water | 0.3 g/100 mL (at 22 °C) | |
| Storage Temperature | 0 - 4 °C (short term), -20 °C (long term) | |
| LD₅₀ (intravenous, mice) | 9.0 g/kg | |
| LD₅₀ (intravenous, rats) | 11.4 g/kg | |
| LD₅₀ (intravenous, rabbits) | 13.2 g/kg | |
| LD₅₀ (intraperitoneal, rats) | 17.9 g/kg | |
| LD₅₀ (intraperitoneal, guinea pigs) | 15.0 g/kg |
Hazard Identification and Risk Assessment
This compound, like other organoiodine compounds, presents several potential hazards in a laboratory setting. A thorough risk assessment should be conducted before any handling of this compound.
Potential Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
-
Target Organ Toxicity: May cause damage to the thyroid through prolonged or repeated exposure.[1][2]
A risk assessment should consider the quantity of this compound being used, the nature of the experimental procedures, and the potential for exposure.
Experimental Protocols
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
-
Hand Protection: Wear two pairs of chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Skin and Body Protection: A lab coat must be worn. For procedures with a higher risk of splashing, a chemically resistant apron is recommended.
-
Respiratory Protection: For procedures that may generate dust or aerosols, a NIOSH-approved respirator is required.
Engineering Controls
-
Ventilation: All handling of solid this compound and preparation of its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the laboratory.
Storage and Handling
Storage:
-
Store this compound in a cool, dry, and dark place.
-
For short-term storage (days to weeks), maintain a temperature of 0 - 4 °C.
-
For long-term storage (months to years), store at -20 °C.
-
Keep the container tightly sealed to prevent moisture absorption and degradation.
Handling:
-
Avoid generating dust when handling the solid powder.
-
Use a spatula or other appropriate tools for transferring the solid.
-
Prepare solutions in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Spill Response Protocol
In the event of an this compound spill, follow these procedures:
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean up the spill, don the appropriate PPE as outlined in section 4.1.
-
Contain the Spill:
-
Solid Spills: Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.
-
Liquid Spills: Use a chemical spill kit with absorbent pads to contain the spill.
-
-
Clean-up:
-
Carefully sweep or scoop up the contained material and place it into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable laboratory detergent and water.
-
Wipe the area dry with absorbent pads.
-
-
Dispose of Waste: All contaminated materials (absorbent pads, gloves, etc.) must be disposed of as hazardous chemical waste.
-
Report the Incident: Report the spill to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.
Disposal Protocols
This compound and all materials contaminated with it must be disposed of as hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.
Waste Segregation and Collection
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed, and chemically resistant container.
-
Liquid Waste: Collect aqueous solutions of this compound in a separate, labeled, and sealed waste container.
-
Sharps: Contaminated sharps (needles, scalpels) must be placed in a designated sharps container for hazardous chemical waste.
Decontamination of Laboratory Equipment
-
Glassware and Equipment: Reusable glassware and equipment should be decontaminated promptly after use.
-
Rinse the equipment with an appropriate solvent (e.g., ethanol or isopropanol) to remove the bulk of the this compound residue. Collect this initial rinse as hazardous waste.
-
Wash the equipment thoroughly with laboratory detergent and water.
-
Rinse with deionized water.
-
Visualizations
Experimental Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
This compound Waste Disposal Workflow
Caption: A systematic workflow for the proper disposal of this compound waste from a laboratory.
Chemical Incompatibilities
While specific incompatibility data for this compound is limited, based on its chemical structure as an organoiodine compound, it is prudent to avoid contact with:
-
Strong Oxidizing Agents: May react violently and lead to the liberation of iodine.
-
Strong Reducing Agents: May de-iodinate the compound.
-
Strong Acids and Bases: May cause decomposition.
-
Powdered Metals: Can be reactive with iodine-containing compounds.
Emergency Procedures
In Case of Inhalation:
-
Move the person to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.[3]
In Case of Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area with soap and plenty of water for at least 15 minutes.
-
Seek medical attention if irritation persists.[3]
In Case of Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.[3]
In Case of Ingestion:
-
Do NOT induce vomiting.
-
Rinse mouth with water.
-
Never give anything by mouth to an unconscious person.
-
Seek immediate medical attention.[3]
References
Troubleshooting & Optimization
minimizing iodamide-induced artifacts in computed tomography images
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize iodamide-induced artifacts in their computed tomography (CT) imaging experiments.
Troubleshooting Guide
This guide addresses common issues encountered during CT imaging with this compound-based contrast agents.
Issue: Streaking or dark bands obscuring the region of interest.
-
Question: Why am I seeing dark streaks or bands emanating from areas with high contrast concentration in my CT images?
-
Answer: These are likely beam hardening artifacts. An X-ray beam is polychromatic, meaning it consists of photons with a range of energies. As the beam passes through a dense substance like this compound, lower-energy photons are absorbed more readily than higher-energy ones. This increases the average energy of the beam, a phenomenon known as "beam hardening." Standard reconstruction algorithms assume a monochromatic beam, and this discrepancy leads to errors in attenuation calculations, manifesting as dark streaks.[1][2]
Troubleshooting Steps:
-
Adjust Scanner Parameters:
-
Increase Tube Voltage (kVp): A higher kVp results in a "harder" initial X-ray beam that is less susceptible to further hardening as it passes through the contrast agent.[1][3] This can reduce the severity of streaking artifacts. However, be aware that higher kVp may decrease contrast between soft tissues.[1]
-
Increase Tube Current-Time Product (mAs): Increasing the mAs boosts the number of X-ray photons reaching the detector, which can improve the signal-to-noise ratio and lessen artifacts caused by photon starvation, a phenomenon that can worsen streaking.[1]
-
-
Utilize Advanced Reconstruction Algorithms:
-
Iterative Reconstruction (IR): Modern CT scanners often feature iterative reconstruction algorithms. These advanced methods more accurately model the physics of X-ray transmission compared to standard filtered back-projection, making them highly effective at reducing noise and various artifacts, including those from beam hardening.[1][4]
-
Artifact Reduction Algorithms (ARA): Specialized algorithms are available to specifically reduce artifacts from highly attenuating materials.[5]
-
-
Employ Dual-Energy CT (DECT):
Issue: Images appear noisy or grainy, especially in dense contrast regions.
-
Question: My CT images with this compound appear noisy. How can I improve the image quality?
-
Answer: Image noise can result from insufficient photon flux reaching the detector, a condition known as photon starvation, which is exacerbated by highly attenuating this compound.
Troubleshooting Steps:
-
Optimize Scan Parameters:
-
Increase mAs: As mentioned previously, a higher mAs increases the photon count and can significantly reduce noise.[3]
-
Adjust Slice Thickness: Increasing the slice thickness can also help reduce noise, though this comes at the cost of spatial resolution in the slice direction.[3]
-
Use a Softer Reconstruction Kernel: Employing a soft-tissue reconstruction kernel instead of a sharp or bone kernel can decrease image noise.[3]
-
-
Leverage Iterative Reconstruction: Iterative reconstruction algorithms are very effective at reducing noise while preserving image detail, enabling lower radiation doses to be used.[3][4]
Issue: Inaccurate CT numbers (Hounsfield Units) in the region of interest.
-
Question: The Hounsfield Unit (HU) values in my area of interest seem incorrect. Could this be an artifact?
-
Answer: Yes, beam hardening can cause inaccuracies in HU measurements. The "cupping artifact" is a classic example, where a uniform phantom appears denser at the periphery than in the center.[2] This can lead to erroneous quantitative analysis.
Troubleshooting Steps:
-
Phantom Calibration: Regularly scan a phantom with known material densities to calibrate and verify the accuracy of your CT scanner's HU measurements.
-
Dual-Energy CT: Dual-energy CT allows for material decomposition, which can provide more accurate quantification of iodine concentration, independent of beam hardening effects.[7][8]
-
Correction Algorithms: Many modern scanners incorporate beam hardening correction algorithms in their reconstruction software.[3][9]
Frequently Asked Questions (FAQs)
-
Q1: How does the concentration of this compound affect artifacts?
-
Q2: What is the role of patient or phantom positioning in artifact reduction?
-
Incorrect positioning can place dense materials (like bone) in the beam path alongside the contrasted area, potentially increasing artifacts.[1] Ensuring the object is centered in the field of view (FOV) is crucial. Patient or phantom motion during the scan can also introduce blurring and streaking artifacts.[1][10]
-
-
Q3: Are there alternatives to this compound for reducing artifacts?
-
While iodinated agents are standard, research is ongoing into contrast agents based on higher atomic number elements like bismuth, tantalum, and tungsten. These agents can maintain contrast at the higher energy levels used in dual-energy CT to reduce artifacts.[6]
-
-
Q4: Can software alone solve all this compound-induced artifact issues?
Experimental Protocols & Data
Protocol 1: Phantom Study for Assessing Beam Hardening Artifacts
Objective: To quantify the effect of tube voltage (kVp) on beam hardening artifacts from an this compound solution.
Methodology:
-
Phantom Preparation:
-
Prepare a cylindrical phantom containing multiple inserts.
-
Fill one or more inserts with a known concentration of an this compound-based contrast agent (e.g., 300 mg I/mL).
-
Fill the remaining inserts with water or tissue-equivalent materials to serve as controls.
-
-
Image Acquisition:
-
Place the phantom on the CT scanner table and perform a scout scan for localization.
-
Define a series of scan protocols with varying kVp settings (e.g., 80, 100, 120, 140 kVp).[1]
-
Keep other parameters such as mAs, slice thickness, and field of view (FOV) constant for each scan series.[1]
-
Acquire images of the phantom using each of the defined protocols.
-
-
Image Analysis:
-
Reconstruct the images using a standard filtered back-projection algorithm.
-
Place regions of interest (ROIs) within the this compound-containing insert and the control inserts.
-
Measure the mean and standard deviation of the Hounsfield Units (HU) within each ROI for each kVp setting.
-
Analyze the presence and severity of streaking artifacts visually and quantitatively.
-
Quantitative Data Summary
Table 1: Effect of Tube Voltage (kVp) on CT Attenuation of Iodinated Contrast Agent
| Tube Voltage (kVp) | Mean Attenuation (HU) of this compound | Observations |
| 80 | Higher | Increased contrast, but potentially more severe beam hardening artifacts.[11] |
| 100 | Intermediate | A balance between contrast and artifact severity. |
| 120 | Lower | Reduced contrast, but also a reduction in beam hardening artifacts.[11] |
| 140 | Lowest | Further reduction in contrast and beam hardening.[11] |
Table 2: Impact of Reconstruction Algorithms on Artifact Reduction
| Reconstruction Method | Artifact Severity (Visual Score) | Noise Level (Standard Deviation of HU) | Key Benefit |
| Filtered Back-Projection (FBP) | High | High | Standard, fast reconstruction. |
| Iterative Reconstruction (IR) | Low | Low | Significantly reduces noise and artifacts.[1][4] |
| Artifact Reduction Algorithm (ARA) | Low | Intermediate | Specifically designed to reduce artifacts from high-density materials.[5] |
| Virtual Monoenergetic Images (VMI) at high keV | Very Low | Low | Effectively minimizes beam hardening artifacts in dual-energy CT.[5] |
Visualizations
Caption: Experimental workflow for phantom-based analysis of CT parameters.
Caption: Troubleshooting logic for common this compound-induced CT artifacts.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. CT artifacts: causes and reduction techniques | CoLab [colab.ws]
- 5. CT artifacts after contrast media injection in chest imaging: evaluation of post-processing algorithms, virtual monoenergetic images and their combination for artifact reduction - Gupta - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 6. Complementary contrast media for metal artifact reduction in dual-energy computed tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative distribution of iodinated contrast media in body computed tomography: data from a large reference cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of CT Acquisition Parameters on Iodine Density Measurement at Dual-Layer Spectral CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. patientimage.com [patientimage.com]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. Effect of computed tomography scanning parameters on gold nanoparticle and iodine contrast - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Vascular Opacification with Iodamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor vascular opacification during experiments using the iodinated contrast agent, Iodamide. The information provided is based on general principles of iodinated contrast agents and may require adaptation based on specific experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a contrast agent?
This compound is an iodinated contrast medium, a chemical substance containing iodine atoms that is used in X-ray-based imaging modalities.[1][2] The high atomic number of iodine allows for the differential absorption of X-rays compared to surrounding tissues, enabling visualization of the structures into which it is administered, such as blood vessels.[2]
Q2: What are the common causes of poor vascular opacification?
Poor vascular opacification during imaging studies can stem from a variety of factors, which can be broadly categorized into three main areas:
-
Patient/Subject-Related Factors: These include physiological variables of the research subject such as cardiac output, blood volume, and circulation time.[3]
-
Contrast Agent-Related Factors: Properties of the this compound solution itself, such as its concentration, viscosity, and the total volume administered, play a crucial role.
-
Injection Protocol-Related Factors: The rate of injection, the use of a saline flush, and the timing of the scan relative to the injection are critical parameters.[3]
Q3: Can the physical properties of this compound affect opacification?
Yes, the physicochemical properties of iodinated contrast media significantly influence vascular opacification. Key properties include:
-
Iodine Concentration: Higher concentrations of iodine generally lead to greater X-ray attenuation and thus better opacification.[3]
-
Viscosity: Higher viscosity can affect the injection rate and the mixing of the contrast agent with blood.[4][5] Warming the contrast agent to body temperature can help reduce its viscosity.[4]
-
Osmolality: This refers to the concentration of solute particles in the solution. While not directly impacting opacification as much as iodine concentration, it can have physiological effects.[6]
Troubleshooting Guides
Below are specific troubleshooting guides for common issues leading to poor vascular opacification.
Issue 1: Suboptimal or Inconsistent Vessel Enhancement
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Incorrect this compound Concentration | Ensure the appropriate concentration of this compound is being used for the specific application and animal model. Higher iodine concentrations generally yield greater vascular opacification.[3] |
| Inadequate Injection Rate | A slow injection rate can lead to excessive dilution of the contrast agent in the blood.[3] Consider increasing the flow rate. The optimal flow rate is dependent on the vessel being imaged and the size of the subject. |
| Poor Mixing with Blood | Incomplete mixing of the contrast agent with blood can result in streaky or layered artifacts.[7] This can be influenced by the injection rate and the viscosity of the contrast agent. |
| Incorrect Scan Timing | The timing of the scan acquisition relative to the contrast injection is critical. If the scan is performed too early or too late, the peak enhancement in the vessel of interest may be missed.[8] |
| Suboptimal Saline Flush | A saline flush following the contrast injection can help push the contrast bolus through the vasculature and improve the uniformity of enhancement.[3] The rate and volume of the saline flush should be optimized. |
Issue 2: Equipment and Procedural Errors
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Catheter or Cannula Issues | Ensure the catheter or cannula is of an appropriate size for the desired flow rate and is correctly placed within the vessel.[8] A small cannula may limit the achievable injection rate. |
| Power Injector Malfunction | Verify that the power injector is functioning correctly and delivering the programmed flow rate and volume. Check for any kinks in the tubing or leaks. |
| Incorrect Region of Interest (ROI) Placement | For bolus tracking techniques, incorrect placement of the ROI can lead to mistriggering of the scan, resulting in suboptimal image acquisition timing.[8] |
Experimental Protocols
Protocol 1: General Intravenous Administration of Iodinated Contrast Agent for Vascular Opacification
This protocol provides a general guideline. Specific parameters should be optimized for the experimental model and imaging system.
-
Preparation of Contrast Agent:
-
Gently warm the this compound solution to approximately 37°C to reduce its viscosity.[4]
-
Draw the required volume of this compound into a syringe compatible with a power injector.
-
Prepare a separate syringe with sterile saline for the flush.
-
-
Animal Preparation:
-
Anesthetize the animal according to the approved institutional protocol.
-
Establish vascular access (e.g., tail vein, femoral vein) with an appropriately sized catheter.
-
Secure the catheter in place to prevent dislodgement during injection.
-
-
Injection and Imaging:
-
Connect the catheter to the power injector tubing, ensuring no air bubbles are present in the line.
-
Program the power injector with the desired injection rate and volume for the this compound, followed by the saline flush volume and rate.
-
Position the animal in the imaging gantry.
-
Initiate the contrast injection and scanning sequence. The timing of the scan can be determined using a test bolus or bolus tracking method.
-
Protocol 2: Assessment of Vascular Opacification Quality
-
Image Analysis:
-
Open the acquired image series in a suitable medical imaging software.
-
Draw Regions of Interest (ROIs) within the lumen of the target blood vessels at various locations (e.g., proximal, distal).
-
Measure the mean signal intensity in Hounsfield Units (HU) within each ROI. Adequate opacification is generally considered to be in the range of 250-350 HU for many applications.[9]
-
-
Quantitative Analysis:
-
Plot the HU values as a function of time to generate a time-attenuation curve. This can help determine the time to peak enhancement.
-
Calculate the contrast-to-noise ratio (CNR) to objectively assess image quality.
-
Visualizations
Signaling Pathways and Workflows
Caption: Troubleshooting workflow for poor vascular opacification.
Caption: General experimental workflow for contrast-enhanced vascular imaging.
References
- 1. Iodine-containing contrast medium - InsideRadiology [insideradiology.com.au]
- 2. Vasomotor effects of iodinated contrast media: just side effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. radiopaedia.org [radiopaedia.org]
- 4. eimj.org [eimj.org]
- 5. Contrast Media | Radiology Key [radiologykey.com]
- 6. eradimaging.com [eradimaging.com]
- 7. Contrast opacification on thoracic CT angiography: challenges and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Viscosity of iodinated contrast agents during renal excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
strategies to reduce the viscosity of iodamide solutions for micro-injection
This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to reduce the viscosity of iodamide solutions for successful micro-injection experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the viscosity of my this compound solution?
A1: The viscosity of iodinated contrast media, including this compound, is primarily determined by two factors:
-
Concentration: Viscosity increases exponentially with the concentration of the iodinated compound.[1] A higher concentration of this compound will result in a significantly more viscous solution.
-
Temperature: Viscosity is inversely related to temperature. As the temperature of the solution increases, its viscosity decreases.[2][3]
Q2: My this compound solution is too viscous for micro-injection, causing high back pressure and inconsistent flow. What is the first thing I should try?
A2: The most immediate and effective strategy is to gently warm the solution. Heating iodinated contrast media to body temperature (37°C / 98.6°F) can substantially lower viscosity and reduce the required injection pressure.[2][4] This simple step can often resolve injection difficulties without altering the composition of your solution.
Q3: Can I simply dilute my this compound solution to lower its viscosity?
A3: Yes, lowering the concentration is a direct way to reduce viscosity.[5] However, you must consider the impact on the required iodine concentration for your specific application. Ensure that the diluted solution still meets the experimental requirements for imaging or delivery of the active compound.
Q4: Are there any additives that can reduce the viscosity of my this compound solution?
A4: While specific data on viscosity-reducing excipients for this compound is limited, research in related fields, such as high-concentration antibody formulations, has shown that certain additives can be effective. These include specific amino acids, salts, and polymers that disrupt intermolecular interactions.[6][7] The use of hydrotropes has also been shown to decrease viscosity in other chemical applications.[8] Any potential additive would require rigorous testing to ensure it does not negatively impact the stability of the this compound solution or the outcome of your experiment.
Q5: Does the injection process itself affect the solution's viscosity?
A5: Yes. This compound solutions, like many polymer and complex fluid solutions, can exhibit shear-thinning behavior.[9] This means the viscosity of the solution decreases when it is under shear stress, such as during the process of being pushed through a narrow micro-injection needle.[3] The alignment of polymer chains during flow reduces friction and lowers the apparent viscosity.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| High Injection Pressure / Syringe Pump Stalling | Solution viscosity is too high. | 1. Warm the Solution: Heat the this compound solution to 37°C immediately before injection.[2][4] 2. Decrease Concentration: If experimentally permissible, dilute the this compound solution.[5] 3. Optimize Hardware: Use a larger diameter needle or catheter if possible, as this will reduce the required injection pressure.[10][11] |
| Inconsistent or Pulsed Flow Rate | High viscosity is causing the pump to struggle, leading to uneven fluid delivery.[12] | 1. Warm the Solution: This is the most effective first step to ensure a smoother flow.[4] 2. Check for Air Bubbles: Ensure there are no air bubbles in the syringe or tubing, as they can compress and cause pulsatile flow. 3. Use a High-Force Syringe Pump: Employ a syringe pump specifically designed to handle higher viscosity fluids with greater linear force.[12] |
| Needle Clogging or Blockage | This compound may be precipitating out of solution, or the viscosity is too high for the needle gauge. | 1. Confirm Solubility: Ensure the this compound is fully dissolved and that the concentration is not approaching its solubility limit at the working temperature. 2. Warm the Solution: Increasing the temperature can improve solubility and decrease viscosity.[2] 3. Filter the Solution: Use a micro-filter before loading the syringe to remove any potential micro-precipitates. |
| Variable Experimental Results | Inconsistent solution viscosity between experiments due to temperature fluctuations. | 1. Standardize Temperature Protocol: Implement a strict protocol for warming the solution to a consistent temperature (e.g., 37°C) before every injection.[4] 2. Use a Syringe Warmer: For longer injections, a heated syringe sleeve can maintain a consistent temperature throughout the experiment.[12] |
Quantitative Data Summary
The following tables summarize the relationship between temperature, concentration, and viscosity for iodinated contrast media, which provides a strong analogue for this compound solutions.
Table 1: Effect of Temperature on the Viscosity of Iodinated Contrast Media (mPa·s)
| Concentration (mg I/mL) | Viscosity at 20°C (68°F) | Viscosity at 40°C (104°F) |
| 240 | 5.1 | 2.8 |
| 300 | 9.1 | 4.4 |
| 370 | 21.2 | 8.7 |
| 400 | 28.8 | 11.2 |
Data adapted from a study on various iodinated contrast media.[2]
Table 2: Effect of Temperature and Concentration on Peak Injection Pressure (psi) through an 18-Gauge Needle
| Concentration (mg I/mL) | Peak Pressure at 20°C (68°F) | Peak Pressure at 30°C (86°F) | Peak Pressure at 37°C (98.6°F) |
| 240 | 107 | 95 | 92 |
| 300 | 119 | 104 | 100 |
| 370 | 150 | 133 | 120 |
| 400 | 169 | 140 | 135 |
Data adapted from a phantom circulation study.[2]
Experimental Protocols
Protocol 1: Viscosity Measurement Using a Rotational Viscometer
This protocol outlines the general steps for measuring the dynamic viscosity of an this compound solution.
-
Instrument Preparation:
-
Power on the rotational viscometer and allow it to stabilize.
-
Select the appropriate spindle and guard leg based on the expected viscosity of the sample. For low-viscosity solutions, a smaller spindle is typically used.
-
Calibrate the instrument using a standard viscosity fluid.
-
-
Sample Preparation:
-
Place a defined volume of the this compound solution into the sample container.
-
If evaluating the effect of temperature, use a temperature-controlled bath or chamber to bring the sample to the desired temperature (e.g., 20°C, 37°C, 40°C).[2] Allow the sample to thermally equilibrate for at least 15 minutes.
-
-
Measurement:
-
Immerse the spindle into the this compound solution up to the marked immersion groove.
-
Set the rotational speed (RPM). For shear-thinning fluids, it is important to take measurements at various shear rates to characterize the behavior.
-
Begin spindle rotation and allow the reading to stabilize.
-
Record the viscosity reading in centipoise (cP) or millipascal-seconds (mPa·s).
-
-
Data Analysis:
-
Repeat measurements for each temperature and concentration to ensure reproducibility.
-
Plot viscosity as a function of temperature, concentration, or shear rate.
-
Protocol 2: Pre-Injection Warming of this compound Solution
This protocol provides a standardized method for warming this compound solutions to reduce viscosity.
-
Equipment:
-
Calibrated warming device (e.g., dry bath incubator, water bath, or a dedicated contrast media warmer).[4]
-
Sterile syringes and needles.
-
Infrared thermometer for temperature verification.
-
-
Procedure:
-
Set the warming device to the target temperature, typically 37°C (98.6°F).[4]
-
Draw the required volume of the room-temperature this compound solution into the sterile syringe.
-
Place the syringe into the warming device. Note: Avoid using uncontrolled heat sources like microwaves, as they can cause inconsistent heating and potential degradation of the compound.[4]
-
Allow the solution to warm for a predetermined amount of time (e.g., 15-20 minutes) to ensure it has reached thermal equilibrium.
-
-
Verification and Injection:
-
Immediately before injection, verify the temperature of the solution if possible.
-
Expel any air from the syringe.
-
Proceed with the micro-injection promptly to prevent the solution from cooling.
-
Visualizations
Caption: Factors influencing this compound solution viscosity and injection parameters.
References
- 1. Contrast Media Viscosity versus Osmolality in Kidney Injury: Lessons from Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of contrast media viscosity and temperature on injection pressure in computed tomographic angiography: a phantom study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Shear-Thinning and Temperature-Dependent Viscosity Relationships of Contemporary Ocular Lubricants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectrumxray.com [spectrumxray.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of compounds with viscosity-reducing effects on biopharmaceutical formulations with monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lowering the viscosity of a high-concentration antibody solution by protein-polyelectrolyte complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Decreasing viscosity and increasing accessible load by replacing classical diluents with a hydrotrope in liquid–liquid extraction [frontiersin.org]
- 9. Shear thinning - Wikipedia [en.wikipedia.org]
- 10. Effect of viscosity and iodine concentration of nonionic radiographic contrast media on coronary arteriography in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of viscosity on power and hand injection of iso-osmolar iodinated contrast media through thin catheters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. kranalytical.co.uk [kranalytical.co.uk]
Technical Support Center: Managing Iodamide Precipitation in Stock Solutions
This technical support center is designed to assist researchers, scientists, and drug development professionals in managing issues related to iodamide precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is an iodinated contrast medium.[1][2] Like many organic compounds used in research, its solubility can be limited in aqueous solutions, and it may precipitate out of stock solutions, leading to inaccurate concentrations and unreliable experimental results.
Q2: What are the primary factors contributing to this compound precipitation?
Several factors can cause this compound to precipitate from a solution:
-
Concentration: Exceeding the solubility limit of this compound in the chosen solvent is a primary cause of precipitation.
-
Solvent Choice: The solubility of this compound varies significantly between different solvents. Using an inappropriate solvent can lead to precipitation.
-
Temperature: Temperature fluctuations can affect solubility. For many compounds, solubility increases with temperature, so a solution prepared at room temperature might precipitate when stored at colder temperatures (e.g., 4°C or -20°C).
-
pH: The pH of the solution can influence the ionization state of a compound, which in turn affects its solubility.[3][4]
-
Solvent Evaporation: Evaporation of the solvent can increase the concentration of the solute, potentially exceeding its solubility limit.
-
Impurities: The presence of impurities in the solvent or the this compound itself can sometimes initiate precipitation.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Q4: How should I properly store this compound stock solutions?
To minimize precipitation and degradation, it is recommended to:
-
Store in airtight containers: This prevents solvent evaporation.
-
Protect from light: Many iodine-containing compounds are light-sensitive.[4] Storing solutions in amber vials or wrapped in foil is advisable.
-
Store at a consistent temperature: Avoid repeated freeze-thaw cycles, which can promote precipitation. Aliquoting the stock solution into single-use vials is a good practice.
-
Consider storage temperature: While refrigeration or freezing can slow degradation, it may also decrease solubility. If you observe precipitation after cold storage, you may need to gently warm and vortex the solution before use. Always visually inspect for precipitate before use.
Troubleshooting Guide: this compound Precipitation
Issue: Precipitate observed in the this compound stock solution.
This guide provides a step-by-step workflow to identify the cause of precipitation and implement corrective actions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation
Table 1: Qualitative Solubility of Iopromide in Common Laboratory Solvents at 298.15 K (25°C)
Note: This data is for Iopromide, a structurally similar compound, and should be used as a general guide for solvent selection for this compound. Experimental verification of this compound solubility is highly recommended.
| Solvent | Solubility (Mole Fraction x 10⁻⁴) | Qualitative Solubility |
| N-Methyl-2-pyrrolidone (NMP) | 0.9663 | More Soluble |
| Dimethyl Sulfoxide (DMSO) | 0.8655 | More Soluble |
| N,N-Dimethylformamide (DMF) | 0.7796 | More Soluble |
| Ethyl Acetate | 0.7161 | Soluble |
| Acetonitrile | 0.5169 | Soluble |
| Methanol | 0.3068 | Less Soluble |
| Ethanol | 0.2455 | Less Soluble |
| n-Propanol | 0.1966 | Less Soluble |
| Isopropanol | 0.1205 | Sparingly Soluble |
| Acetone | 0.04576 | Sparingly Soluble |
Data adapted from a study on Iopromide solubility.[5]
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution (General Procedure)
-
Solvent Selection: Choose a suitable solvent based on preliminary solubility tests or literature on similar compounds (see Table 1). High-purity, anhydrous solvents are recommended.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution:
-
Add the weighed this compound to a sterile, appropriately sized vial.
-
Add the chosen solvent to the vial.
-
Gently vortex or sonicate the mixture until the this compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may aid dissolution, but be cautious of potential degradation at higher temperatures.
-
-
Sterilization (if required): If the stock solution is for use in cell culture, filter-sterilize it through a 0.22 µm syringe filter that is compatible with the solvent used.
-
Storage:
-
Aliquot the stock solution into single-use, sterile, light-protecting vials (e.g., amber tubes).
-
Store at the appropriate temperature (e.g., 4°C, -20°C, or -80°C). Note the potential for precipitation at lower temperatures.
-
Protocol 2: Determination of this compound Solubility (Saturation Shake-Flask Method)
This protocol allows for the experimental determination of this compound's solubility in a specific solvent.
References
Technical Support Center: Optimizing Iodamide-Based Angiography
This technical support center provides researchers, scientists, and drug development professionals with concise troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during iodamide-based angiography experiments.
Troubleshooting Guide
This guide offers solutions to specific problems that may arise during your experiments.
Issue: Poor or Weak Vessel Opacification
Q1: My target vessels are not adequately enhanced. What are the potential causes and how can I fix this?
A1: Poor vessel opacification is a common issue that can stem from several factors, including patient physiology and injection technique.[1][2]
-
Patient-Related Factors:
-
High Cardiac Output: In subjects with high cardiac output, the contrast bolus can be rapidly diluted. Consider increasing the injection rate or the total volume of this compound.[3]
-
Low Cardiac Output: In cases of reduced cardiac output, the transit time of the contrast is longer. It's crucial to adjust the scan timing accordingly to capture the peak enhancement.[1]
-
-
Technical Factors:
-
Incorrect Bolus Timing: The scan acquisition must be perfectly synchronized with the arrival of the contrast peak in the vessel of interest. Using a test bolus or an automated bolus tracking technique can help determine the optimal scan delay.[4][5]
-
Inadequate Injection Rate or Volume: An insufficient injection rate (generally below 3-4 mL/s for CT pulmonary angiography) or volume will result in suboptimal opacification due to excessive dilution.[3][6] Ensure the injection rate is appropriate for the target vessel and patient size.[7]
-
Suboptimal Iodide Delivery Rate (IDR): The IDR, which is the product of the contrast concentration and the flow rate, is a key parameter for achieving adequate attenuation in angiographic studies.[8] You may need to adjust the injection rate or use a contrast agent with a higher iodine concentration to increase the IDR.[8]
-
Q2: The contrast enhancement in my images appears non-uniform. What could be the cause?
A2: Non-uniform enhancement can be caused by the mixing of the contrast agent with unopacified blood from other vessels. Employing a saline chaser immediately following the this compound injection can help create a more compact and uniform bolus, leading to more consistent vessel enhancement.[9][10]
Issue: Image Artifacts
Q3: I am observing streak artifacts, especially from the superior vena cava (SVC), which are obscuring nearby vessels. How can I minimize these?
A3: Streak artifacts from highly concentrated contrast in the SVC are a form of beam hardening artifact.[11][12] Here are several strategies to mitigate this issue:
-
Saline Chaser: Injecting a saline flush immediately after the contrast pushes the dense contrast bolus from the SVC, reducing the artifact.[9]
-
Scan Direction: For thoracic studies, scanning in a caudocranial direction (from the bottom up) can help reduce artifacts in the upper lobe pulmonary arteries, as the scan acquires images of the lower lobes before the most concentrated part of the bolus reaches the SVC.[11][12]
-
Diluted Contrast: For certain applications, a biphasic injection protocol, starting with undiluted contrast followed by a saline-contrast mixture, can be effective.[7]
-
Advanced Reconstruction Techniques: If available, using virtual monoenergetic reconstructions from dual-energy CT data at higher keV levels (e.g., 110-120 keV) can effectively reduce beam-hardening artifacts.[13][14] Increasing the tube voltage (kV) can also create a "harder" X-ray beam that is less susceptible to this artifact, though this may reduce overall contrast.[15]
Q4: My images are blurry or show motion artifacts. What can be done to improve image quality?
A4: Motion artifacts are a significant cause of non-diagnostic scans, particularly in cardiac imaging.[16]
-
Cardiac Motion: For coronary angiography, it is crucial to control the patient's heart rate, ideally to 60 beats per minute or lower, using beta-blockers when appropriate.[4][17] ECG-gating is essential to acquire images during the most quiescent phase of the cardiac cycle.[17]
-
Respiratory Motion: Ensure the subject can hold their breath for the duration of the scan. Practicing the breath-hold command prior to the scan can be beneficial.[18]
Frequently Asked Questions (FAQs)
Q5: What is the recommended injection rate for this compound-based coronary CT angiography?
A5: For coronary CT angiography, a high flow rate of 4-6 mL/s is generally recommended to achieve sufficient arterial contrast enhancement.[4][5] This ensures a dense and compact bolus of contrast reaches the coronary arteries.
Q6: How does a saline chaser improve image quality?
A6: A saline chaser, typically 30-50 mL of saline injected at the same rate as the contrast, offers several benefits:
-
Pushes the Contrast Bolus: It flushes the contrast medium from the injection tubing and peripheral veins, ensuring the entire dose contributes to vessel opacification.[9]
-
Reduces Artifacts: By clearing the highly concentrated contrast from the superior vena cava, it significantly diminishes streak artifacts.[9]
-
Improves Bolus Shape: It helps to create a more uniform and compact contrast bolus, leading to more consistent enhancement.[9]
-
Potential for Contrast Dose Reduction: The increased efficiency of contrast delivery with a saline chaser may allow for a reduction in the total volume of this compound used without compromising image quality.[19][20]
Q7: Can I reduce the this compound dose when using a lower tube voltage (kV)?
A7: Yes, lowering the tube voltage (e.g., from 120 kV to 100 kV or 80 kV) increases the attenuation of iodine because the photon energy is closer to the k-edge of iodine.[1][21] This results in greater contrast enhancement, which allows for a reduction in the total iodine dose while maintaining diagnostic image quality.[1][22] This technique is particularly effective for smaller patients.[21]
Q8: What are the key parameters to consider when setting up an injection protocol?
A8: The optimal injection protocol depends on the specific application, the imaging equipment, and patient factors. Key parameters to consider are:
-
Iodine Concentration: Higher concentrations (e.g., 350-400 mgI/mL) are often preferred for angiography to maximize the iodine delivery rate.[17]
-
Injection Rate (Flow Rate): This determines how quickly the contrast is delivered and is critical for achieving a high peak enhancement in arteries.[7][8]
-
Total Contrast Volume: The total amount of iodine administered influences the overall magnitude and duration of enhancement.[7]
-
Injection Duration: This is determined by the total volume and the injection rate.
-
Use of a Saline Chaser: As discussed, this is highly recommended to improve efficiency and reduce artifacts.[9][10]
-
Scan Timing: The delay between the start of injection and the start of scanning must be optimized to capture the peak arterial phase.[4]
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound-based angiography.
Table 1: General Injection Parameters for Coronary CT Angiography
| Parameter | Recommended Value | Reference |
| This compound Concentration | 320-400 mgI/mL | [4][17] |
| Injection Rate | 4-7 mL/s | [4][17] |
| Total Contrast Volume | 50-100 mL | [4][23] |
| Saline Chaser Volume | 30-50 mL | [17] |
| Saline Chaser Rate | Same as contrast injection rate | [5] |
| Target Heart Rate | ≤60 bpm | [4][17] |
Table 2: Injection Parameters for Neuroangiography (Cerebral Arteries)
| Vessel | Mean Injection Rate (mL/s) | Mean Total Volume (mL) | Reference |
| Common Carotid Artery | 7.2 | 9.9 | [24] |
| Internal Carotid Artery | 5.8 | 7.9 | [24] |
| Vertebral Artery | 5.4 | 7.8 | [24] |
Table 3: Impact of Saline Chaser on Aortic Enhancement (Phantom Study)
| Saline Chaser Injection Rate | Average Peak Aortic Enhancement (HU) | Duration of 90% Peak Enhancement (s) | Reference |
| No Saline Chaser | 214 | - | [25] |
| 2.5 mL/s (Half of contrast rate) | 214 | 13.6 | [25] |
| 5.0 mL/s (Same as contrast rate) | 218 | 12.2 | [25] |
| 10.0 mL/s (Double the contrast rate) | 226 | 11.7 | [25] |
Experimental Protocols
Protocol 1: Standard this compound-Based Coronary CT Angiography
-
Patient Preparation:
-
Ensure the patient has fasted for 3-4 hours.[17]
-
Administer oral beta-blockers (e.g., 50-100 mg metoprolol) 1 hour prior to the scan if the baseline heart rate is above 60-65 bpm.[4][17]
-
Establish intravenous access with an 18- or 20-gauge catheter, preferably in the right antecubital vein.[18][23]
-
Administer sublingual nitroglycerin (0.4-0.8 mg) 2-5 minutes before the scan, unless contraindicated.[17][23]
-
-
Contrast Injection:
-
Image Acquisition:
-
Use a bolus tracking technique with the region of interest (ROI) placed in the ascending aorta.[17]
-
Set the trigger threshold to 150-250 HU.[5]
-
Initiate the scan with a short delay (typically 4-6 seconds) after the threshold is reached.
-
Perform the scan with prospective ECG-gating during a single inspiratory breath-hold.[17]
-
Protocol 2: this compound Injection Protocol for Low kV Imaging (e.g., 80 or 100 kV)
-
Patient Selection: This protocol is most suitable for non-obese patients where lower tube voltage can provide sufficient penetration.
-
Contrast Injection Adjustment:
-
Due to the increased iodine attenuation at lower kV settings, the total iodine dose can be reduced by 30-50%.[1]
-
Reduce the total volume of this compound accordingly. For example, a protocol that uses 80 mL at 120 kV might be adjusted to 40-55 mL at 80 kV.
-
Maintain a high injection rate (e.g., 4-5 mL/s) to ensure a compact bolus.
-
A saline chaser is still highly recommended to maximize the efficiency of the reduced contrast volume.
-
-
Image Acquisition:
-
Select the appropriate low kV setting on the CT scanner (e.g., 80 kV or 100 kV).
-
Follow the same bolus tracking and breath-holding procedures as the standard protocol.
-
Be aware that while contrast-to-noise ratio often improves, image noise may increase at lower kV settings. The use of iterative reconstruction algorithms can help mitigate this.[18]
-
Visualizations
Caption: Troubleshooting workflow for poor vessel opacification.
References
- 1. appliedradiology.com [appliedradiology.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. Basic Concepts of Contrast Injection Protocols for Coronary Computed Tomography Angiography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Contrast medium administration and image acquisition parameters in renal CT angiography: what radiologists need to know - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. radiopaedia.org [radiopaedia.org]
- 10. Computed tomography angiography: the effect of different chaser flow rates, volumes, and fluids on contrast enhancement [pubmed.ncbi.nlm.nih.gov]
- 11. Reduction of superior vena cava artifact by contrast material in CT pulmonary arteriography [inis.iaea.org]
- 12. researchgate.net [researchgate.net]
- 13. Reduction of Streak Artifacts in the Superior Vena Cava for Better Visualization of Mediastinal Structures Through Virtual Monoenergetic Reconstructions Using a Photon-counting Detector Computed Tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. blockimaging.com [blockimaging.com]
- 16. Relationship between Injection Rate and Contrast Enhancement on Three-dimensional Digital Subtraction Angiography of the Cerebral Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 17. radiopaedia.org [radiopaedia.org]
- 18. cdn-corpweb.heartflow.com [cdn-corpweb.heartflow.com]
- 19. Usefulness of a saline chaser to reduce contrast material dose in abdominal CT of normal dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Usefulness of a saline chaser to reduce contrast material dose in abdominal CT of normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. appliedradiology.com [appliedradiology.com]
- 22. siemens-healthineers.com [siemens-healthineers.com]
- 23. smartinject.com [smartinject.com]
- 24. Injection rates for neuroangiography: results of a survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Scholars@Duke publication: Effect of varying injection rates of a saline chaser on aortic enhancement in CT angiography: phantom study. [scholars.duke.edu]
Technical Support Center: Mitigating Beam Hardening Artifacts from Iodamide in CT
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate beam hardening artifacts caused by iodamide in your Computed Tomography (CT) experiments.
Frequently Asked Questions (FAQs)
Q1: What are beam hardening artifacts and why do they occur with this compound?
Beam hardening is a phenomenon in CT imaging that results from the polychromatic (multi-energy) nature of the X-ray beam. As the beam passes through an object, lower-energy X-rays are attenuated more readily than higher-energy X-rays. This preferential absorption "hardens" the beam, increasing its average energy. CT reconstruction algorithms, however, typically assume a monochromatic (single-energy) X-ray source. This discrepancy leads to artifacts in the reconstructed image, which can manifest as "cupping" (a false darkening in the center of a uniform object) and "streaking" (dark bands between dense objects).[1][2] this compound, being an iodinated contrast agent, has a high atomic number and strongly attenuates X-rays, particularly at lower energies, making it a significant cause of beam hardening artifacts.[2][3]
Q2: How does the concentration of this compound affect the severity of beam hardening artifacts?
Higher concentrations of this compound lead to more pronounced beam hardening artifacts. Increased iodine concentration results in greater attenuation of the X-ray beam, which amplifies the beam hardening effect. This can lead to more significant cupping and streaking in the CT images.[4] For instance, one study comparing two different iodinated contrast agents found that the agent leading to a higher concentration in the urinary tract produced a greater frequency and severity of streak artifacts.[4]
Q3: What are the primary CT scanner parameters that I can adjust to mitigate these artifacts?
You can adjust several key scanner parameters to reduce beam hardening artifacts:
-
Increase Tube Voltage (kVp): Using a higher kVp generates a more energetic ("harder") X-ray beam. This beam is better able to penetrate the dense this compound, thus reducing the beam hardening effect. However, a trade-off exists, as higher kVp can decrease the contrast between different soft tissues.[5][6]
-
Increase Tube Current-Time Product (mAs): Increasing the mAs boosts the number of X-ray photons reaching the detector. This improves the signal-to-noise ratio and can help reduce artifacts, particularly those caused by photon starvation which can be exacerbated by dense contrast agents.
-
Use appropriate reconstruction algorithms: Modern CT scanners are often equipped with iterative reconstruction (IR) algorithms. These algorithms can model the physics of the X-ray beam more accurately than traditional filtered back-projection (FBP) methods and are effective at reducing beam hardening artifacts.[6] Dual-energy CT (DECT) can also be employed to generate "virtual monochromatic" images at high energy levels, which are less susceptible to beam hardening.[6]
Q4: Are there any hardware solutions to reduce beam hardening?
Yes, hardware-based solutions can help. Pre-patient filtration, often using thin sheets of materials like copper or aluminum, can be used to "pre-harden" the X-ray beam by removing lower-energy photons before they reach the subject.[1][5] Additionally, specialized "bowtie" filters are used to equalize the X-ray intensity across the field of view, which can also help in reducing beam hardening artifacts.[7]
Troubleshooting Guides
Guide 1: I am observing significant cupping artifacts in my phantom study with this compound.
-
Problem: The center of your uniform phantom appears darker than the periphery in the CT image.
-
Troubleshooting Steps:
-
Increase Tube Voltage (kVp): This is often the most effective first step. A higher energy beam will be less affected by the dense this compound solution.
-
Employ a Bowtie Filter: Ensure the correct bowtie filter for the phantom size is selected. This helps to create a more uniform X-ray beam intensity across the phantom.
-
Use Beam Hardening Correction Software: Most modern CT scanners have built-in beam hardening correction algorithms. Ensure this feature is enabled and optimized for your application. These corrections can be applied during or after reconstruction.
-
Iterative Reconstruction: If available, use an iterative reconstruction algorithm instead of filtered back-projection. These algorithms can more accurately model the physical processes leading to beam hardening and produce a more uniform image.[6]
-
Phantom Positioning: Ensure the phantom is correctly centered in the scanner's field of view to optimize the effectiveness of scanner-based corrections.
-
Guide 2: I am seeing dark streaks between vials of this compound in my phantom.
-
Problem: Dark bands are appearing in the reconstructed image between two or more high-concentration areas of this compound.
-
Troubleshooting Steps:
-
Increase Tube Voltage (kVp): As with cupping artifacts, increasing the kVp can significantly reduce streaking between dense objects.[1]
-
Optimize this compound Concentration: If your experimental design allows, consider if a lower concentration of this compound could still achieve your imaging goals, as this will inherently reduce the severity of the artifacts.
-
Dual-Energy CT (DECT): If your scanner has DECT capabilities, acquiring images at two different energy levels allows for the creation of virtual monochromatic images. Reconstructing images at a high virtual monoenergetic level (e.g., >100 keV) can effectively eliminate streak artifacts.[6]
-
Metal Artifact Reduction (MAR) Software: Some software designed to reduce artifacts from metal implants can also be effective in mitigating streaking from concentrated iodinated contrast agents.
-
Increase Projections: In some cases, acquiring more projection views during the scan can help to reduce the appearance of streak artifacts.
-
Quantitative Data
The following tables summarize quantitative data from studies investigating the impact of various factors on beam hardening artifacts with iodinated contrast agents.
Table 1: Effect of Beam Hardening Conditions on CT Number Shift
This table illustrates the shift in CT numbers (in Hounsfield Units, HU) for different iodine concentrations under weak and severe beam hardening conditions. The data is adapted from a phantom study.[8]
| Iodine Concentration (mg/mL) | Mean CT Number Shift (Weak Beam Hardening) | Mean CT Number Shift (Severe Beam Hardening) |
| 0 | 2.8 ± 0.5 | 10.2 ± 0.8 |
| 0.1 | 2.9 ± 0.6 | 10.5 ± 0.9 |
| 0.5 | 3.1 ± 0.7 | 11.2 ± 1.1 |
| 1 | 3.4 ± 0.8 | 12.1 ± 1.3 |
| 2 | 3.9 ± 1.0 | 13.5 ± 1.6 |
| 5 | 4.9 ± 1.3 | 16.2 ± 2.1 |
| 10 | 6.1 ± 1.7 | 19.8 ± 2.8 |
| 20 | 7.8 ± 2.2 | 24.5 ± 3.7 |
| 50 | 10.5 ± 3.1 | 31.2 ± 4.9 |
Table 2: Comparison of Streak Artifacts between Different Iodinated Contrast Media
This table shows the frequency and severity of streak artifacts observed in a clinical study comparing two different iodinated contrast agents, Iodixanol and Iomeprol.[4]
| Contrast Agent | Mean Contrast Density (HU) | Streak Artifacts Present | Marked Artifacts | Minimal Artifacts | No Artifacts |
| Iodixanol 320 mgI/mL | 2565.6 | 83.1% (59/71) | 55.9% (33/59) | 44.1% (26/59) | 16.9% (12/71) |
| Iomeprol 400 mgI/mL | 1666 | 35.6% (26/73) | 27.0% (7/26) | 73.0% (19/26) | 64.4% (47/73) |
Experimental Protocols
Protocol 1: Phantom Study for Assessing Beam Hardening Artifacts of this compound
This protocol provides a general framework for a phantom-based experiment to quantify beam hardening artifacts from this compound. It is adaptable to specific research questions and available equipment.
1. Phantom Preparation:
- Phantom Body: Use a cylindrical phantom made of a water-equivalent material (e.g., acrylic or water-filled polyethylene). A diameter of 16-20 cm is common for simulating a small animal or human torso.
- This compound Vials: Prepare a series of vials with varying concentrations of this compound (e.g., 0, 5, 10, 15, 20 mg/mL) diluted in saline or water. The vials should be made of a material with minimal X-ray attenuation (e.g., thin-walled plastic).
- Phantom Assembly: Place the vials within the phantom, ensuring they are spatially separated to clearly visualize any streaking artifacts between them. A central vial and several peripheral vials is a common arrangement. Fill the remaining space in the phantom with water or a tissue-equivalent gel.
2. CT Image Acquisition:
- Scanner: Use a preclinical or clinical CT scanner.
- Scan Parameters:
- Tube Voltage (kVp): Acquire scans at multiple kVp settings (e.g., 80, 100, 120, 140 kVp) to assess the impact of beam energy.
- Tube Current-Time Product (mAs): Keep the mAs constant for the initial comparison of kVp settings. You can then vary the mAs at a fixed kVp to evaluate the effect of noise.
- Slice Thickness: Use a thin slice thickness (e.g., 1-2 mm) to minimize partial volume effects.
- Reconstruction Algorithm: Reconstruct the images using both a standard filtered back-projection (FBP) algorithm and an iterative reconstruction (IR) algorithm if available.
3. Image Analysis:
- Region of Interest (ROI) Placement:
- Place circular ROIs in the center of each this compound vial to measure the mean and standard deviation of the CT numbers (in Hounsfield Units, HU).
- Place ROIs in the phantom material at various distances from the center and between the this compound vials to quantify cupping and streaking artifacts.
- Quantification of Artifacts:
- Cupping Artifact: Measure the difference in mean HU between a central ROI and a peripheral ROI in a uniform section of the phantom.
- Streak Artifact: Measure the mean and standard deviation of HU in ROIs placed in the path of the dark streaks between vials. An increase in the standard deviation and a decrease in the mean HU can indicate more severe streaking.
- Data Analysis: Plot the measured artifact metrics against the different this compound concentrations and scanner settings to determine the relationships.
Visualizations
Caption: The process of beam hardening in CT with this compound.
Caption: A workflow for troubleshooting beam hardening artifacts.
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Understanding CT Artifacts: A Comprehensive Guide [medical-professionals.com]
- 4. Streak artefacts in Computed Tomography Urography: Comparative evaluation between two different iodinated contrast media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rigaku.com [rigaku.com]
- 6. scispace.com [scispace.com]
- 7. radiologycafe.com [radiologycafe.com]
- 8. Computed Tomography Number Measurement Consistency Under Different Beam Hardening Conditions: Comparison Between Dual-Energy Spectral Computed Tomography and Conventional Computed Tomography Imaging in Phantom Experiment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Challenges of Iodamide Clearance in Renal Impairment Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing the challenges associated with determining iodamide clearance in renal impairment models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its clearance in renal impairment a concern?
A1: this compound is an iodinated contrast agent historically used for imaging techniques like excretion urography. Its primary route of elimination is through the kidneys. In the context of renal impairment, the clearance of this compound is significantly reduced, leading to a prolonged half-life and increased systemic exposure.[1] Understanding these changes is critical for assessing the impact of renal dysfunction on the pharmacokinetics of renally cleared compounds.
Q2: What are the expected pharmacokinetic changes of this compound in renal impairment?
A2: In individuals with normal renal function, this compound exhibits a disposition half-life of approximately 69 minutes.[1] However, in patients with renal impairment, this half-life can be extended to a range of 4.1 to 16.4 hours.[1] The drug is almost exclusively excreted in the urine with minimal biotransformation or plasma protein binding.[1]
Q3: Which animal models are suitable for studying this compound clearance in renal impairment?
A3: Several animal models can be used to induce renal impairment for pharmacokinetic studies. The most common and well-established models include the adenine-induced and gentamicin-induced nephrotoxicity models. The choice of model depends on whether a chronic or acute renal failure model is desired and the specific research question.
Q4: What are the key pharmacokinetic parameters to measure in these studies?
A4: The primary pharmacokinetic parameters to determine are:
-
Clearance (CL): The volume of plasma from which the drug is completely removed per unit of time.
-
Renal Clearance (CLR): The rate of drug elimination via the kidneys.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Elimination Half-life (t½): The time required for the concentration of the drug in the body to be reduced by half.
-
Area Under the Curve (AUC): The integral of the drug concentration in blood plasma over time.
-
Maximum Concentration (Cmax): The highest concentration of the drug observed in the plasma.
Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters of this compound in subjects with normal versus impaired renal function.
| Parameter | Normal Renal Function | Impaired Renal Function | Reference |
| Disposition Half-life (t½β) | ~69 minutes | 4.1 - 16.4 hours | [1] |
| Distribution Half-life (t½α) | ~3 minutes | Not specified | [1] |
| Urinary Excretion (within 4h) | ~84% of dose | Significantly reduced | [1] |
| Plasma Protein Binding | Negligible | Negligible | [1] |
| Biotransformation | Minimal | Minimal | [1] |
Experimental Protocols
Adenine-Induced Chronic Kidney Disease (CKD) Model in Rats
This protocol describes the induction of CKD in rats using adenine, a method known for its simplicity and reproducibility.
Materials:
-
Male Wistar rats (200-250 g)
-
Adenine powder
-
Standard rat chow
-
Metabolic cages for urine collection
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Centrifuge
Procedure:
-
Acclimatization: House rats in standard conditions for at least one week before the experiment.
-
Induction of CKD:
-
Prepare a diet containing 0.75% (w/w) adenine mixed with standard powdered rat chow.
-
Administer the adenine-containing diet to the experimental group for 4 weeks. The control group receives the standard diet.
-
-
Monitoring:
-
Monitor body weight and food intake weekly.
-
At the end of the 4-week period, place the rats in metabolic cages for 24-hour urine collection to measure urine volume and creatinine levels.
-
Collect blood samples to measure serum creatinine and blood urea nitrogen (BUN) to confirm the establishment of renal impairment.
-
-
Pharmacokinetic Study:
-
Administer a single intravenous (IV) dose of this compound to both the control and CKD groups.
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, 480, and 1440 minutes) post-dose.
-
Collect urine over specified intervals (e.g., 0-4h, 4-8h, 8-12h, 12-24h).
-
-
Sample Processing:
-
Centrifuge blood samples to separate plasma.
-
Store plasma and urine samples at -80°C until analysis.
-
Quantification of this compound in Plasma and Urine by HPLC-UV
This method is for the determination of this compound concentrations in biological matrices.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ortho-phosphoric acid
-
This compound reference standard
-
Internal standard (IS) (e.g., iopamidol)
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and 0.05M phosphoric acid (pH adjusted to 3.5). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 238 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Sample Preparation (Plasma):
-
To 200 µL of plasma, add 50 µL of the internal standard solution.
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject into the HPLC system.
Sample Preparation (Urine):
-
Thaw and vortex urine samples.
-
Dilute the urine sample with the mobile phase as needed to bring the concentration within the calibration curve range.
-
Add the internal standard.
-
Centrifuge to remove any particulates.
-
Inject the supernatant into the HPLC system.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) in HPLC analysis | - Inappropriate mobile phase pH affecting this compound ionization.- Column degradation or contamination.- Sample solvent being too strong. | - Adjust the mobile phase pH to ensure this compound is in a single ionic state.- Flush the column with a strong solvent or replace it if necessary.- Dissolve the sample in the mobile phase or a weaker solvent. |
| High variability in pharmacokinetic data | - Inconsistent induction of renal impairment in the animal model.- Pre-analytical errors during sample collection and processing.- Inaccurate dosing of this compound. | - Ensure consistent administration of adenine or gentamicin and verify the degree of renal impairment through biochemical markers before the pharmacokinetic study.- Standardize sample handling procedures, including timing of collection, centrifugation, and storage.- Calibrate dosing equipment and ensure accurate administration. |
| Low recovery of this compound from plasma samples | - Inefficient protein precipitation.- Adsorption of this compound to labware.- Degradation of this compound during sample processing. | - Optimize the type and volume of the precipitating agent (e.g., try methanol or different ratios).- Use low-binding tubes and pipette tips.- Minimize sample processing time and keep samples on ice. |
| Interference peaks in the chromatogram | - Endogenous compounds from the biological matrix.- Contaminants from collection tubes or reagents. | - Optimize the sample preparation method to improve the removal of interfering substances (e.g., use solid-phase extraction).- Analyze blank matrix samples to identify the source of contamination. |
| Drifting retention times in HPLC | - Changes in mobile phase composition.- Fluctuation in column temperature.- Column equilibration issues. | - Prepare fresh mobile phase daily and ensure adequate mixing.- Use a column oven to maintain a stable temperature.- Ensure the column is fully equilibrated with the mobile phase before starting the analysis. |
Visualizations
Caption: Experimental workflow for assessing this compound clearance in a renal impairment model.
Caption: Decision tree for troubleshooting abnormal HPLC peak shapes.
References
Technical Support Center: Iodamide Stability and Long-Term Storage
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for preventing the degradation of iodamide during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound and similar iodinated contrast media (ICM)?
A1: this compound is susceptible to degradation through several chemical pathways, particularly under stress conditions. The primary degradation routes for iodinated contrast media include:
-
Deiodination: The cleavage of carbon-iodine bonds on the triiodobenzene ring, which is a common degradation pathway.[1][2]
-
Hydrolysis: Cleavage of amide bonds in the side chains of the molecule.[1]
-
Oxidation: Oxidation of alcohol groups or other susceptible moieties in the molecule.[1][2]
-
Decarboxylation: Removal of carboxyl groups from the benzene ring.[1][2]
-
Photodegradation: Degradation upon exposure to light, which can accelerate other degradation processes.[3][4]
These degradation processes can be initiated or accelerated by factors such as pH, temperature, light, and the presence of oxidizing agents.[5][6]
Q2: What are the optimal long-term storage conditions for this compound formulations?
A2: The optimal storage conditions are crucial for maintaining the stability of this compound and depend on the specific formulation. General guidelines are as follows:
-
Temperature: Most pharmaceutical products should be stored at a controlled ambient temperature, typically between 15°C and 25°C (59°F to 77°F).[7] Freezing should be avoided as it can cause precipitation or damage the container.[7]
-
Light: this compound, like many iodinated compounds, can be sensitive to light.[8] Formulations should be stored in light-resistant containers, such as amber vials or bottles, and kept in a dark place.[9][10]
-
Humidity: To prevent hydrolysis and other moisture-related degradation, this compound should be stored in a dry place with relative humidity not exceeding 65%.[7][10] Containers should be tightly sealed to protect against atmospheric moisture.[8]
Always refer to the manufacturer's specific recommendations or the product's pharmacopoeial monograph for precise storage instructions.[7][11]
Q3: How do factors like temperature, pH, and excipients affect this compound stability?
A3: Several factors can significantly influence the stability of this compound in a formulation:
-
Temperature: Higher temperatures accelerate the rate of most chemical degradation reactions, as described by the Arrhenius equation.[12] Storing this compound at elevated temperatures can lead to increased rates of hydrolysis, oxidation, and deiodination.
-
pH: The stability of this compound in aqueous solutions is pH-dependent. Extreme pH values (highly acidic or alkaline) can catalyze hydrolytic degradation of the amide side chains.[12] Most drug substances exhibit maximum stability in the pH range of 4 to 8.[12]
-
Excipients: The inactive ingredients in a formulation can have a profound impact on drug stability. Some excipients can react with the active pharmaceutical ingredient (API) or contain reactive impurities like peroxides and aldehydes that promote degradation.[13] Conversely, other excipients can act as stabilizers, such as antioxidants that prevent oxidative degradation or buffering agents that maintain an optimal pH.[14] The choice of excipients is critical in developing a stable formulation.[13][15]
Troubleshooting Guide
Q4: My stored this compound solution has developed a yellow or brown discoloration. What is the likely cause and how can I prevent it?
A4: Discoloration in an this compound solution is often a sign of chemical degradation, specifically the formation of free iodine (I₂) or other chromophoric degradation products.[2]
-
Likely Causes:
-
Preventative Measures:
-
Light Protection: Always store this compound solutions in light-resistant (amber) containers and keep them in a dark environment.[9][10]
-
Inert Atmosphere: For highly sensitive formulations, consider purging the headspace of the container with an inert gas like nitrogen or argon to displace oxygen.
-
Antioxidants: The inclusion of antioxidants as excipients in the formulation can help prevent oxidative degradation.[14]
-
Q5: I have observed precipitation or crystal formation in my this compound solution during storage. What are the potential reasons?
A5: Precipitation or crystallization can indicate issues with either physical or chemical stability.
-
Potential Reasons:
-
Temperature Fluctuations: Storing the solution at temperatures outside its recommended range, particularly exposure to cold or freezing, can decrease the solubility of this compound and cause it to precipitate.[7]
-
pH Shift: A change in the pH of the solution due to interaction with the container or degradation can alter the solubility of this compound, leading to precipitation.
-
Degradation Product Insolubility: A degradation product may be less soluble than the parent this compound molecule, causing it to precipitate out of the solution as it forms.
-
-
Troubleshooting Steps:
-
Verify that storage temperatures have remained within the recommended range.
-
Analyze the pH of the solution to check for any deviations.
-
Characterize the precipitate using analytical techniques like HPLC or spectroscopy to determine if it is the parent drug or a degradation product.[18]
-
Q6: My analytical results (e.g., HPLC) show new or growing impurity peaks over time. How can I confirm these are degradation products and identify them?
A6: The appearance of new peaks in a chromatogram during a stability study is a strong indicator of degradation.
-
Confirmation and Identification Workflow:
-
Conduct a Forced Degradation Study: Intentionally stress the this compound sample under various conditions (acidic/basic hydrolysis, oxidation, heat, light) to generate potential degradation products.[3][19][20] This helps to confirm that the unknown peaks observed in the stability samples correspond to actual degradants.
-
Mass Spectrometry (MS): Couple your liquid chromatograph to a mass spectrometer (LC-MS/MS). MS provides molecular weight and fragmentation data, which are crucial for elucidating the structure of the unknown impurities.[18][21][22]
-
Reference Standards: If possible, synthesize or purchase reference standards of suspected degradation products to confirm their identity by comparing retention times and spectral data.
-
Below is a workflow diagram for identifying degradation products.
References
- 1. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways [ccspublishing.org.cn]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. scispace.com [scispace.com]
- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 8. Studies on the stability of iodine compounds in iodized salt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. qbdgroup.com [qbdgroup.com]
- 11. preview-assets-us-01.kc-usercontent.com [preview-assets-us-01.kc-usercontent.com]
- 12. Factors affecting stability of drugs | PPTX [slideshare.net]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. colorcon.com [colorcon.com]
- 16. damascusuniversity.edu.sy [damascusuniversity.edu.sy]
- 17. researchgate.net [researchgate.net]
- 18. synthinkchemicals.com [synthinkchemicals.com]
- 19. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 20. rjptonline.org [rjptonline.org]
- 21. Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry [scirp.org]
- 22. ijmr.net.in [ijmr.net.in]
refinement of iodamide dosage for longitudinal preclinical studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the refinement of iodamide dosage for longitudinal preclinical studies. Below you will find troubleshooting guides, Frequently Asked Questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in a preclinical longitudinal study with mice or rats? A1: A definitive starting dose for longitudinal studies with this compound is not readily available in recent literature. However, based on acute toxicity data of similar iodinated contrast agents like iodixanol, a starting point for dose-range-finding studies can be estimated. The LD50 (the dose lethal to 50% of subjects) for iodixanol in mice is approximately 16-18 gI/kg and in rats is 19-22 gI/kg.[1] For repeat-dose studies, a common practice is to start with a fraction of the Maximum Tolerated Dose (MTD), which is significantly lower than the LD50. A conservative approach would be to begin dose-range finding at doses well below 1 gI/kg and monitor for signs of toxicity.
Q2: How should I prepare an this compound solution for intravenous injection? A2: this compound for injection is typically an aqueous solution. It is crucial to use a formulation that is sterile, isotonic, and has a pH compatible with blood to minimize local irritation and systemic effects. Commercial preparations of similar contrast agents are often available in various iodine concentrations (e.g., 320 or 370 mgI/mL).[2] For preclinical studies, ensure the solution is warmed to body temperature before injection to reduce viscosity and prevent adverse reactions. Always prepare fresh formulations before use to minimize the risk of chemical and physical instability.
Q3: What is the pharmacokinetic profile of this compound, and how does it influence imaging time points? A3: Preclinical pharmacokinetic data for this compound in rodents is limited. However, human studies show that this compound follows a two-compartment model with a very short distribution half-life of about 3 minutes and a disposition half-life of approximately 69 minutes in subjects with normal renal function.[3] It is excreted almost exclusively in the urine.[3] In rodents, which have a much faster metabolism and higher renal clearance rates, the half-life is expected to be even shorter.[3] This suggests that for vascular imaging, scans should be performed immediately after injection. For imaging organs like the kidneys, slightly delayed scans may be optimal. The rapid clearance necessitates careful timing for consistent imaging results in a longitudinal study.
Q4: How frequently can I administer this compound in a longitudinal study? A4: The frequency of administration depends on the dose, the species, and the renal function of the animals. A study on repeated administration of CT contrast agents in rats showed that injecting a second dose within 2, 4, or 24 hours led to a significant increase in serum creatinine levels compared to a single dose.[4][5] This suggests that a washout period of more than 24 hours is necessary to avoid cumulative renal toxicity.[4][5] For a longitudinal study, a minimum interval of 48-72 hours between doses is advisable, but this should be confirmed with a pilot toxicity study monitoring renal function markers (e.g., creatinine, BUN, and Cystatin C).[4]
Q5: How should I store this compound solutions? A5: Iodinated contrast media should be protected from light and stored at a controlled room temperature. The stability of available iodine can be affected by light, temperature, and the sealability of the container.[6] Storing the solution in a closed, light-shielded container at a cool temperature (e.g., 4°C) is the optimal method for maintaining concentration.[6] Avoid freezing, as this can cause crystallization. Before use, always visually inspect the solution for crystals or discoloration.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Signal Enhancement | Incorrect Timing: The scan was performed after the contrast agent was cleared from circulation. | For vascular imaging, scan immediately (within 1-5 minutes) after injection. For rodents, clearance is extremely rapid.[3] |
| Low Dose: The administered dose of this compound was insufficient for detection. | Increase the dose in the next cohort after confirming the current dose is well-tolerated. Refer to dose-range finding protocols. | |
| Sub-optimal Imaging Parameters: CT scanner settings (kVp, mAs) are not optimized for iodine detection. | Ensure the kVp setting is appropriate for the k-edge of iodine (33.2 keV). Lowering kVp (e.g., to 70-80 kVp) can increase iodine contrast.[8] | |
| Image Artifacts (e.g., Streaking, Beam Hardening) | High Contrast Concentration: A concentrated bolus of this compound can cause beam hardening artifacts. | Use a saline flush immediately after the contrast injection to push the bolus and reduce its concentration in major vessels. Consider using a slower injection rate. |
| Animal Motion: Respiratory or other movements during the scan can cause motion artifacts. | Use respiratory gating during acquisition.[8] Ensure the animal is properly anesthetized and secured. Monitor vital signs.[9] | |
| Signs of Animal Distress Post-Injection (e.g., lethargy, respiratory depression) | Acute Toxicity/Adverse Reaction: The dose may be too high, or the animal may be having an anaphylactoid reaction. | Immediately cease the procedure and provide supportive care. Reduce the dose for subsequent animals. Monitor for changes in body weight, activity, and urine output.[1] |
| Formulation Issue: The solution may be too cold, hypertonic, or have an incorrect pH, causing pain or a physiological reaction. | Warm the contrast solution to body temperature before injection. Ensure the formulation is isotonic and pH-neutral. | |
| Inconsistent Results Across a Longitudinal Study | Cumulative Toxicity: Repeated doses may be causing sub-clinical renal damage, affecting contrast clearance and enhancement over time. | Monitor renal function markers (serum creatinine, BUN) throughout the study.[4] If markers increase, extend the interval between doses or lower the dose. |
| Variable Injection Technique: Inconsistent injection speed or volume can affect the bolus dynamics and peak enhancement. | Use an automated injection pump for consistent administration. Ensure the tail vein catheter is properly placed for each injection. | |
| Changes in Animal Physiology: The underlying disease model may be progressing, or the animal's health may be changing, affecting hemodynamics and contrast distribution. | Correlate imaging results with other biological endpoints (e.g., tumor size, body weight). Ensure consistent animal health monitoring.[9] |
Quantitative Data Summary
Disclaimer: Data for this compound is limited. The following tables include data from structurally similar non-ionic iodinated contrast agents (Iodixanol, Iohexol) to provide a reference for experimental design. Researchers must conduct their own dose-range finding studies for this compound.
Table 1: Acute Intravenous Toxicity of Iodinated Contrast Agents
| Contrast Agent | Species | Sex | LD50 (g Iodine/kg) | Reference(s) |
|---|---|---|---|---|
| Iodixanol | Mouse | Male | 17.9 | [1] |
| Mouse | Female | 16.2 | [1] | |
| Rat | Male | 18.8 | [1] | |
| Rat | Female | 22.0 | [1] | |
| Iohexol | Mouse | - | >20 | [2][10] |
Table 2: Preclinical Pharmacokinetic Parameters of Iodinated Contrast Agents
| Contrast Agent | Species | Parameter | Value | Reference(s) |
|---|---|---|---|---|
| Iodixanol | Rat | Plasma Half-life (t½) | 25 minutes | [11] |
| Monkey | Plasma Half-life (t½) | 76 minutes | [11] | |
| This compound* | Human | Distribution Half-life (t½α) | ~3 minutes | [3] |
| Human | Disposition Half-life (t½β) | ~69 minutes | [3] | |
| Iohexol (Liposomal) | Mouse | Aortic Enhancement (Initial) | ~900 HU | [12] |
| Mouse | Aortic Enhancement (2 hrs) | ~800 HU | [12] |
*Human data provided for reference; rodent half-life is expected to be significantly shorter.
Table 3: Renal Function Changes After Repeated CT Contrast Administration in Rats
| Time Interval Between Doses | Parameter | Value (Mean ± SD) | P-value (vs. Single Dose) | Reference(s) |
|---|---|---|---|---|
| Single Dose (Control) | Serum Creatinine (mg/dL) | 0.21 ± 0.02 | - | [4][5] |
| 2 hours | Serum Creatinine (mg/dL) | 0.40 ± 0.02 | < 0.001 | [4][5] |
| 4 hours | Serum Creatinine (mg/dL) | 0.34 ± 0.03 | < 0.001 | [4][5] |
| 24 hours | Serum Creatinine (mg/dL) | 0.41 ± 0.10 | < 0.001 | [4][5] |
Data from a study using a non-specified iodinated contrast agent, demonstrating the impact of repeat dosing intervals.
Experimental Protocols
Protocol 1: Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Study
Objective: To determine the single-dose MTD of this compound in mice for planning longitudinal studies.
Methodology:
-
Animal Model: Use a cohort of healthy mice (e.g., C57BL/6, n=3-5 per group) of the same sex and age.
-
Dose Groups: Based on proxy data, establish at least 3-4 dose groups and a vehicle control group (sterile saline). Example dose levels could be 0.5, 1.0, 2.0, and 4.0 g Iodine/kg.
-
Formulation: Prepare this compound solution under sterile conditions. Warm the solution to 37°C before administration.
-
Administration: Administer a single bolus dose via the tail vein. An injection volume of 5-10 mL/kg is typical for rodents.
-
Monitoring:
-
Clinical Observations: Monitor animals continuously for the first 4 hours post-injection for signs of acute toxicity (e.g., respiratory distress, lethargy, seizures, ptosis).[1] Continue observations daily for 7-14 days.
-
Body Weight: Record body weight daily. A weight loss of >15-20% is often considered a sign of significant toxicity.
-
Blood Sampling: Collect blood at baseline and at 24-48 hours post-injection to measure renal function markers (Creatinine, BUN).
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality, severe clinical signs, or substantial body weight loss (>15%). This dose (or a fraction thereof) will inform the dose selection for the longitudinal study.
Protocol 2: Longitudinal Contrast-Enhanced Micro-CT Imaging
Objective: To perform repeated contrast-enhanced micro-CT imaging in a preclinical model to monitor a biological process (e.g., tumor growth) over time.
Methodology:
-
Animal Preparation:
-
Fast the animal for 4-6 hours before imaging to reduce gastrointestinal contents, but allow access to water.[13]
-
Anesthetize the animal using isoflurane (1-3% maintenance) and place it on the scanner bed.[8]
-
Maintain body temperature using a heating pad and monitor vital signs (respiration, heart rate) throughout the procedure.[9]
-
-
Catheter Placement: Place a catheter in the lateral tail vein for contrast administration.
-
Baseline Scan: Perform a non-contrast micro-CT scan of the region of interest.
-
Example Scan Parameters: 70 kVp, 114 µA, 200-300 ms integration time, 40-80 µm voxel size.[8]
-
-
Contrast Administration:
-
Administer the predetermined dose of this compound (from Protocol 1) via the tail vein catheter, followed immediately by a saline flush (e.g., 50-100 µL) to ensure the full dose reaches circulation. Use an infusion pump for consistency.
-
-
Post-Contrast Scan: Immediately begin the contrast-enhanced scan. If imaging different phases (e.g., arterial, venous), acquire scans at timed intervals post-injection (e.g., 1 min, 5 min, 15 min).
-
Animal Recovery:
-
Discontinue anesthesia and monitor the animal until it is fully ambulatory.
-
Provide fluid support (e.g., subcutaneous saline) to aid in hydration and contrast clearance.[9]
-
-
Longitudinal Procedure: Repeat steps 1-6 at predetermined intervals (e.g., weekly).
-
Monitor animal health closely, including body weight and clinical signs.
-
Consider periodic blood sampling to monitor for cumulative nephrotoxicity, especially if dosing intervals are less than one week.[4]
-
Visualizations (Graphviz)
Caption: Workflow for this compound Dose Refinement and Longitudinal Imaging.
Caption: Troubleshooting Logic for Preclinical Contrast-Enhanced Imaging.
Caption: Pharmacokinetic Pathway of this compound Clearance.
References
- 1. [Intravenous single dose toxicity of iodixanol, a new nonionic iso-osmolar contrast medium, in mice, rats and monkeys] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo small animal micro-CT using nanoparticle contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety of Administering Intravenous CT Contrast Agents Repeatedly or Using Both CT and MRI Contrast Agents on the Same Day: An Animal Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. altasciences.com [altasciences.com]
- 7. The Radiology Assistant : CT contrast injection and protocols [radiologyassistant.nl]
- 8. Contrast Agents for Quantitative MicroCT of Lung Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal Monitoring in the Center for Biomedical Imaging | Office of Research [bu.edu]
- 10. Acute intravenous toxicity of iohexol in the mouse and in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical pharmacokinetics and general toxicology of iodixanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ajronline.org [ajronline.org]
- 13. idexx.com [idexx.com]
Validation & Comparative
A Comparative Analysis of Iodamide and Iopamidol for Preclinical CT Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two iodinated contrast agents, iodamide and iopamidol, for preclinical computed tomography (CT) imaging. Due to the limited availability of recent preclinical data for this compound, which is no longer marketed in the United States[1], this guide synthesizes available information on both agents to offer a comparative perspective for research and development purposes.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of contrast agents is crucial for predicting their in vivo behavior, including distribution, elimination, and potential for adverse effects. Both this compound and iopamidol are iodine-containing molecules that enhance X-ray attenuation, a property directly related to their iodine content.[2][3][4]
| Property | This compound | Iopamidol |
| Chemical Name | 3-acetamido-5-(acetamidomethyl)-2,4,6-triiodobenzoic acid[1] | (S)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-5-lactamidoisophthalamide[5] |
| Molecular Formula | C12H11I3N2O4[1][6] | C17H22I3N3O8 |
| Molecular Weight | 627.94 g/mol [1] | 777.09 g/mol |
| Classification | Ionic Monomer[2] | Non-ionic Monomer[7][8] |
| Marketing Status | No longer marketed in the US[1] | Currently in clinical use[7] |
Preclinical Performance: A Comparative Overview
Direct preclinical studies comparing this compound and iopamidol are scarce in recent literature. However, by examining individual studies, a general comparison of their expected performance can be inferred.
Contrast Enhancement
The primary function of a CT contrast agent is to increase the attenuation of X-rays in the tissues where it distributes, thereby enhancing image contrast.[2][4] The degree of enhancement is largely dependent on the local concentration of iodine.
-
Iopamidol: Preclinical studies have demonstrated that iopamidol provides effective contrast enhancement in various animal models.[9][10] For instance, in a study on carp, an intravenous dose of 480 mgI/kg of iopamidol was shown to be effective for contrast-enhanced CT imaging.[9] Another study in rabbits highlighted that a novel tantalum-based contrast agent provided superior vascular contrast enhancement compared to iopamidol.[10]
-
This compound: While specific preclinical CT enhancement data for this compound is limited in the available literature, as an iodinated contrast agent, its efficacy would be proportional to the iodine concentration delivered to the tissue of interest. A study comparing this compound and diatrizoate for excretory urography in a clinical setting reported on its diagnostic image quality.[11]
Biodistribution and Pharmacokinetics
The distribution and elimination kinetics of a contrast agent are critical for determining the optimal imaging window and assessing its safety profile.
-
Iopamidol: Following intravenous administration, iopamidol is rapidly distributed in the extracellular fluid and is primarily eliminated unchanged by the kidneys through glomerular filtration.[4][12] Preclinical studies in dogs and rabbits have shown rapid elimination.[12] The pharmacokinetic profile of iopamidol has been studied in various animal models, with a notably prolonged half-life observed in fish compared to mammals.[9]
Safety and Tolerability
The safety profile is a paramount consideration in the development and use of any contrast agent. Non-ionic monomers like iopamidol were developed to reduce the osmolality and, consequently, the adverse effects associated with ionic agents.[2][8]
-
Iopamidol: Iopamidol is a non-ionic, low-osmolality contrast medium, which contributes to its favorable safety profile.[4] Preclinical studies have generally shown it to be well-tolerated.[14] In a study involving 46 dogs, iopamidol was used as the sole contrast medium with no reported adverse effects.[15] However, like all iodinated contrast agents, there is a potential for adverse reactions.[16][17]
-
This compound: As an older, ionic contrast medium, this compound would be expected to have a higher osmolality compared to non-ionic agents like iopamidol. Higher osmolality is generally associated with a greater incidence of adverse effects.[2]
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of preclinical findings. Below are generalized protocols based on studies involving iopamidol, which can serve as a template for preclinical CT contrast agent evaluation.
Animal Models and Dosing
-
Animal Models: A variety of animal models are used in preclinical CT imaging, including mice, rats, rabbits, and dogs.[12][13][15][18] The choice of model depends on the specific research question.
-
Dosing: The dose of the contrast agent is typically calculated based on the iodine content per kilogram of body weight (mgI/kg). For example, a dose of 480 mgI/kg of iopamidol has been shown to be effective in carp.[9] In dogs, a dose of 3 ml/kg body weight has been used for abdominal imaging.[15]
Imaging Protocol
-
Administration: The contrast agent is typically administered intravenously (IV) as a bolus injection or infusion.[9][19]
-
Imaging Acquisition: CT scans are acquired before and at multiple time points after contrast administration to capture the vascular, parenchymal, and delayed phases of enhancement.[9][19] For instance, imaging at 3-5 minutes post-injection can capture the vascular to parenchymal phase.[9]
-
Image Analysis: Regions of interest (ROIs) are drawn on the images to quantify the change in Hounsfield Units (HU) over time, providing a quantitative measure of contrast enhancement.[19][20]
Biodistribution Study Protocol
-
Radiolabeling: To trace the biodistribution, the contrast agent can be labeled with a radioactive isotope.
-
Sample Collection: At various time points after administration, animals are euthanized, and tissues of interest (e.g., blood, liver, kidneys, tumor) are collected.[21]
-
Quantification: The amount of radioactivity in each tissue is measured to determine the percentage of the injected dose per gram of tissue (%ID/g).[21]
Visualizing Preclinical Workflow
The following diagrams illustrate a typical workflow for a preclinical CT contrast agent study and the general mechanism of action of iodinated contrast agents.
Caption: Workflow of a preclinical CT contrast agent study.
References
- 1. This compound | C12H11I3N2O4 | CID 3723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Iodinated contrast - Wikipedia [en.wikipedia.org]
- 3. radiopaedia.org [radiopaedia.org]
- 4. What is the mechanism of Iopamidol? [synapse.patsnap.com]
- 5. Isovue-M (Iopamidol Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. This compound - brand name list from Drugs.com [drugs.com]
- 7. CT Contrast Name: 7 Essential Iodine Agents Revealed - Liv Hospital [int.livhospital.com]
- 8. howradiologyworks.com [howradiologyworks.com]
- 9. vetmed.ucdavis.edu [vetmed.ucdavis.edu]
- 10. Novel intravascular tantalum oxide-based contrast agent achieves improved vascular contrast enhancement and conspicuity compared to Iopamidol in an animal multiphase CT protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Iopamidol: new preclinical and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [this compound: pharmacological and toxicological studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preclinical testing of iopromide. 1st communication: pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. Iopamidol: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 17. drugs.com [drugs.com]
- 18. [A formulation of iopamidol for the radiologic examination of the gastrointestinal tract. Preclinical studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Intraperitoneal Delivery of Iopamidol to Assess Extracellular pH of Orthotopic Pancreatic Tumor Model by CEST-MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Dose escalation biodistribution, positron emission tomography/computed tomography imaging and dosimetry of a highly specific radionuclide-labeled non-blocking nanobody - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Blood Volume Measurement Techniques and their Histological Correlation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common methodologies for measuring blood volume, with a focus on their underlying principles, experimental protocols, and, where available, correlation with histological findings. While the initial query centered on "iodamide-based" methods, it is important to clarify that this compound is a contrast agent primarily used for X-ray imaging (angiography) rather than for direct total blood volume measurement via indicator dilution techniques. Angiography can provide valuable data on blood flow and regional vascular volume, but for systemic blood volume determination, other tracers are standard.
This guide will focus on established indicator dilution techniques, including the use of iodinated albumin, as well as other prominent methods, and will discuss how these systemic measurements may correlate with tissue-level histology.
Comparison of Blood Volume Measurement Techniques
The accurate determination of circulating blood volume is critical in a variety of research and clinical settings. The most common methods rely on the indicator dilution principle, where a known amount of a tracer is introduced into the bloodstream and its concentration is measured after it has distributed throughout the circulatory system.
| Method | Tracer | Principle | Typical Use | Advantages | Disadvantages |
| Radio-iodinated Serum Albumin (RISA) | I-131 or I-125 labeled Human Serum Albumin (HSA) | Indicator dilution; measures plasma volume. | "Gold standard" for plasma volume measurement in research and clinical settings. | High accuracy; can be used for repeated measurements. | Involves radioactivity; requires specialized handling and equipment; slower turnaround time. |
| Dye Dilution (Evans Blue) | Evans Blue (T-1824) dye | Indicator dilution; measures plasma volume by binding to albumin. | Research, particularly in animal models. | No radioactivity; relatively inexpensive. | Potential for allergic reactions; interference from hemolysis and lipemia; slower clearance. |
| Dye Dilution (Indocyanine Green - ICG) | Indocyanine Green (ICG) dye | Indicator dilution; measures plasma volume. | Clinical settings, particularly for cardiac output and liver function assessment. | Rapid clearance allows for repeated measurements; can be measured non-invasively with pulse dye-densitometry. | Higher cost; rapid clearance can be a disadvantage if multiple samples over time are needed. |
| Cardiovascular Magnetic Resonance (CMR) | Ferumoxytol (iron-based contrast agent) | T1 mapping to determine plasma volume. | Research and clinical investigation, especially in cardiovascular disease. | No ionizing radiation; provides anatomical and functional information simultaneously. | Requires MRI access; higher cost; potential for iron-related side effects. |
Quantitative Comparison of Methods
Direct side-by-side comparisons of all methods in a single study are rare. However, data from various studies provide insights into their relative performance.
| Comparison | Key Findings | Reference |
| Indocyanine Green (ICG) vs. Evans Blue | High correlation (r=0.98 or more) in total blood volume measurements.[1] | Haneda & Horiuchi, 1986[1] |
| Ferumoxytol-CMR vs. Carbon Monoxide (CO) Rebreathing | Good agreement in mean blood volume (88.1 ± 9.4 ml/kg vs. 91.1 ± 18.9 ml/kg).[2][3] | Gibberman et al., 2018[2][3] |
| Reproducibility of ICG Method | Low intrasubject coefficient of variation (3.94 ± 2.03%).[4] | Imai et al., 1998[4] |
| Reproducibility of Ferumoxytol-CMR | Coefficient of variation of 6.9% for repeated measurements.[2][3] | Gibberman et al., 2018[2][3] |
Experimental Protocols
Radio-iodinated (I-131) Serum Albumin (RISA) Method
This method measures plasma volume based on the dilution of I-131 labeled human serum albumin.
Materials:
-
I-131 Albumin Injection (e.g., Megatope®, Volumex®)
-
Shielded syringes
-
Suitable radioactivity calibration system (dose calibrator)
-
Gamma counter
-
Heparinized blood collection tubes
-
Lugol's Solution (optional, for thyroid blockade)
Procedure:
-
Patient Preparation (Optional): To minimize thyroid uptake of radioactive iodine, administer Lugol's Solution orally for at least 24 hours prior to and for one to two weeks after the procedure.[1][5]
-
Dose Preparation:
-
Draw a precise dose of I-131 albumin (typically 5 to 50 microcuries) into a shielded syringe.[5][6]
-
Measure the patient dose in a dose calibrator immediately before administration.[5][6]
-
Prepare a reference "standard" solution by taking an identical volume of the I-131 albumin and diluting it with a known volume of saline (e.g., 1:4000 dilution).[6]
-
-
Administration:
-
Blood Sampling:
-
Withdraw blood samples from the contralateral arm at specific time points after injection (e.g., 12, 18, 24, 30, and 36 minutes).[5]
-
-
Sample Processing and Measurement:
-
Centrifuge the blood samples to separate the plasma.
-
Measure the radioactivity (counts per minute, cpm) of a known aliquot of the plasma samples and the standard solution in a gamma counter, ensuring identical geometric configuration.[6]
-
-
Calculation:
-
Plot the plasma radioactivity (cpm/mL) against time on semi-logarithmic paper and extrapolate back to time zero to determine the initial concentration (C₀) of the tracer.[6]
-
Plasma Volume (PV) is calculated using the formula: PV (mL) = (Total cpm injected) / (C₀ in cpm/mL)
-
Total Blood Volume (TBV) is calculated from the plasma volume and the hematocrit (Hct): TBV = PV / (1 - Hct)
-
Indocyanine Green (ICG) Dye Dilution Method
This method utilizes the rapid distribution and hepatic clearance of ICG to determine blood volume.
Materials:
-
Indocyanine green (ICG) powder and solvent
-
Pulse dye-densitometer or spectrophotometer
-
Syringes and intravenous catheters
Procedure:
-
ICG Preparation: Dissolve ICG powder in the provided solvent to a known concentration (e.g., 5 mg/mL).[6]
-
Administration:
-
Administer a bolus of ICG (e.g., 10 or 25 mg) intravenously, followed by a saline flush.[6]
-
-
Measurement:
-
Pulse Dye-Densitometry (Non-invasive): Attach a probe to a peripheral site (e.g., nostril or finger) to continuously measure ICG concentration in arterial blood.
-
Spectrophotometry (Invasive): Draw serial blood samples at timed intervals after injection. Centrifuge to obtain plasma and measure ICG concentration using a spectrophotometer.
-
-
Calculation:
-
The concentration of ICG over time is plotted on a semi-logarithmic graph.
-
The initial concentration at time zero (C₀) is determined by back-extrapolation of the linear portion of the disappearance curve.[1]
-
Blood Volume (BV) is calculated as: BV (mL) = (Amount of ICG injected in mg) / (C₀ in mg/mL)
-
Correlation with Histology: A Matter of Scale
Direct histological validation of total circulating blood volume is conceptually and practically infeasible. Histology provides a static snapshot of a small tissue sample, whereas blood volume is a dynamic, systemic parameter. However, there is a growing body of research correlating regional blood volume, flow, and vascular characteristics with histological findings. This provides a form of tissue-level validation for certain physiological measurements.
Key Correlations:
-
Tumor Blood Volume and Microvessel Density (MVD): Studies in gliomas have shown a significant positive correlation between cerebral blood volume (CBV) measured by perfusion CT and MVD determined from image-guided biopsy specimens.[7] This suggests that regions with higher blood volume on imaging correspond to areas with a greater density of microvessels on histological examination.[7]
-
Vessel Size and Density: MRI techniques using iron-based contrast agents can estimate mean vessel diameter and vessel density. These MRI-derived parameters have been shown to correlate well with histological quantifications in animal models of brain tumors.[8]
-
Vascular Permeability and Edema: While not a direct measure of volume, the rate of tracer extravasation (e.g., Evans Blue dye) is an indicator of vascular permeability. Increased permeability, assessed by greater dye accumulation in tissues, is a key factor in the formation of edema, a condition characterized by excess interstitial fluid that can be observed histologically.[9] The Starling principle governs this fluid exchange between the intravascular and interstitial compartments.[10]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of blood volume using indocyanine green measured with pulse-spectrophotometry: its reproducibility and reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 6. radiopharmaceuticals.info [radiopharmaceuticals.info]
- 7. ajnr.org [ajnr.org]
- 8. In vivo imaging of vessel diameter, size, and density: a comparative study between MRI and histology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physiology, Edema - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
A Comparative Guide to Iodamide CT Angiography and Magnetic Resonance Angiography
This guide provides a comprehensive comparison of iodamide-enhanced Computed Tomography Angiography (CTA) and gadolinium-enhanced Magnetic Resonance Angiography (MRA) for vascular imaging. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these two prominent imaging modalities.
Mechanism of Action
The fundamental principles behind CTA and MRA contrast enhancement differ significantly. This compound, an iodinated contrast agent used in CTA, enhances the visibility of blood vessels by attenuating X-rays. Due to the high atomic number of iodine, the contrast-filled vessels appear denser than the surrounding tissues on a CT scan.
In contrast, MRA utilizes gadolinium-based contrast agents that are paramagnetic. These agents shorten the T1 relaxation time of protons in the blood, leading to a stronger signal and brighter appearance of the blood vessels on T1-weighted MR images.
Quantitative Performance Data
The diagnostic accuracy of CTA and MRA has been evaluated in numerous studies across various vascular territories. The following tables summarize key performance metrics from comparative studies. It is important to note that while the user specified "this compound," the available literature often refers more broadly to "iodinated" contrast agents. This compound is a type of non-ionic, iodinated contrast medium.
Table 1: Diagnosis of Carotid Artery Stenosis
| Modality | Sensitivity | Specificity | Reference |
| CTA | 85% - 100% | 93% - 97% | [1][2] |
| MRA | 88% - 94% | 97% - 98% | [3] |
Table 2: Diagnosis of Peripheral Artery Disease
| Modality | Accuracy (Aorto-iliac) | Accuracy (Femoro-popliteal) | Accuracy (Infrapopliteal) | Reference |
| CTA | 92% | 94% | 96% | [4] |
| MRA | 92% | 90% | 90% | [4] |
Table 3: Diagnosis of Aortic Dissection
| Modality | Sensitivity | Specificity | Reference |
| CTA | 98% - 100% | 98% - 100% | [5] |
| MRA | 90% - 100% | 100% | [5] |
Table 4: Detection of Thoracic Aortic Aneurysm
| Modality | Accuracy (Ascending Aorta) | Accuracy (Descending Aorta) | Reference |
| CTA | 88% - 90% | 81% - 82% | [6] |
| MRA | Becoming the preferred modality for follow-up due to lack of ionizing radiation.[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for this compound CTA and gadolinium-enhanced MRA for the evaluation of carotid artery stenosis.
This compound CT Angiography Protocol
A typical experimental protocol for CTA of the carotid arteries involves the following steps:
-
Patient Preparation: Patients are positioned supine on the CT scanner table. An intravenous (IV) line, typically 18-20 gauge, is inserted into an antecubital vein.
-
Non-Contrast Scan: A preliminary non-contrast scan of the neck is often performed to identify calcifications that could interfere with the interpretation of the angiogram.[8]
-
Contrast Administration: A non-ionic, iodinated contrast agent such as this compound (e.g., 350 mgI/mL) is injected at a rate of 3-4 mL/sec.[1] The total volume is typically weight-based.
-
Bolus Tracking: A bolus tracking technique is employed to time the image acquisition with the peak arterial enhancement. A region of interest (ROI) is placed in the aortic arch, and scanning commences once the enhancement reaches a predefined threshold (e.g., 100-150 Hounsfield Units).
-
Image Acquisition: A helical scan is performed from the aortic arch to the skull base.[1] Typical acquisition parameters include a 120 kVp tube voltage, 280-400 mA, and a slice collimation of 0.5-1.0 mm.[1]
-
Image Reconstruction and Analysis: The raw data is reconstructed into thin axial slices. Post-processing techniques, including Maximum Intensity Projection (MIP) and 3D volume rendering, are used to visualize the carotid arteries and assess for stenosis.[9][10]
Gadolinium-Enhanced MR Angiography Protocol
A standard protocol for contrast-enhanced MRA of the carotid arteries includes:
-
Patient Preparation: The patient is positioned supine on the MRI table with a dedicated head and neck coil. An IV line is placed for contrast administration.
-
Localizer and Pre-Contrast Imaging: Initial localizer scans are performed, followed by pre-contrast T1-weighted sequences.
-
Contrast Administration: A gadolinium-based contrast agent is administered intravenously, typically at a dose of 0.1 mmol/kg body weight, followed by a saline flush.[11]
-
Image Acquisition: A 3D gradient-echo pulse sequence is initiated timed to the arterial phase of the contrast bolus.[3] This can be achieved using a test bolus or automated bolus-tracking methods.
-
Image Post-Processing: The acquired data is post-processed to generate MIP images and 3D reconstructions of the carotid arteries for evaluation.
Visualizations
Signaling Pathways
References
- 1. appliedradiology.com [appliedradiology.com]
- 2. Imaging Approaches and Challenges in the Assessment of Peripheral Artery Disease | Radiology Key [radiologykey.com]
- 3. Contrast-Enhanced MR Angiography of the Carotid and Vertebrobasilar Circulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of CT and MR angiography in evaluation of peripheral arterial disease before endovascular intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Quantification of the Thoracic Aorta and Detection of Aneurysm at CT: Development and Validation of a Fully Automatic Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aortic Volumetry at Contrast-enhanced MR Angiography: Feasibility as a Sensitive Method for Monitoring Bicuspid Aortic Valve Aortopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Carotid artery stenosis: a prospective comparison of CT angiography and conventional angiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ajronline.org [ajronline.org]
- 11. Dose optimization of contrast-enhanced carotid MR angiography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Diagnostic Efficacy of Iodamide and Diatrizoate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the diagnostic efficacy of two iodinated contrast agents, iodamide and diatrizoate, based on available data from animal models. While direct comparative studies are limited, this document synthesizes findings from individual studies to offer insights into their relative performance, safety profiles, and pharmacokinetic properties.
Executive Summary
Both this compound and diatrizoate are ionic, high-osmolar contrast media that have been used in diagnostic imaging. The available data, primarily from older studies, suggests that both agents provide effective contrast enhancement. However, diatrizoate has been more extensively studied in animal models, with a clearer profile of its adverse effects and pharmacokinetics. Concerns regarding the nephrotoxicity of high-osmolar contrast agents have led to the wider use of newer, low-osmolar agents in clinical practice. This guide presents the existing animal data for both compounds to aid researchers in study design and interpretation.
Data Presentation
Table 1: Comparative Pharmacokinetics of Diatrizoate in Animal Models
| Animal Model | Administration Route | Dose | Key Pharmacokinetic Parameters | Reference |
| Dog | Intravenous | Not Specified | Biphasic elimination: rapid diffusion from plasma to interstitium followed by slower urinary excretion. | [1] |
| Dog | Intravenous Bolus | Not Specified | Highest plasma concentration immediately after injection. | [2] |
| Dog | Slow Intravenous Infusion | Not Specified | Higher plasma levels from 15-25 minutes post-infusion compared to bolus injection. | [2] |
| Rabbit | Intravenous | Not Specified | Half-life data available from hemodialysis studies. | [3] |
| Rat | Not Specified | Not Specified | Studies on renal transport mechanisms. | [4] |
Note: Specific quantitative pharmacokinetic parameters for this compound in animal models are not well-documented in the available literature.
Table 2: Documented Adverse Effects of Diatrizoate in Animal Models
| Animal Model | Administration Route | Dose | Observed Adverse Effects | Reference |
| Rabbit | Intraosseous | Not Specified | Associated with the development of osteochondrosis. | [5] |
| Rabbit | Intravenous | Not Specified | Significant elevation in GGT excretion in the first 24 hours. | [6] |
| Dog | Intravenous | Not Specified | Hemodynamic alterations, including changes in heart rate and blood pressure. Tachycardia, bradycardia, hypertension, and hypotension were observed. | [7] |
| Dog | Intravenous | Not Specified | Severe systemic reactions including profound hypertension, bradycardia, poor oxygenation, bronchospasm, and prolonged diarrhea in one case, and hypotension, tachycardia, erythema, periocular edema, and diarrhea in another. | [8] |
| Rat | Isolated Perfused Kidney | Not Specified | Dose-dependent biphasic change in renal perfusate flow and glomerular filtration rate (initial increase followed by a sustained decrease). Induced diuresis and increased sodium excretion. Cytoplasmic vacuolation of proximal tubular cells. | [9] |
| Rabbit | In Vitro Proximal Tubules | 25 mM | Direct cellular injury: decreased tubule K+, ATP, and total adenine nucleotide content; decreased basal and uncoupled respiratory rates; increased tubule Ca2+ content. Potentiated hypoxia-induced cell injury. | [10][11] |
| Diabetic Rat | Intraperitoneal | Not Specified | Aggravated renal inflammation, oxidative DNA damage, and apoptosis. | [12] |
Note: Specific adverse effect data for this compound in animal models from recent comparative studies is scarce. Older clinical studies in humans suggest a similar side-effect profile to diatrizoate.
Experimental Protocols
Excretory Urography in Feline Model (Diatrizoate)
-
Animal Model: Domestic short-haired cats.[13]
-
Objective: To determine the influence of contrast media dosage and chemical restraint on the quality of excretory urography.[13]
-
Procedure:
-
Cats were sedated with either 2.0 mg/kg intramuscular (i.m.) injection of 2% xylazine or 15 mg/kg i.m. injection of 5% ketamine hydrochloride.[13]
-
Meglumine diatrizoate (Urografin 76%) was administered intravenously at two different dosages: 800 mg/kg and 1200 mg/kg.[13]
-
Ventrodorsal radiographs were taken immediately, and at 5, 15, and 40 minutes post-injection.[13]
-
Nephrographic opacification was scored to evaluate image quality.[13]
-
Heart rate, respiratory rate, and rectal temperature were monitored before and after sedation and at intervals post-contrast administration.[13]
-
Pharmacokinetic Study in Canine Model (Diatrizoate)
-
Animal Model: Dogs.[2]
-
Objective: To determine the distribution of diatrizoate in plasma and extravascular space as a function of administration rate.[2]
-
Procedure:
-
The same dose of diatrizoate was administered under three different conditions:
-
Blood samples were collected at various time points.
-
Diatrizoate concentrations in plasma were determined to assess its distribution.[2]
-
In Vitro Nephrotoxicity Study in Rabbit Model (Diatrizoate)
-
Objective: To investigate the direct toxic effect of diatrizoate on renal proximal tubule cells.[10][11]
-
Procedure:
-
Suspensions of rabbit proximal tubule segments were prepared.[10][11]
-
Tubules were incubated with sodium diatrizoate (25 mM).[10][11]
-
Cellular injury was quantified by measuring various metabolic parameters, including tubule potassium (K+), ATP, and total adenine nucleotide (TAN) content, basal and uncoupled respiratory rates, and tubule calcium (Ca2+) content.[10][11]
-
The study also evaluated the effects of meglumine (a component of some diatrizoate formulations) and the combined effect of diatrizoate and hypoxia.[10][11]
-
Signaling Pathways and Molecular Mechanisms
Iodinated contrast media, including diatrizoate, can induce nephrotoxicity through various mechanisms that involve alterations in cellular signaling pathways.[14]
-
Oxidative Stress: The administration of radiocontrast media can lead to a decrease in renal medullary oxygenation, resulting in the generation of reactive oxygen species (ROS).[14][15] This oxidative stress can cause direct damage to renal tubular cells.[15]
-
Activation of Pro-inflammatory and Apoptotic Pathways: Studies have shown that contrast media can activate pro-inflammatory and cell death signaling molecules. In a study with diabetic rats, meglumine diatrizoate was found to aggravate renal inflammation and apoptosis. This was associated with the Nrf2/HO-1 pathway, where sulforaphane, an Nrf2 activator, showed protective effects.[12]
-
Kinase Activity Modulation: In vitro and limited in vivo data suggest that radiocontrast media can affect key cell signaling kinases. This includes the dephosphorylation (deactivation) of pro-survival and pro-proliferative kinases such as Akt and ERK1/2, and the activation of stress-activated protein kinases like p38 and JNK, which are involved in inflammation and apoptosis.[14][16]
Visualizations
Caption: Experimental workflow for excretory urography in a feline model.
Caption: Signaling pathways implicated in iodinated contrast media-induced nephrotoxicity.
References
- 1. Pharmacokinetics of contrast media: experimental results in dog and man with CT implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diatrizoate distribution in dogs as a function of administration rate and time following intravenous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Pharmacokinetics of diatrizoate during hemodialysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Renal transport of diatrizoate in the rabbit, dog, and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Excretory urography by intraosseous injection of contrast media in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of intravenous injection of diatrizoate, iohexol or ioxilan on renal size, urine profiles and blood profiles in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adverse reactions following administration of an ionic iodinated contrast media in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Severe reaction to intravenous administration of an ionic iodinated contrast agent in two anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of diatrizoate on the function of the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct toxic effect of the radiocontrast agent diatrizoate on renal proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Contrast media (meglumine diatrizoate) aggravates renal inflammation, oxidative DNA damage and apoptosis in diabetic rats which is restored by sulforaphane through Nrf2/HO-1 reactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Influence of dosage and chemical restraints on feline excretory urography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular Mechanisms of Renal Cellular Nephrotoxicity due to Radiocontrast Media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Iodinated contrast media cause direct tubular cell damage, leading to oxidative stress, low nitric oxide, and impairment of tubuloglomerular feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Update on the renal toxicity of iodinated contrast drugs used in clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Performance of Ionic vs. Non-Ionic Iodinated Contrast Media
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of ionic and non-ionic iodinated contrast media, supported by experimental data. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the key differences and selecting the appropriate contrast agent for their preclinical and clinical imaging studies.
Executive Summary
The development of non-ionic iodinated contrast media marked a significant advancement in radiological imaging, offering a superior safety profile compared to their ionic predecessors. The primary distinction lies in their chemical structure and behavior in solution. Ionic contrast media dissociate into charged particles (ions) in a solution, which significantly increases their osmolality.[1] In contrast, non-ionic agents do not dissociate, resulting in lower osmolality, closer to that of blood.[1] This fundamental difference in osmolality is a key determinant of their in vivo performance, influencing viscosity, hemodynamic effects, and the incidence of adverse reactions. Non-ionic contrast media are generally associated with a lower risk of adverse events, including nephrotoxicity, hypersensitivity reactions, and cardiovascular effects.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative differences between ionic and non-ionic iodinated contrast media based on published in vivo and in vitro studies.
Table 1: Physicochemical Properties
| Property | Ionic Contrast Media (High-Osmolality) | Non-Ionic Contrast Media (Low-Osmolality) | Significance |
| Osmolality (mOsm/kg H₂O) | 1500 - 2100 (5-8 times that of plasma)[2][3] | 600 - 850 (2-3 times that of plasma)[3] | High osmolality is a major contributor to adverse effects. |
| Viscosity (cP at 37°C) | Generally lower than non-ionic dimers | Can be higher, especially for dimeric formulations[4] | Affects injection pressure and flow rates. |
| Ionicity in Solution | Dissociates into charged particles[1] | Does not dissociate[1] | Influences osmolality and potential for neurotoxicity.[1] |
Table 2: In Vivo Performance and Adverse Events
| Performance Indicator | Ionic Contrast Media | Non-Ionic Contrast Media | Key Findings |
| Overall Adverse Reaction Rate | 4.17% - 12.66%[5][6] | 0.69% - 3.13%[5][6] | Non-ionic media have a significantly lower incidence of adverse reactions.[5][6] |
| Severe Adverse Reaction Rate | 0.22%[6] | 0.04%[6] | Severe, life-threatening reactions are rarer with non-ionic agents.[6] |
| Contrast-Induced Nephrotoxicity (CIN) | Higher incidence, especially in high-risk patients. | Lower incidence reported in numerous studies.[7] | Non-ionic agents are generally considered less nephrotoxic.[7] |
| Hemodynamic Effects (e.g., drop in blood pressure, heart rate changes) | More pronounced alterations in cardiac hemodynamics.[8][9] | Minimal and transient hemodynamic changes.[8][9] | Non-ionic media are preferred for patients with cardiac conditions.[9] |
| Patient Discomfort (e.g., warmth, pain) | More frequently reported. | Less frequently reported. | Lower osmolality contributes to better patient tolerance. |
| Nausea and Vomiting | Higher incidence, especially with rapid injection rates. | Significantly lower incidence, particularly at high injection rates. | Non-ionic agents are better tolerated during rapid infusions. |
Experimental Protocols
This section details a representative experimental protocol for an in vivo comparison of ionic and non-ionic contrast media in a preclinical animal model, synthesized from various published studies.
Objective: To compare the renal and hemodynamic effects of an ionic (e.g., Diatrizoate) versus a non-ionic (e.g., Iohexol) iodinated contrast medium in a rat model.
Animal Model: Male Sprague-Dawley rats (250-300g).
Pre-Procedure:
-
Hydration Status: To mimic a state of mild dehydration often seen in clinical scenarios and to increase susceptibility to contrast-induced nephrotoxicity, rats are water-deprived for 24 hours prior to contrast administration but allowed free access to food.
-
Anesthesia: Anesthetize rats with an appropriate anesthetic agent (e.g., intraperitoneal injection of pentobarbital sodium).
-
Catheterization: A catheter is placed in the femoral artery for contrast medium injection and in the femoral vein for blood sampling. A pressure transducer is connected to the arterial line to monitor blood pressure and heart rate.
Experimental Groups:
-
Group 1 (Ionic CM): Intravenous injection of Diatrizoate (e.g., 10 mL/kg).
-
Group 2 (Non-ionic CM): Intravenous injection of Iohexol (e.g., 10 mL/kg).
-
Group 3 (Control): Intravenous injection of an equivalent volume of saline.
Procedure:
-
Baseline Measurements: Collect baseline blood samples for serum creatinine (SCr) and blood urea nitrogen (BUN) analysis. Record baseline mean arterial pressure (MAP) and heart rate (HR) for 15 minutes.
-
Contrast Administration: Administer the assigned contrast medium or saline as a bolus injection over 1 minute.
-
Hemodynamic Monitoring: Continuously record MAP and HR for at least 60 minutes post-injection.
-
Post-Procedure Blood Sampling: Collect blood samples at 24 and 48 hours post-contrast administration for SCr and BUN measurement.
-
Urine Collection: House rats in metabolic cages for 24 hours post-injection to collect urine for measurement of kidney injury biomarkers (e.g., N-acetyl-β-D-glucosaminidase, kidney injury molecule-1).
-
Histopathology: At 48 hours, euthanize the animals and perfuse the kidneys. Harvest kidney tissue for histopathological examination (e.g., H&E staining) to assess for tubular necrosis, vacuolization, and other signs of renal damage.
Data Analysis:
-
Compare the changes in SCr, BUN, MAP, and HR from baseline across the three groups using appropriate statistical tests (e.g., ANOVA).
-
Score histopathological changes semi-quantitatively.
-
Compare urinary biomarker levels between the groups.
Mandatory Visualizations
Signaling Pathways in Contrast-Induced Adverse Reactions
The following diagrams illustrate the key signaling pathways involved in contrast-induced nephrotoxicity and hypersensitivity reactions.
Caption: Signaling Pathway of Contrast-Induced Nephrotoxicity.
Caption: Mechanisms of Hypersensitivity Reactions.
Experimental Workflow
The following diagram outlines the general workflow for a comparative in vivo study of iodinated contrast media.
Caption: Experimental Workflow for In Vivo Comparison.
References
- 1. sketchviz.com [sketchviz.com]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. m.youtube.com [m.youtube.com]
- 4. ajronline.org [ajronline.org]
- 5. A rat model of contrast-induced acute kidney injury following intra-arterial contrast administration protoc... [protocols.io]
- 6. Hypersensitivity reactions to contrast media: Part 1. Management of immediate and non-immediate hypersensitivity reactions in adults. Updated guidelines by the ESUR Contrast Media Safety Committee - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 8. Ionic versus nonionic contrast media: a prospective study of the effect of rapid bolus injection on nausea and anaphylactoid reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Contrast-induced nephropathy in an animal model: Evaluation of novel biomarkers in blood and tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Iodamide Enhancement Across Diverse Tissue Types
This guide offers a quantitative comparison of iodamide enhancement in various tissue types, providing researchers, scientists, and drug development professionals with valuable data to inform their work. Due to the limited availability of direct quantitative enhancement data for this compound in recent literature, this guide utilizes data from its close structural analog, iopamidol, as a surrogate. This approach provides a strong estimation of this compound's expected performance, though direct experimental validation is always recommended.
Quantitative Enhancement of Iopamidol in Different Tissues
The following tables summarize the enhancement of iopamidol in key tissues as measured in Hounsfield Units (HU) during computed tomography (CT) scans. Enhancement is a critical parameter indicating the degree of contrast agent uptake and distribution within a tissue.
Table 1: Iopamidol Enhancement in Liver and Spleen (Dynamic Bolus CT)
| Tissue | Contrast Agent | Average Percentage Enhancement |
| Liver | Iopamidol-300 | 98%[1] |
| Liver | Iohexol-300 | 105%[1] |
| Liver | Iothalamate-60 | 83%[1] |
Table 2: Iopamidol Enhancement in Liver (Delayed CT)
| Tissue | Contrast Agent | Average Percentage Enhancement |
| Liver | Iopamidol-300 | 28%[1] |
| Liver | Iohexol-300 | 16%[1] |
| Liver | Iothalamate-60 | 34%[1] |
Table 3: Peak Enhancement of Iopamidol in Liver
| Injection Rate | Peak Enhancement (HU) |
| 2 mL/sec | ~48 HU[2] |
| 3 mL/sec | ~55-58 HU[2] |
| 4.5 mL/sec | ~58-62 HU[2] |
| 6 mL/sec | ~54-61 HU[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for contrast-enhanced CT imaging.
Protocol 1: Dynamic Bolus and Delayed Liver and Spleen CT
This protocol is designed to assess the enhancement characteristics of iodinated contrast agents in the liver and spleen during both the dynamic bolus and delayed phases.
-
Patient Preparation: Patients are required to fast for at least 4 hours prior to the CT examination.
-
Baseline Scan: An initial non-contrast CT scan of the upper abdomen is performed to establish baseline tissue density.
-
Contrast Administration:
-
A total of 180 mL of the contrast agent (e.g., Iopamidol-300) is administered intravenously.
-
For the dynamic bolus phase, the contrast is injected at a steady rate while a series of scans are acquired.
-
-
Imaging Parameters:
-
Dynamic Bolus Phase: Scans are acquired sequentially to capture the peak enhancement in the liver and spleen.
-
Delayed Phase: A final scan is obtained 5 hours after the administration of 60 g of iodine to evaluate contrast washout and retention.[1]
-
-
Data Analysis:
-
Regions of interest (ROIs) are drawn on the liver and spleen on both the pre- and post-contrast images.
-
The average density in Hounsfield Units (HU) is measured for each ROI.
-
The percentage of enhancement is calculated using the formula: ((Post-contrast HU - Pre-contrast HU) / Pre-contrast HU) * 100.[1]
-
Protocol 2: Pharmacokinetic Analysis of this compound
This protocol outlines the procedure for studying the pharmacokinetic properties of this compound in human subjects.
-
Subject Selection: The study includes both normal subjects and patients with varying degrees of renal impairment.[3]
-
Contrast Administration:
-
Two formulations of this compound are administered: a 65% solution (this compound 300) via slow intravenous injection and a 24% solution via slow intravenous drip infusion.[3]
-
-
Sample Collection:
-
Blood and urine samples are collected at predetermined time intervals following administration.
-
-
Data Analysis:
-
The concentration of this compound in plasma and urine is determined.
-
Pharmacokinetic parameters such as distribution half-life, disposition half-life, and percentage of dose excreted in urine are calculated.[3]
-
Visualizing Experimental Workflows and Pathways
To better illustrate the processes involved in this compound-enhanced imaging and its subsequent physiological processing, the following diagrams have been generated using Graphviz.
Caption: Workflow for a typical contrast-enhanced CT study.
References
- 1. Contrast-enhanced CT of the liver and spleen: comparison of ionic and nonionic contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of rate of contrast medium injection on hepatic enhancement at CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of this compound in normal subjects and in patients with renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Biocompatibility Assessment: Iodamide and Newer Generation Contrast Agents
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the biocompatibility of iodinated contrast media, comparing the older ionic agent, Iodamide, with newer non-ionic agents. This guide provides supporting experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Introduction
Iodinated contrast media (ICM) are essential for enhancing the visibility of vascular structures and organs in various radiographic procedures. The biocompatibility of these agents is a critical factor in their clinical safety and efficacy. This guide provides a detailed comparison of the biocompatibility of this compound, an older, ionic, high-osmolality contrast agent, with several newer-generation non-ionic, low- and iso-osmolality contrast agents, including Iohexol, Iopamidol, Iopromide, and Iodixanol. Due to the limited recent comparative data available for this compound, the high-osmolality ionic agent Diatrizoate is used as a proxy to represent the class of older agents in this analysis.
The assessment focuses on three key aspects of biocompatibility: cytotoxicity, genotoxicity, and inflammatory response, drawing upon in vitro experimental data from the scientific literature.
Data Presentation: Biocompatibility at a Glance
The following table summarizes the quantitative data from various in vitro studies, offering a clear comparison of the biocompatibility profiles of the different contrast agents.
| Contrast Agent Class | Specific Agent | Cytotoxicity (Cell Viability) | Genotoxicity (DNA Damage) | Inflammatory Response (Cytokine Release) |
| Older Ionic High-Osmolality | Diatrizoate (proxy for this compound) | ~1% cell viability in human endothelial cells after 24 hours[1] | Data not available in direct comparative studies. Generally, ICM can enhance radiation-induced DNA damage.[2] | Data on specific cytokine induction is limited in direct comparative in vitro studies. |
| Newer Non-Ionic Low-Osmolality | Iohexol | ~60% cell viability in human endothelial cells after 24 hours[1] | Data not available in direct comparative studies. | Data on specific cytokine induction is limited in direct comparative in vitro studies. |
| Newer Non-Ionic Low-Osmolality | Iopamidol | Lower cytotoxicity compared to ionic agents[1] | Data not available in direct comparative studies. | Data on specific cytokine induction is limited in direct comparative in vitro studies. |
| Newer Non-Ionic Low-Osmolality | Iopromide | Lower cytotoxicity compared to ionic agents. | Data not available in direct comparative studies. | Data on specific cytokine induction is limited in direct comparative in vitro studies. |
| Newer Non-Ionic Iso-Osmolality | Iodixanol | Generally considered to have a favorable cytotoxicity profile. | Data not available in direct comparative studies. | Data on specific cytokine induction is limited in direct comparative in vitro studies. |
Note: The quantitative data presented is based on specific cell types and experimental conditions as cited. Direct comparisons across different studies should be made with caution. The lack of direct comparative data for genotoxicity and inflammatory response highlights a gap in the current literature.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the contrast agents in the cell culture medium. Replace the existing medium with the medium containing the contrast agents and incubate for the desired exposure time (e.g., 24 hours).
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control cells.
Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA damage at the level of individual cells.
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail relative to the head are proportional to the amount of DNA damage.
Protocol:
-
Cell Preparation: Treat cells with the contrast agents for a specified duration.
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify DNA damage (e.g., % DNA in the tail, tail moment).[3][4][5][6][7][8][9][10][11][12][13]
Apoptosis Assessment: Annexin V/PI Staining
This assay is used to differentiate between viable, apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI), a fluorescent nuclear stain, is unable to cross the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Expose cells to the contrast agents for the desired time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[14][15][16][17][18]
Visualizations: Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow of the MTT assay for assessing cell viability after exposure to contrast agents.
References
- 1. Cytotoxic effects of six angiographic contrast media on human endothelium in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchtweet.com [researchtweet.com]
- 4. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 5. In Vitro Comet Assay for Testing Genotoxicity of Chemicals | Springer Nature Experiments [experiments.springernature.com]
- 6. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aun.edu.eg [aun.edu.eg]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. A High-Throughput Comet Assay Approach for Assessing Cellular DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comet assay: a versatile but complex tool in genotoxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Is the Comet Assay a Sensitive Procedure for Detecting Genotoxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. Annexin V Staining Protocol [bdbiosciences.com]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. Cy5.5-Annexin V - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to the Validation of Computational Fluid Dynamics Models Using Iodamide-Based Flow Visualization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of iodamide-based flow visualization techniques with other common experimental methods for the validation of computational fluid dynamics (CFD) models. The information presented is intended to assist researchers in selecting the most appropriate validation method for their specific needs, particularly in the context of cardiovascular and drug delivery applications.
Introduction to CFD Validation and Flow Visualization
Computational Fluid Dynamics (CFD) has become an indispensable tool in simulating complex fluid flow phenomena, offering valuable insights in fields ranging from aerospace engineering to cardiovascular medicine.[1][2][3] However, the credibility and accuracy of CFD simulations hinge on rigorous validation against experimental data.[1][4][5][6] Flow visualization techniques provide a powerful means to obtain this crucial experimental data, allowing for both qualitative and quantitative comparison with CFD predictions.[7][8][9]
Traditionally, methods like Particle Image Velocimetry (PIV) and Laser Doppler Anemometry (LDA) have been the gold standard for in vitro flow measurement.[10][11] With advancements in medical imaging, techniques utilizing iodinated contrast agents, such as Digital Subtraction Angiography (DSA) and X-ray Particle Image Velocimetry (X-ray PIV), are emerging as valuable tools for CFD validation, especially for complex, patient-specific geometries.[12][13][14] this compound, a common non-ionic, water-soluble iodinated contrast medium, is frequently used in these X-ray-based imaging modalities.[15][16][17]
This guide focuses on comparing this compound-based flow visualization techniques with established methods like PIV and LDA, providing available data, experimental considerations, and logical workflows to aid in the selection of an appropriate validation strategy.
Comparison of Flow Visualization Techniques for CFD Validation
The choice of an experimental validation technique depends on various factors, including the complexity of the flow, the required accuracy and resolution, optical access to the model, and available resources. Below is a comparative overview of this compound-based methods, PIV, and LDA.
| Feature | This compound-Based Flow Visualization (X-ray PIV/DSA) | Particle Image Velocimetry (PIV) | Laser Doppler Anemometry (LDA) |
| Principle | Tracks the motion of contrast agent or tracer particles using X-ray imaging.[14][18] | Tracks the motion of seeded particles in a fluid illuminated by a laser sheet.[19] | Measures the Doppler shift of laser light scattered by particles moving through a small measurement volume. |
| Flow Information | Provides velocity fields (X-ray PIV) or qualitative flow patterns and vessel geometry (DSA).[12][13] | Provides instantaneous 2D or 3D velocity fields.[19] | Provides precise velocity measurements at a single point. |
| Temporal Resolution | High temporal resolution is achievable with high-speed angiography (up to 1000 fps).[14] | Typically high, depending on the camera and laser pulse frequency. | Very high, capable of capturing rapid velocity fluctuations. |
| Spatial Resolution | Generally lower than optical methods, dependent on the X-ray detector and imaging system.[18] | High, dependent on particle seeding density, camera resolution, and optical setup. | High at the measurement point, but provides no spatial information across a field. |
| Optical Access | Does not require optical transparency, suitable for opaque models and in vivo studies.[18][20] | Requires optically transparent models and fluids. | Requires optical access for the laser beams to intersect. |
| Tracer Particles | Iodinated contrast agent, specialized tracer particles (e.g., iopamidol-encapsulated), or CO2 microbubbles.[18] | Micron-sized seeding particles that scatter light.[19] | Seeding particles are required to scatter the laser light. |
| Primary Applications in CFD Validation | Validation in complex, patient-specific geometries, opaque models, and in vivo/in vitro cardiovascular models.[12][13] | Detailed validation of velocity fields in optically accessible models.[11] | High-accuracy point-wise validation of velocity and turbulence statistics. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and reliable validation studies. While specific parameters will vary based on the experimental setup and research question, the following provides a general overview of the methodologies for each technique.
This compound-Based Flow Visualization (X-ray PIV)
This protocol outlines a general procedure for conducting in vitro X-ray PIV experiments for CFD validation, often employed in cardiovascular research.
-
Model Preparation: A phantom of the geometry of interest (e.g., a patient-specific artery) is fabricated. For in vitro studies, this can be a 3D-printed model. The material does not need to be optically transparent.[3]
-
Flow Loop Setup: The model is integrated into a flow loop capable of generating physiologically relevant flow conditions (e.g., pulsatile flow).
-
Working Fluid and Tracer Particles: A blood-mimicking fluid is typically used. For X-ray PIV, tracer particles that are opaque to X-rays are required. These can be iodinated contrast agents like this compound or iopamidol, or specialized microbubbles.[18]
-
X-ray Imaging Setup: A high-speed X-ray imaging system is positioned to capture images of the flow within the model. This often involves a synchrotron or a microfocus X-ray source.
-
Image Acquisition: A sequence of high-frame-rate X-ray images is acquired as the tracer particles flow through the region of interest.
-
Image Processing and Analysis: The acquired images are processed to enhance the visibility of the tracer particles. A cross-correlation PIV algorithm is then applied to consecutive images to calculate the displacement of the particles and, consequently, the velocity field.[18]
-
Data Comparison with CFD: The experimentally obtained velocity fields are then quantitatively compared with the velocity fields predicted by the CFD simulation.
Particle Image Velocimetry (PIV)
PIV is a widely used technique for obtaining detailed velocity field measurements in a planar or volumetric domain.
-
Model Preparation: An optically transparent model of the geometry is required. Materials like acrylic or silicone are commonly used.
-
Flow Loop and Working Fluid: The model is placed in a flow loop. The working fluid must have a refractive index matched to the model material to minimize optical distortion. The fluid is seeded with neutrally buoyant tracer particles.
-
Illumination and Imaging: A laser sheet illuminates a plane within the flow field. A high-speed camera, positioned perpendicular to the laser sheet, captures images of the illuminated particles.
-
Image Acquisition: The laser is pulsed twice in short succession, and the camera captures an image for each pulse.
-
PIV Analysis: The image pairs are divided into small interrogation areas. Cross-correlation algorithms are used to determine the average displacement of the particles within each interrogation area between the two laser pulses. This displacement, along with the known time between pulses, yields the velocity vector for that area.
-
Data Comparison with CFD: The resulting 2D or 3D velocity vector fields are compared with the CFD simulation results.
Laser Doppler Anemometry (LDA)
LDA provides highly accurate velocity measurements at a single point in the flow.
-
Model and Flow Loop: Similar to PIV, an optically accessible model and a flow loop with a seeded working fluid are required.
-
LDA System Setup: The LDA system consists of a laser, transmitting optics to split the beam and focus it to a small measurement volume within the flow, and receiving optics to collect the scattered light.
-
Data Acquisition: As seeded particles pass through the measurement volume, they scatter light. The frequency of the scattered light is shifted due to the Doppler effect. This frequency shift is proportional to the velocity of the particle.
-
Signal Processing: The detected signal is processed to determine the Doppler frequency and, subsequently, the velocity component in the direction of the optical axis.
-
Data Comparison with CFD: The point-wise velocity measurements from the LDA are compared with the velocity at the corresponding point in the CFD simulation. This is often repeated at multiple points to create a velocity profile for comparison.
Data Presentation
While direct quantitative comparison tables from single studies comparing all three methods are scarce in the published literature, the following table summarizes typical performance characteristics based on a synthesis of available information. The values presented are indicative and can vary significantly depending on the specific experimental setup.
| Parameter | This compound-Based (X-ray PIV) | Particle Image Velocimetry (PIV) | Laser Doppler Anemometry (LDA) |
| Typical Velocity Accuracy | Within 5-10% of the mean velocity | Within 1-5% of the mean velocity | Within 0.1-1% of the mean velocity |
| Typical Spatial Resolution | 50 - 200 µm | 10 - 100 µm | Point measurement (probe volume ~10-100 µm) |
| Typical Temporal Resolution | 1 - 10 ms | 0.1 - 100 µs (pulse separation) | < 1 µs |
| Maximum Measurable Velocity | Dependent on frame rate and particle concentration; can be several m/s.[18] | Can be very high (>100 m/s) with appropriate hardware. | Very high, can exceed 1000 m/s. |
| Limitations | Lower spatial resolution compared to optical methods; potential for beam hardening artifacts; requires specialized X-ray equipment. | Requires optical access; refractive index matching can be challenging; seeding density can affect accuracy. | Provides only point measurements; requires optical access; can be time-consuming to map a full flow field. |
Visualization of Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the logical flow of CFD validation and the relationship between the different experimental techniques.
Conclusion
The validation of CFD models is a critical step in ensuring the reliability of simulation results. This compound-based flow visualization techniques, such as X-ray PIV and DSA, offer a significant advantage for validating CFD simulations in complex, patient-specific, and opaque geometries where traditional optical methods are not feasible. While PIV provides high-resolution velocity fields in optically accessible models, and LDA offers exceptional accuracy at a single point, the ability of this compound-based methods to probe flows in otherwise inaccessible domains makes them a powerful complementary tool in the field of biomedical CFD.
The selection of the most appropriate validation technique will ultimately depend on a careful consideration of the specific research objectives, the nature of the flow being investigated, the geometry of the model, and the resources available. As advancements in X-ray imaging technology continue, the accuracy and resolution of this compound-based flow visualization techniques are expected to improve, further solidifying their role in the rigorous validation of CFD models for scientific research and drug development.
References
- 1. medium.com [medium.com]
- 2. Computational fluid dynamics modelling in cardiovascular medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational Fluid Dynamics and Additive Manufacturing to Diagnose and Treat Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajer.org [ajer.org]
- 5. osti.gov [osti.gov]
- 6. scispace.com [scispace.com]
- 7. diva-portal.org [diva-portal.org]
- 8. The Importance of Flow Visualization in CFD | Resolved Analytics [resolvedanalytics.com]
- 9. research.iaun.ac.ir [research.iaun.ac.ir]
- 10. Computational fluid dynamics and experimental validation of a microaxial blood pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validation of a CFD Methodology for Positive Displacement LVAD Analysis Using PIV Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative and Qualitative Comparison of 4D-DSA with 3D-DSA Using Computational Fluid Dynamics Simulations in Cerebral Aneurysms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Extraction of patient-specific boundary conditions from 4D-DSA and their influence on CFD simulations of cerebral aneurysms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determining 3D Distributions of Pulsatile Blood Flow Using Orthogonal Simultaneous Biplane High-Speed Angiography (SB-HSA) with 1000 fps CdTe Photon Counting Detectors for 3D X-ray Particle Image Velocimetry (3D-XPIV) compared to Results Using Computational Fluid Dynamics (CFD) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. radiopaedia.org [radiopaedia.org]
- 16. uab.edu [uab.edu]
- 17. researchgate.net [researchgate.net]
- 18. X-ray PIV measurement of blood flow in deep vessels of a rat: An in vivo feasibility study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dantecdynamics.com [dantecdynamics.com]
- 20. X-ray PIV measurements of blood flows without tracer particles (Journal Article) | ETDEWEB [osti.gov]
A Comparative Analysis of the Nephrotoxicity of Iodamide and Iohexol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the nephrotoxicity associated with two iodinated contrast media: iodamide, a high-osmolar contrast medium (HOCM), and iohexol, a low-osmolar contrast medium (LOCM). While direct comparative clinical studies between this compound and iohexol are limited due to the widespread adoption of lower osmolarity agents in modern clinical practice, this guide synthesizes available experimental data and established principles of contrast-induced nephrotoxicity (CIN) to offer a comparative perspective.
The primary mechanism of CIN is believed to involve a combination of direct renal tubular toxicity and renal medullary hypoxia.[1][2] Contrast media can induce renal vasoconstriction, leading to reduced blood flow and oxygen supply to the kidney, particularly in the medulla.[3][4] Additionally, the hyperosmolarity of some contrast agents can lead to osmotic diuresis and dehydration, further stressing renal function.[5] Direct cytotoxic effects on renal tubular epithelial cells, mediated by the generation of reactive oxygen species (ROS), also play a significant role.[4][6]
Comparative Data on Renal Toxicity
The following table summarizes key findings from various studies on the nephrotoxic effects of this compound and iohexol. It is important to note that the data for this compound is largely qualitative and inferred from studies on high-osmolar contrast media as a class, whereas more specific quantitative data is available for iohexol.
| Parameter | This compound (High-Osmolar Contrast Medium) | Iohexol (Low-Osmolar Contrast Medium) |
| Serum Creatinine (SCr) | Generally associated with a higher incidence and greater magnitude of increase in SCr levels compared to LOCMs.[7] | Studies show varying degrees of SCr elevation post-administration, generally less pronounced than with HOCMs.[8] In some high-risk patient groups, significant increases have been observed. |
| Blood Urea Nitrogen (BUN) | Expected to show a corresponding increase with rising SCr, indicative of reduced renal clearance. | Increases in BUN levels are often reported alongside elevations in SCr in animal models and clinical studies.[9][10] |
| Histological Findings | Associated with a higher degree of renal tubular damage, including tubular necrosis, vacuolization, and the formation of proteinaceous casts.[11][12] | Can induce histological changes such as loss of brush border, tubular necrosis, and vacuolization, though generally to a lesser extent than HOCMs.[11][13] |
| Apoptosis | High-osmolar agents are known to induce a greater degree of apoptosis in renal tubular cells. | Iohexol has been shown to induce apoptosis in renal tubular cells. |
| Oxidative Stress | Induces significant oxidative stress, leading to the generation of reactive oxygen species (ROS) that damage renal cells.[4] | Contributes to oxidative stress and the formation of ROS in the renal parenchyma.[14] |
| Intrarenal Hemodynamics | Causes more pronounced renal vasoconstriction and a greater reduction in renal blood flow compared to LOCMs.[3][6] | Induces transient renal vasodilation followed by vasoconstriction, leading to medullary hypoxia.[4] |
Experimental Protocols
The assessment of contrast-induced nephrotoxicity typically involves both in vivo and in vitro models. Below are generalized experimental protocols based on methodologies cited in the literature.
In Vivo Animal Model for Nephrotoxicity Assessment
-
Animal Model: Wistar rats or New Zealand white rabbits are commonly used.[15][16] To increase susceptibility to CIN, animals may be pre-treated with inhibitors of prostaglandin and nitric oxide synthesis (e.g., indomethacin and L-NAME) and subjected to dehydration.
-
Contrast Media Administration: Animals are anesthetized, and the contrast agent (this compound or iohexol) is administered intravenously or intra-arterially at a specified dose. A control group receives an equivalent volume of saline.
-
Blood and Urine Sample Collection: Blood samples are collected at baseline (pre-contrast) and at various time points post-contrast administration (e.g., 24, 48, and 72 hours) to measure serum creatinine and BUN levels.[10] Urine may also be collected to analyze for markers of tubular injury.
-
Histopathological Analysis: After a predetermined period, animals are euthanized, and the kidneys are harvested. The tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) for microscopic examination of tubular necrosis, vacuolization, and other pathological changes.[11]
-
Immunohistochemistry: Kidney sections can be stained for markers of apoptosis (e.g., TUNEL assay) and oxidative stress.
In Vitro Cell Culture Model for Cytotoxicity Assessment
-
Cell Line: Human kidney proximal tubular epithelial cells (e.g., HK-2 cells) are commonly used.
-
Cell Treatment: Cells are cultured to a desired confluence and then exposed to varying concentrations of this compound or iohexol for a specified duration.
-
Cell Viability Assay: Cell viability is assessed using methods such as the MTT assay, which measures mitochondrial metabolic activity.
-
Apoptosis Assay: Apoptosis can be quantified using techniques like flow cytometry with Annexin V/Propidium Iodide staining.
-
Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels can be measured using fluorescent probes like DCFH-DA.
Visualizing Mechanisms and Workflows
To further elucidate the processes involved in CIN and its investigation, the following diagrams are provided.
Caption: Signaling pathway of contrast-induced nephrotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. Nephrotoxicity of iodinated contrast media: From pathophysiology to prevention strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Update on the renal toxicity of iodinated contrast drugs used in clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Renal Safety of Iodinated Contrast Media Depending on Their Osmolarity – Current Outlooks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Contrast Media: Are There Differences in Nephrotoxicity among Contrast Media? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Changes in renal function in cats following treatment of hyperthyroidism using 131I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of iodinated contrast agents on renal oxygenation level determined by blood oxygenation level dependent magnetic resonance imaging in rabbit models of type 1 and type 2 diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Method used to establish a large animal model of drug-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histomorphological changes after renal X-ray arteriography using iodine and gadolinium contrast media in an ischemic porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Contrast-Induced Nephropathy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Effects of iopromide contrast agents on kidney iNOS expression and tubular histopathology alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Mechanism of Contrast-Induced Acute Kidney Injury and Its Association with Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Histopathological Evaluation of Contrast-Induced Acute Kidney Injury Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Cost-Effectiveness of Iodinated Contrast Agents for Routine Preclinical Imaging: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in preclinical imaging, the choice of a contrast agent is a critical decision that balances imaging efficacy, safety, and cost. This guide provides a comprehensive evaluation of iodinated contrast agents, with a focus on the historical context of iodamide and a detailed comparison of currently viable alternatives: iohexol, iopamidol, and diatrizoate.
Historically, this compound was used as an X-ray contrast agent; however, it is no longer readily available or commonly utilized in preclinical research, following its withdrawal from markets such as the United States. Consequently, a direct cost-effectiveness comparison with contemporary agents is impractical. This guide, therefore, focuses on providing a robust comparative analysis of the agents routinely used in preclinical settings today.
Comparative Analysis of Iodinated Contrast Agents
The selection of an appropriate contrast agent is pivotal for generating high-quality data in preclinical studies. The following tables present a summary of the key characteristics and a cost-effectiveness analysis of this compound (for historical reference) and its more common, currently used alternatives.
Table 1: Key Properties of Iodinated Contrast Agents
| Feature | This compound (Historical) | Iohexol | Iopamidol | Diatrizoate |
| Chemical Class | Ionic Monomer | Non-ionic Monomer | Non-ionic Monomer | Ionic Monomer |
| Iodine Content (mg/mL) | Varied (e.g., 300) | 140, 180, 240, 300, 350 | 200, 250, 300, 370 | ~292-370 |
| Osmolality | High | Low | Low | High |
| Viscosity | High | Low | Low | High |
| Common Preclinical Use | Discontinued | Widespread | Widespread | Less common for IV |
| Notes | Withdrawn from US market. | Good safety profile. | Good safety profile. | Higher risk of adverse effects. |
Table 2: Estimated Cost-Effectiveness for Preclinical Use
The following cost estimates are based on publicly available pricing for research and clinical-grade products and typical dosages reported in preclinical studies involving mice. These prices are subject to change and may vary based on supplier and volume.
| Contrast Agent | Typical Preclinical Concentration | Typical Mouse Dose (IV) | Estimated Cost per mL | Estimated Cost per Dose |
| Iohexol | 300-350 mgI/mL | 0.1 - 0.2 mL | ~$5.63 - $17.00[1] | $0.56 - $3.40 |
| Iopamidol | 300-370 mgI/mL | 0.1 - 0.2 mL | ~$10.00 - $20.00 | $1.00 - $4.00 |
| Diatrizoate | ~370 mgI/mL | 0.1 - 0.2 mL | ~$0.44 - $0.62 (oral solution)[2] | $0.04 - $0.12 (oral) |
Note: Diatrizoate pricing is often for oral solutions, which are significantly less expensive than sterile intravenous preparations. The cost for an injectable form suitable for preclinical research may be higher.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for comparative studies. Below is a generalized protocol for contrast-enhanced micro-computed tomography (micro-CT) in a murine model, followed by specific considerations for each of the commonly used contrast agents.
General Protocol for Contrast-Enhanced Micro-CT in Mice
-
Animal Preparation:
-
Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).
-
Maintain the animal's body temperature using a heating pad.
-
Place a catheter in the tail vein for intravenous administration of the contrast agent.
-
-
Image Acquisition (Pre-contrast):
-
Acquire a pre-contrast micro-CT scan of the region of interest.
-
-
Contrast Agent Administration:
-
Administer the selected iodinated contrast agent via the tail vein catheter. The volume and flow rate will depend on the specific agent and the experimental objectives.
-
-
Image Acquisition (Post-contrast):
-
Acquire a series of post-contrast micro-CT scans at various time points to capture the dynamic distribution of the agent.
-
-
Image Analysis:
-
Reconstruct and analyze the micro-CT images to quantify contrast enhancement in the tissues of interest.
-
Specific Dosages from Preclinical Studies:
-
Iohexol: For imaging of atherosclerotic plaques in porcine coronary arteries (a model with relevance to preclinical studies), samples were incubated in a 240 mgI/mL iohexol solution.[3] For in vivo mouse studies, dosages can be adapted based on the specific application.
-
Iopamidol: In a study on murine intestinal inflammation, 0.3 mL of Iomeprol (a similar non-ionic monomer) at 300 mg/mL was injected.[4] Another study evaluating lung tumors in mice used 200 µL of iopamidol (Isovue-370), providing 370 mg of iodine per milliliter.[2]
-
Ioversol: A study on mouse intervertebral discs utilized an injection of 8 mL/kg of Ioversol at 350 mg/mL.[1]
Visualization of Workflows
To aid researchers in the decision-making and experimental process, the following diagrams, generated using Graphviz (DOT language), illustrate key workflows.
Caption: Workflow for selecting a preclinical X-ray contrast agent.
Caption: Simplified experimental workflow for a comparative imaging study.
Conclusion
The evaluation of iodinated contrast agents for routine preclinical imaging reveals a clear shift away from older, ionic compounds like this compound towards safer, low-osmolality, non-ionic agents. While this compound is of historical interest, its lack of availability and higher potential for adverse effects render it unsuitable for modern preclinical research.
Among the currently used alternatives, iohexol and iopamidol emerge as the agents of choice for most intravenous preclinical applications. Their low osmolality and viscosity contribute to a better safety profile, which is a significant advantage in sensitive animal models. The cost-effectiveness of these agents is comparable, and the choice between them may depend on institutional pricing and specific experimental requirements.
Diatrizoate , while being a cost-effective option for oral contrast, is less ideal for intravenous use in preclinical settings due to its high osmolality and associated potential for adverse reactions.
For researchers designing preclinical imaging studies, the selection of a contrast agent should be guided by a thorough evaluation of the agent's properties, a review of established protocols, and a careful consideration of the overall cost-effectiveness. The workflows and comparative data presented in this guide offer a framework for making an informed decision that will ultimately contribute to the acquisition of high-quality, reproducible preclinical data.
References
- 1. In vivo contrast‐enhanced microCT for the monitoring of mouse thoracic, lumbar, and coccygeal intervertebral discs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contrast Agents for Quantitative MicroCT of Lung Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodine-based contrast staining improves micro-computed tomography of atherosclerotic coronary arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contrast-Enhanced µCT for Visualizing and Evaluating Murine Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Iodamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Iodamide, a substance used in various research and development applications, requires careful handling and adherence to specific disposal protocols to mitigate potential hazards and environmental impact. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[1] All handling of this compound waste should be conducted in a well-ventilated area or under a chemical fume hood to prevent inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
The primary goal for managing this compound waste is to minimize its environmental footprint. The preferred method of disposal is through recycling programs, followed by collection as hazardous chemical waste. Disposing of this compound down the drain is not recommended due to its persistence in the environment and the inability of standard wastewater treatment facilities to fully remove it.[2][3]
Step 1: Waste Segregation and Collection
-
Non-Contaminated this compound: Unused or expired this compound that has not been contaminated with other substances should be collected in a designated, sealed, and clearly labeled waste container.
-
Contaminated this compound: this compound that has been mixed with other chemicals or has come into contact with biological materials should be segregated into a separate, compatible, and clearly labeled hazardous waste container.
-
Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
Step 2: Exploring Recycling and Waste Minimization Options
A primary strategy in managing Iodinated Contrast Media (ICM) waste, such as this compound, is the reduction of its use and the recycling of any unused product.[4][5][6] Several manufacturers have instituted recycling programs to reclaim iodine from unused ICM.[7][8]
-
Manufacturer Take-Back Programs: Contact the supplier or manufacturer of the this compound to inquire about their product stewardship and recycling programs. Companies like GE Healthcare and Bayer have initiatives to collect and recycle unused iodinated contrast agents.[7][8]
-
Waste Reduction in Experimental Design: Carefully plan experiments to minimize the amount of this compound required, thereby reducing the volume of waste generated.
Step 3: Arranging for Professional Disposal
If recycling is not an option, this compound waste must be disposed of as hazardous chemical waste through a licensed environmental services company.[9][10]
-
Labeling: Ensure all waste containers are accurately labeled with the contents, including the concentration of this compound and any other constituents.
-
Storage: Store the sealed waste containers in a designated hazardous waste accumulation area, away from incompatible materials.
-
Scheduling Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal vendor to schedule a pickup.
Special Consideration: Radiolabeled this compound
If the this compound is radiolabeled (e.g., with Iodine-125 or Iodine-131), it is classified as radioactive waste and is subject to stringent regulations.[11][12] In this case, your institution's Radiation Safety Officer must be contacted to ensure compliance with all applicable regulations for the handling, storage, and disposal of radioactive materials.
Quantitative Data Summary
For clarity, the following table summarizes the key disposal parameters for this compound.
| Waste Type | Recommended Disposal Method | Key Considerations |
| Unused/Expired this compound | Recycling through manufacturer programs | Check with the supplier for available take-back options.[7][8] |
| Collection as hazardous chemical waste | If recycling is not available, dispose of through a licensed vendor.[10] | |
| Contaminated this compound | Collection as hazardous chemical waste | Segregate from other waste streams. Do not mix with bleach or infectious waste.[13] |
| Empty this compound Containers | Triple-rinse and dispose of rinsate as hazardous waste | Ensures removal of residual chemical. |
| Radiolabeled this compound | Disposal as radioactive waste | Contact your Radiation Safety Officer for specific procedures.[11][12] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and EHS department for guidance tailored to your location and facilities.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. ovid.com [ovid.com]
- 3. auntminnieeurope.com [auntminnieeurope.com]
- 4. The Environmental Impact of Iodinated Contrast Media: Strategies for Optimized Use and Recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectrumxray.com [spectrumxray.com]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. radiologysolutions.bayer.com [radiologysolutions.bayer.com]
- 8. radiologybusiness.com [radiologybusiness.com]
- 9. neogen.com [neogen.com]
- 10. collectandrecycle.com [collectandrecycle.com]
- 11. upload.wikimedia.org [upload.wikimedia.org]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. case.edu [case.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
